(Rac)-Cl-amidine
Description
The exact mass of the compound N-[1-(Aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Amino Acids, Peptides, and Proteins - Amino Acids - Amino Acids, Diamino - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[1-amino-5-[(1-amino-2-chloroethylidene)amino]-1-oxopentan-2-yl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN4O2/c15-9-12(16)18-8-4-7-11(13(17)20)19-14(21)10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H2,16,18)(H2,17,20)(H,19,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPWATVWOHQZVRP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CCCN=C(CCl)N)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
(Rac)-Cl-amidine: A Technical Guide to its Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Cl-amidine is a synthetic, haloacetamidine-based small molecule that has been instrumental in elucidating the biological roles of Protein Arginine Deiminases (PADs). It functions as a potent, irreversible, and cell-permeable pan-PAD inhibitor.[1] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins.[2][3] This conversion, known as citrullination or deimination, results in the loss of a positive charge, which can significantly alter protein structure, function, and interaction networks.[1] Dysregulated PAD activity is implicated in the pathogenesis of numerous diseases, including autoimmune disorders like rheumatoid arthritis and lupus, various cancers, and inflammatory conditions.[3][4][5] this compound serves as a critical chemical tool to probe the functional consequences of PAD inhibition and as a lead compound for developing more selective PAD-targeted therapeutics.
Core Mechanism of Action: Irreversible PAD Inhibition
The primary mechanism of action of this compound is the irreversible inactivation of PAD enzymes. It achieves this by covalently modifying a critical cysteine residue within the enzyme's active site, which is essential for catalysis.[6] The reaction is mechanism-based, meaning the inhibitor requires the enzyme's catalytic machinery to become activated. Cl-amidine preferentially targets the calcium-bound, active conformation of the PAD enzymes. By forming this covalent bond, it permanently blocks the enzyme's ability to convert arginine to citrulline, thereby inhibiting all downstream effects of protein citrullination.
Quantitative Data: Inhibitory Potency and Cytotoxicity
The efficacy of this compound has been quantified against various PAD isozymes and its cytotoxic effects have been evaluated in several cancer cell lines.
| Target / Cell Line | Parameter | Value | Reference(s) |
| Enzyme Inhibition | |||
| PAD1 | IC₅₀ | 0.8 µM | [7][8] |
| k_inact/K_I | 37,000 M⁻¹min⁻¹ | [9] | |
| PAD2 | k_inact/K_I | 1,200 M⁻¹min⁻¹ | [9] |
| PAD3 | IC₅₀ | 6.2 µM | [7][8] |
| k_inact/K_I | 2,000 M⁻¹min⁻¹ | [9] | |
| PAD4 | IC₅₀ | 5.9 µM | [7][8] |
| k_inact/K_I | 13,000 M⁻¹min⁻¹ | [7][9] | |
| Cellular Cytotoxicity | |||
| Human Leukemia (HL-60) | IC₅₀ | 0.25 µM | [9] |
| Human Breast Cancer (MCF-7) | IC₅₀ | 0.05 µM | [9] |
| Human Colon Cancer (HT-29) | IC₅₀ | 1 µM | [9] |
| Human Glioblastoma (U-87 MG) | IC₅₀ (48 hr) | 150.40 µM | [3] |
Signaling Pathways and Cellular Effects
This compound modulates several critical signaling pathways, primarily through its inhibition of PAD-mediated citrullination.
One of the most well-documented effects of Cl-amidine is the inhibition of Neutrophil Extracellular Trap (NET) formation, or NETosis. PAD4 is highly expressed in neutrophils and is a key enzyme in this process. By citrullinating histones (e.g., Histone H3), PAD4 neutralizes their positive charge, leading to chromatin decondensation—a critical step for the expulsion of DNA to form NETs. Cl-amidine blocks this histone citrullination, thereby preventing NET formation.[9][10] This is significant in diseases where excessive NETosis contributes to pathology, such as sepsis, lupus, and hemorrhagic shock.[10][11][12]
References
- 1. benchchem.com [benchchem.com]
- 2. journals.physiology.org [journals.physiology.org]
- 3. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. stemcell.com [stemcell.com]
- 10. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 12. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
The Role of (Rac)-Cl-amidine in Epigenetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
(Rac)-Cl-amidine is a potent, orally active, and irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). Its primary role in epigenetics stems from its ability to inhibit the post-translational modification of histone proteins, specifically the conversion of arginine to citrulline. This process, known as citrullination, is a key regulator of chromatin structure and gene expression. By preventing histone citrullination, this compound modulates various cellular processes, including inflammation, apoptosis, and cell differentiation. This technical guide provides an in-depth overview of the core mechanisms of this compound, detailed experimental protocols for its study, a summary of quantitative data, and visualizations of the key signaling pathways and experimental workflows involved.
Mechanism of Action: Inhibition of Histone Citrullination
The epigenetic activity of this compound is centered on its irreversible inactivation of PAD enzymes. PADs catalyze the deimination of arginine residues on histone tails, converting them to citrulline. This modification neutralizes the positive charge of the histone tail, weakening its interaction with DNA and leading to chromatin decondensation. This "opening" of the chromatin structure can alter gene expression.
This compound, as a haloacetamidine-based compound, covalently modifies a critical cysteine residue within the active site of PAD enzymes, rendering them inactive. This inhibition of PAD activity leads to a global decrease in histone citrullination, particularly on histone H3 (H3cit). The reduction in H3cit is a key event that prevents the formation of Neutrophil Extracellular Traps (NETs), web-like structures of decondensed chromatin released by neutrophils that are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[1][2]
Quantitative Data: Inhibitory Activity and Cellular Effects
The efficacy of this compound as a PAD inhibitor has been quantified across various studies. The half-maximal inhibitory concentration (IC50) values demonstrate its potency against different PAD isoforms.
| PAD Isoform | IC50 (µM) | Reference |
| PAD1 | 0.8 | [2][3] |
| PAD3 | 6.2 | [2][3] |
| PAD4 | 5.9 | [2][3] |
In cellular and in vivo models, this compound has demonstrated significant effects on inflammatory responses and disease progression.
| Model System | Treatment | Observed Effect | Quantitative Change | Reference |
| Murine Sepsis Model (CLP) | 50 mg/kg (subcutaneous) | Improved survival | 100% survival vs. 45% in control | [4] |
| Murine Sepsis Model (CLP) | 50 mg/kg (subcutaneous) | Reduced Histone H3 citrullination | Significant reduction in H3cit protein in peritoneal cells and fluid | [4] |
| Rat Hemorrhagic Shock Model | 10 mg/kg | Improved 72-h survival | 40% survival vs. 0% in control | [5] |
| Rat Hemorrhagic Shock Model | 10 mg/kg | Reduced inflammatory cytokines | 31.8% reduction in IL-6; 45.4% reduction in TNF-α | [5] |
| Human Dendritic Cells (in vitro) | 50-200 µM | Reduced LPS-induced NO production | Up to 85% reduction | [6] |
Key Signaling Pathways Modulated by this compound
This compound exerts its effects by modulating several key signaling pathways involved in inflammation and cell fate.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. This compound has been shown to suppress the activation of NF-κB. By inhibiting PAD4, Cl-amidine prevents the citrullination of key components in the NF-κB pathway, which in turn impairs the nuclear translocation of the p65 subunit of NF-κB, a critical step for its transcriptional activity.[1]
JNK/MAPK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway, a subset of the Mitogen-Activated Protein Kinase (MAPK) pathway, is involved in stress responses, apoptosis, and inflammation. Evidence suggests that PAD inhibitors can modulate JNK signaling, although the precise mechanisms are still under investigation. It is hypothesized that by altering the inflammatory milieu, this compound indirectly affects the activation of the JNK cascade.
Detailed Experimental Protocols
Western Blot Analysis of Histone H3 Citrullination
This protocol details the detection of citrullinated histone H3 (H3cit) in cell lysates following treatment with this compound.
Materials:
-
Cell culture reagents
-
This compound
-
Lysis buffer (RIPA or similar) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-citrullinated histone H3 (e.g., clone 11D3), anti-total histone H3
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Culture cells to 70-80% confluency. Treat with desired concentrations of this compound or vehicle control for the specified time.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis.
-
Western Blotting: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against H3cit and total H3 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the signal using an ECL substrate and an imaging system.
Chromatin Immunoprecipitation (ChIP) for Citrullinated Histones
This protocol allows for the investigation of the genomic localization of citrullinated histones.
Materials:
-
Cell culture reagents and this compound
-
Formaldehyde (B43269) (37%)
-
Glycine
-
ChIP lysis and wash buffers
-
Sonicator
-
Anti-citrullinated histone H3 antibody
-
Protein A/G magnetic beads
-
Elution buffer
-
RNase A and Proteinase K
-
DNA purification kit
-
qPCR reagents
Procedure:
-
Cross-linking: Treat cells with 1% formaldehyde for 10 minutes to cross-link proteins and DNA. Quench with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse cells and shear chromatin to fragments of 200-1000 bp using sonication.
-
Immunoprecipitation: Incubate sheared chromatin with an antibody against citrullinated histone H3 overnight. Add protein A/G beads to pull down the antibody-chromatin complexes.
-
Washes: Wash the beads to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin and reverse the cross-links by heating at 65°C.
-
DNA Purification: Treat with RNase A and Proteinase K, then purify the DNA.
-
Analysis: Analyze the enrichment of specific DNA sequences by quantitative PCR (qPCR).
TUNEL Assay for Apoptosis Detection
This protocol is for the detection of DNA fragmentation in apoptotic cells induced by this compound.
Materials:
-
Cells treated with this compound
-
Fixation solution (e.g., 4% paraformaldehyde)
-
Permeabilization solution (e.g., 0.1% Triton X-100)
-
TUNEL reaction mixture (containing TdT enzyme and labeled dUTPs)
-
Fluorescence microscope
Procedure:
-
Sample Preparation: Fix and permeabilize the treated cells on a slide.
-
TUNEL Staining: Incubate the cells with the TUNEL reaction mixture to allow the TdT enzyme to label the 3'-OH ends of fragmented DNA.
-
Washing: Wash the cells to remove unincorporated nucleotides.
-
Visualization: Mount the slide and visualize the fluorescently labeled apoptotic cells using a fluorescence microscope.
Experimental and Logical Workflows
General Experimental Workflow for Studying this compound
The following diagram illustrates a typical workflow for investigating the effects of this compound on a cellular level.
Conclusion
This compound is a valuable tool for studying the epigenetic role of protein citrullination. Its ability to potently inhibit PAD enzymes and consequently reduce histone citrullination provides a powerful means to investigate the downstream effects on gene expression, inflammation, and cell fate. The methodologies and data presented in this guide offer a comprehensive resource for researchers and drug development professionals seeking to explore the therapeutic potential of targeting this important epigenetic modification. Further research into the specific downstream gene targets and the intricate interplay with other signaling pathways will continue to elucidate the full scope of this compound's impact on cellular function and disease.
References
- 1. Citrullination of NF-kB p65 enhances its nuclear localization and TLR-induced expression of IL-1β and TNFα - PMC [pmc.ncbi.nlm.nih.gov]
- 2. clyte.tech [clyte.tech]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Identification of stable reference genes for quantitative PCR in cells derived from chicken lymphoid organs - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Cl-amidine and Histone Citrullination: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of (Rac)-Cl-amidine, a potent inhibitor of Peptidyl Arginine Deiminases (PADs), and its impact on histone citrullination. Histone citrullination is a critical post-translational modification involved in gene regulation, chromatin structure, and the pathogenesis of various diseases, including autoimmune disorders and cancer.[1][2][3] this compound serves as a vital chemical tool for investigating these processes.
Introduction to Histone Citrullination and PADs
Citrullination is the enzymatic conversion of a positively charged arginine residue on a protein to a neutral citrulline.[2][4] This post-translational modification is catalyzed by the family of calcium-dependent enzymes known as Peptidyl Arginine Deiminases (PADs).[5][6] In mammals, this family includes five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6.[6]
The conversion of arginine to citrulline neutralizes the positive charge, which can lead to significant alterations in protein structure and function by disrupting electrostatic interactions and affecting protein-protein or protein-DNA binding.[5][7] Within the nucleus, PAD2 and PAD4 are the primary enzymes responsible for citrullinating histones, particularly Histone H3.[5] This modification leads to chromatin decondensation, making DNA more accessible to transcription factors and playing a role in gene regulation.[5][8] Dysregulation of PAD activity and the resulting aberrant histone citrullination are implicated in numerous pathological conditions.[9][10]
This compound: A Pan-PAD Inhibitor
This compound, hereafter referred to as Cl-amidine, is a haloacetamidine-based, irreversible inhibitor of PAD enzymes.[11][12] It functions by covalently modifying a critical cysteine residue within the active site of PADs, leading to their inactivation.[1][11] Cl-amidine is considered a "pan-PAD" inhibitor because it targets multiple active PAD isozymes.[11][13] Its ability to suppress PAD activity makes it an invaluable tool for studying the functional consequences of inhibiting histone citrullination in both cellular and in vivo models.[14][15]
The inhibitory potency and cellular effects of Cl-amidine have been quantified across various studies. The data below summarizes its activity against different PAD isozymes and its effects in cellular models.
Table 1: Inhibitory Activity of Cl-amidine against PAD Isozymes
| PAD Isozyme | IC50 Value (μM) | kinact/KI (M-1min-1) | Reference(s) |
|---|---|---|---|
| PAD1 | 0.8 | Not Reported | [11][16] |
| PAD3 | 6.2 | Not Reported | [11][16] |
| PAD4 | 5.9 | 13,000 |[11][16] |
Table 2: Cellular and In Vivo Effects of Cl-amidine
| Model System | Treatment | Effect | Reference(s) |
|---|---|---|---|
| Murine Sepsis Model (CLP) | 10 mg/kg | Improved overall survival, reduced H3cit and NET formation | [14][17] |
| Hemorrhagic Shock Rats | 10 mg/kg | Attenuated intestinal and lung injury, reduced CitH3 levels | [18] |
| DSS-Induced Colitis in Mice | 75 mg/kg (i.p.) | Suppressed PAD activity and protein citrullination in the colon | [15] |
| TK6 & HT29 Cancer Cells | 5-50 µg/mL | Dose-dependent induction of apoptosis | [11][16] |
| Reprogramming of iPS cells | 10-200 µM | Reduced reprogramming efficiency and H3Cit levels | [4] |
| Pancreatic Cancer Cells (Panc-1) | 50 µM (16h) | 5.8% reduction in cell proliferation |[19] |
Signaling Pathways and Mechanisms
Cl-amidine's primary mechanism of action is the direct inhibition of PAD enzymes, which prevents the citrullination of target proteins like histone H3. This intervention blocks downstream events such as chromatin decondensation and the formation of Neutrophil Extracellular Traps (NETs).
Caption: Inhibition of Histone Citrullination by this compound.
Experimental Protocols
The following protocols are generalized methodologies based on common practices cited in the literature for studying Cl-amidine and histone citrullination.
This protocol is used to isolate histone proteins from cultured cells for subsequent analysis.[1]
-
Cell Harvesting: Culture cells to 70-80% confluency and treat with Cl-amidine or a vehicle control for the desired duration. Harvest cells by scraping or trypsinization and centrifuge at 600 x g for 5 minutes at 4°C.
-
Lysis: Wash the cell pellet with ice-cold PBS containing a protease inhibitor. Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl2) and incubate on ice for 30 minutes.
-
Nuclei Isolation: Dounce homogenize the cells to release nuclei. Centrifuge at 10,000 x g for 20 minutes at 4°C to pellet the nuclei.
-
Acid Extraction: Resuspend the nuclear pellet in 0.2 M sulfuric acid and incubate with rotation for at least 4 hours (or overnight) at 4°C.
-
Protein Precipitation: Centrifuge at 16,000 x g for 10 minutes at 4°C. Collect the supernatant containing histones and precipitate the proteins by adding trichloroacetic acid (TCA) to a final concentration of 33%. Incubate on ice for 30 minutes.
-
Washing and Solubilization: Centrifuge at 16,000 x g for 15 minutes at 4°C. Wash the histone pellet twice with ice-cold acetone. Air-dry the pellet and resuspend it in an appropriate buffer (e.g., water or urea (B33335) buffer). Determine protein concentration using a BCA or Bradford assay.
This method is used to detect and quantify the levels of citrullinated histone H3 (H3Cit).[1][20]
Caption: Workflow for Western Blot detection of citrullinated histone H3.
-
SDS-PAGE: Load 15-20 µg of extracted histone samples onto a 15% SDS-polyacrylamide gel and perform electrophoresis to separate proteins by size.
-
Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C with gentle agitation.[1] Use an antibody for total Histone H3 as a loading control on a separate blot or after stripping.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing steps, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system. Quantify band intensity using appropriate software.
This assay measures the ability of Cl-amidine to inhibit the enzymatic activity of recombinant PAD4.[20]
-
Reaction Setup: In a 96-well plate, pre-incubate recombinant human PAD4 enzyme with varying concentrations of Cl-amidine (or DMSO as a vehicle control) for 30 minutes at 37°C in an assay buffer (100 mM Tris pH 7.5, 10 mM CaCl₂, 0.5 mM DTT).[20]
-
Initiate Reaction: Add a substrate, such as purified calf thymus histone H3, to the mixture to initiate the enzymatic reaction.[20] Incubate for 60 minutes at 37°C.
-
Stop Reaction: Terminate the reaction by adding EDTA to a final concentration of 50 mM, which chelates the Ca²⁺ required for PAD activity.
-
Detection of Citrullination: The amount of citrullination can be quantified using several methods:
-
Western Blot: Analyze the reaction mixture via Western blot for H3Cit as described in Protocol 4.2.
-
Colorimetric Assay: Use a colorimetric assay that detects the ammonia (B1221849) byproduct of the deimination reaction.
-
ELISA: Utilize an ELISA kit designed to quantify citrullinated proteins.[21]
-
Advanced Detection and Quantification Methods
While Western blotting is a common technique, mass spectrometry (MS) offers a more precise and high-throughput approach for identifying and quantifying specific citrullination sites on histones.[22][23][24]
Key MS-based strategies include:
-
Bottom-Up Proteomics: Histones are digested into peptides, which are then analyzed by LC-MS/MS. Citrullination is identified by a characteristic mass shift (+0.984 Da) from arginine.[24]
-
Chemical Derivatization: To enhance detection, citrulline residues can be chemically modified with reagents like antipyrine (B355649) and diacetylmonoxime, which adds a larger, more easily detectable mass tag.[23]
-
Targeted MS: Methods like Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) can be used for highly sensitive and specific quantification of pre-defined citrullinated peptides.
Caption: Logical workflow for Mass Spectrometry-based citrullination analysis.
Conclusion
This compound is a foundational tool for researchers in the fields of epigenetics, immunology, and drug development.[25] By irreversibly inhibiting PAD enzymes, it allows for the precise investigation of the roles of histone citrullination in health and disease.[14][18] The protocols and data presented in this guide offer a framework for designing and executing experiments to further elucidate the complex biology governed by this critical post-translational modification.
References
- 1. benchchem.com [benchchem.com]
- 2. Citrullination in health and disease: From physiological function to gene regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Citrullination: a posttranslational modification in health and disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Citrullination regulates pluripotency and histone H1 binding to chromatin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The emerging role of citrullination in gene control and therapeutic innovation | EurekAlert! [eurekalert.org]
- 6. Selective inhibition of peptidyl-arginine deiminase (PAD): can it control multiple inflammatory disorders as a promising therapeutic strategy? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Citrullination in the pathology of inflammatory and autoimmune disorders: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Quantification of Citrullinated Histone H3 Bound DNA for Detection of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Citrullination in health and disease: From physiological function to gene regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Peptidylarginine deiminase (PAD): A promising target for chronic diseases treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 16. medchemexpress.com [medchemexpress.com]
- 17. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 19. mdpi.com [mdpi.com]
- 20. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 21. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 22. Mass spectrometry-based precise identification of citrullinated histones via limited digestion and biotin derivative tag enrichment - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Elucidating Citrullination by Mass Spectrometry and Its Role in Disease Pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. pubs.acs.org [pubs.acs.org]
- 25. drughunter.com [drughunter.com]
The Discovery and Development of Cl-amidine Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The post-translational modification of arginine residues to citrulline, a process known as citrullination or deimination, is catalyzed by a family of calcium-dependent enzymes called Peptidylarginine Deiminases (PADs). Dysregulated PAD activity has been implicated in the pathogenesis of a wide range of human diseases, including autoimmune disorders, various cancers, and neurodegenerative diseases. This has established the PADs as a promising therapeutic target. Cl-amidine, a haloacetamidine-based compound, was one of the first potent, mechanism-based pan-PAD inhibitors to be developed. This technical guide provides a comprehensive overview of the discovery, development, mechanism of action, and therapeutic potential of Cl-amidine and its derivatives.
Discovery and Mechanism of Action
Cl-amidine was developed as a bioavailable small molecule inhibitor that targets all active PAD isozymes.[1] It acts as an irreversible inhibitor by covalently modifying a critical cysteine residue within the active site of the PAD enzymes.[2][3] This covalent modification leads to the inactivation of the enzyme, thereby preventing the conversion of arginine to citrulline. The chloroacetamidine "warhead" of the molecule is crucial for this irreversible binding.[4]
The development of Cl-amidine was a significant step forward from earlier, less potent inhibitors. Its structure is based on a benzoyl-L-ornithine amide scaffold. The design rationale was to create a compound that mimics the natural substrate of PAD enzymes, arginine, allowing it to bind to the active site with high affinity.
Quantitative Inhibitory Activity
Cl-amidine exhibits potent inhibitory activity against multiple PAD isoforms. The efficacy of irreversible inhibitors like Cl-amidine is often expressed by the second-order rate constant (k_inact/K_I), which reflects the overall inhibitory efficiency. The half-maximal inhibitory concentration (IC50) is also a key parameter for its activity.
| PAD Isoform | IC50 (µM) | k_inact/K_I (M⁻¹min⁻¹) | Reference(s) |
| PAD1 | 0.8 | 37,000 | [2][5] |
| PAD2 | - | 1,200 | [5] |
| PAD3 | 6.2 | 2,000 | [2][5] |
| PAD4 | 5.9 | 13,000 | [2][5] |
Derivatives of Cl-amidine
The development of Cl-amidine paved the way for the creation of more selective and potent PAD inhibitors. Two notable derivatives are D-Cl-amidine and BB-Cl-amidine.
-
D-Cl-amidine: This stereoisomer of Cl-amidine exhibits high selectivity for PAD1.[5] This selectivity allows for more targeted studies into the specific role of PAD1 in various diseases.
-
BB-Cl-amidine: This derivative was designed for improved cellular bioavailability.[4] It features a C-terminal benzimidazole (B57391) to limit proteolysis and an N-terminal biphenyl (B1667301) group to increase hydrophobicity, enhancing its cellular uptake.[4]
| Compound | Target PAD(s) | Key Features | Reference(s) |
| Cl-amidine | Pan-PAD (PAD1, 2, 3, 4) | First-generation pan-PAD inhibitor. | [1] |
| D-Cl-amidine | PAD1 selective | Allows for targeted inhibition of PAD1. | [5] |
| BB-Cl-amidine | Pan-PAD | Improved cellular bioavailability. | [4] |
Signaling Pathways and Biological Effects
Cl-amidine exerts its biological effects through the inhibition of PAD enzymes, which in turn modulates various downstream signaling pathways.
Inhibition of NETosis
One of the most well-characterized effects of Cl-amidine is the inhibition of Neutrophil Extracellular Trap (NET) formation, a process called NETosis.[3] NETs are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap and kill pathogens. However, excessive NET formation can contribute to tissue damage and inflammation in various diseases, including sepsis and autoimmune disorders. PAD4-mediated citrullination of histones is a critical step in chromatin decondensation during NETosis. By inhibiting PAD4, Cl-amidine prevents histone citrullination and subsequent NET release.[3]
References
- 1. The Regulation of p53 Growth Suppression - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
In Vivo Effects of (Rac)-Cl-amidine on Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Cl-amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor, has demonstrated significant therapeutic potential in a variety of preclinical in vivo models of inflammatory diseases and cancer. Its primary mechanism of action involves the irreversible inhibition of PAD enzymes, which catalyze the post-translational modification of proteins known as citrullination. A key substrate for PADs in the nucleus is histone H3, and its citrullination is increasingly recognized as an important epigenetic mark influencing gene expression. This technical guide provides an in-depth overview of the in vivo effects of this compound on gene regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing affected signaling pathways. The information presented is intended to support researchers, scientists, and drug development professionals in further exploring the therapeutic applications of PAD inhibitors. While comprehensive in vivo transcriptomic data for this compound is not yet publicly available, this guide consolidates the current knowledge on its impact on specific gene and protein expression.
Core Mechanism of Action: Inhibition of PADs and Histone Citrullination
This compound covalently modifies a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1] This inhibition prevents the conversion of arginine residues to citrulline on target proteins. In the context of gene regulation, the most relevant substrates are histones, particularly histone H3. Citrullination of histone H3 at various arginine residues can influence chromatin structure and gene transcription. By preventing histone citrullination, this compound can modulate the expression of downstream genes, often leading to anti-inflammatory and anti-tumor effects.[1][2]
Quantitative Data on In Vivo Gene and Protein Expression Modulation
The following tables summarize the quantitative effects of this compound on the expression of key genes and proteins in various in vivo models.
Table 1: Effects of this compound on Pro-inflammatory Cytokine and Adhesion Molecule Expression
| Model | Animal | Treatment | Target Gene/Protein | Change in Expression | Reference |
| Hemorrhagic Shock | Rat | 10 mg/kg (unspecified route) | ICAM-1 | ↓ 41.7% (protein) | [3] |
| Hemorrhagic Shock | Rat | 10 mg/kg (unspecified route) | TNF-α | ↓ 45.4% (protein) | [3] |
| Hemorrhagic Shock | Rat | 10 mg/kg (unspecified route) | IL-6 | ↓ 31.8% (protein) | [3] |
| LPS-induced Endometritis | Rat | Unspecified dose | IL-1β | ↓ 31% (protein) | [4] |
| LPS-induced Endometritis | Rat | Unspecified dose | IL-6 | ↓ 22% (protein) | [4] |
| LPS-induced Endometritis | Rat | Unspecified dose | TNF-α | ↓ 45% (protein) | [4] |
Table 2: Effects of this compound on Cell Proliferation and Survival Markers
| Model | Animal | Treatment | Target Gene/Protein | Change in Expression | Reference |
| Pancreatic Cancer Xenograft | Mouse | 20 mg/kg, intraperitoneally | Ki-67 | ↓ (qualitative decrease in positive staining area) | [5] |
Detailed Experimental Protocols
Animal Models and this compound Administration
-
DSS-Induced Colitis Model:
-
Animal: C57BL/6 mice.[6]
-
Induction of Colitis: Administration of dextran (B179266) sulfate (B86663) sodium (DSS) in drinking water.
-
Treatment: this compound administered at 75 mg/kg via intraperitoneal (i.p.) injection, once daily.[6] In some studies, oral gavage at 5, 25, and 75 mg/kg once daily has also been used.[6]
-
-
Pancreatic Cancer Xenograft Model:
-
Hemorrhagic Shock Model:
-
LPS-Induced Endometritis Model:
Gene and Protein Expression Analysis
-
Western Blotting for Protein Expression:
-
Tissue Lysis: Tissues (e.g., colon, tumor, uterus) are homogenized in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and then incubated with primary antibodies against target proteins (e.g., ICAM-1, citrullinated Histone H3).
-
Detection: After incubation with HRP-conjugated secondary antibodies, protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Levels:
-
Sample Preparation: Serum or tissue homogenates are collected from treated and control animals.
-
ELISA Procedure: Commercially available ELISA kits for specific cytokines (e.g., TNF-α, IL-6, IL-1β) are used according to the manufacturer's instructions.
-
Quantification: The optical density is measured, and cytokine concentrations are calculated based on a standard curve.[4]
-
-
Immunohistochemistry (IHC) for Protein Localization and Expression:
-
Tissue Preparation: Tissues are fixed in formalin, embedded in paraffin, and sectioned.
-
Antigen Retrieval: Sections are deparaffinized, rehydrated, and subjected to antigen retrieval.
-
Immunostaining: Sections are incubated with primary antibodies (e.g., anti-Ki-67).
-
Detection: A suitable secondary antibody and detection system (e.g., DAB) are used for visualization.
-
Analysis: The percentage of positive cells or the staining intensity is quantified.[5]
-
Visualization of Signaling Pathways and Experimental Workflows
Signaling Pathways Modulated by this compound
The following diagrams illustrate the key signaling pathways influenced by this compound, leading to the regulation of gene expression.
Caption: Mechanism of this compound in modulating gene expression.
Caption: this compound suppresses iNOS expression via JAK/STAT and AP-1.
Experimental Workflow
The following diagram outlines a typical experimental workflow for assessing the in vivo effects of this compound on gene regulation.
Caption: Workflow for in vivo analysis of this compound effects.
Conclusion and Future Directions
This compound has emerged as a valuable tool for studying the in vivo roles of PADs and protein citrullination in health and disease. The available data clearly indicate its ability to modulate the expression of key genes involved in inflammation and cell proliferation in various animal models. However, to fully elucidate its impact on gene regulation, future studies should focus on generating comprehensive, genome-wide transcriptomic data using techniques such as RNA sequencing. Such studies will not only provide a broader understanding of the gene networks regulated by this compound but also potentially uncover novel therapeutic targets and biomarkers. Furthermore, detailed pharmacokinetic and pharmacodynamic studies will be crucial for optimizing dosing regimens and translating the promising preclinical findings into clinical applications.
References
- 1. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Frontiers | Pretreatment with IPA ameliorates colitis in mice: Colon transcriptome and fecal 16S amplicon profiling [frontiersin.org]
- 4. Integrative analysis of single-cell RNA-seq and gut microbiome metabarcoding data elucidates macrophage dysfunction in mice with DSS-induced ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protective effect of Cl-amidine against CLP-induced lethal septic shock in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Investigating the Cellular Targets of (Rac)-Cl-amidine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the cellular targets of (Rac)-Cl-amidine, a potent pan-inhibitor of Peptidyl Arginine Deiminase (PAD) enzymes. The following sections detail the mechanism of action of this compound, its known cellular targets with corresponding inhibitory data, and detailed experimental protocols for identifying and characterizing these interactions.
Introduction to this compound and its Primary Cellular Targets
This compound is a cell-permeable, irreversible inhibitor of the Peptidyl Arginine Deiminase (PAD) family of enzymes.[1] These enzymes catalyze the post-translational modification of arginine residues to citrulline on a variety of protein substrates. This process, known as citrullination or deimination, plays a crucial role in numerous physiological and pathological processes, including gene regulation, inflammation, and autoimmune diseases.
The primary cellular targets of this compound are the catalytically active isoforms of the PAD family: PAD1, PAD2, PAD3, and PAD4.[2][3] PAD6 is considered catalytically inactive.[3] By covalently modifying a critical cysteine residue in the active site of these enzymes, this compound effectively and irreversibly inactivates their enzymatic function.[4]
Quantitative Analysis of this compound-PAD Interactions
The inhibitory potency of this compound against various PAD isoforms has been characterized using in vitro enzymatic assays. The half-maximal inhibitory concentration (IC50) and the rate of inactivation (kinact/KI) are key parameters for quantifying its efficacy.
| Target Enzyme | This compound IC50 (µM) | This compound kinact/KI (M⁻¹min⁻¹) | Comparative Inhibitor IC50 (µM) |
| PAD1 | 0.8[2][4] | 37,000[5] | Streptonigrin: 48.3[3] |
| PAD2 | Not explicitly reported | 1,200[5] | Streptonigrin: 26.1[3] |
| PAD3 | 6.2[2][4] | 2,000[5] | Streptonigrin: 0.43[3] |
| PAD4 | 5.9[2][4] | 13,000[4][5] | Streptonigrin: 2.5[3] |
| PAD6 | Catalytically inactive | Not applicable | Not applicable |
Downstream Cellular Effects of this compound
The inhibition of PAD enzymes by this compound leads to several significant downstream cellular effects, primarily related to the modulation of inflammatory responses and the induction of apoptosis in specific cell types.
Inhibition of Neutrophil Extracellular Trap (NET) Formation
One of the most well-documented effects of this compound is its ability to inhibit the formation of Neutrophil Extracellular Traps (NETs).[1] NETosis is a specialized form of cell death in neutrophils, characterized by the release of decondensed chromatin decorated with granular proteins, which serves to trap and kill pathogens. The citrullination of histones by PAD4 is a critical step in chromatin decondensation during NET formation. By inhibiting PAD4, this compound prevents histone citrullination and consequently blocks NET release.
Induction of Apoptosis
This compound has been shown to induce apoptosis in various cancer cell lines.[4] The precise mechanism is not fully elucidated but is linked to the inhibition of PAD activity, which can influence gene expression and cell signaling pathways involved in cell survival and death.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the cellular targets and effects of this compound.
Activity-Based Protein Profiling (ABPP) for Target Identification
ABPP is a powerful chemical proteomics technique used to identify the protein targets of small molecule inhibitors in a complex biological sample. This protocol outlines the use of a this compound-derived activity-based probe.
Materials:
-
Biotin-conjugated this compound probe (synthesized as described in Slack et al., 2011).[6]
-
Cell line of interest
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Streptavidin-agarose beads
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
LC-MS/MS system
Protocol:
-
Probe Synthesis: Synthesize a biotin-conjugated this compound activity-based probe.
-
Cell Culture and Lysis: Culture cells to the desired confluency. Harvest and lyse the cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard method (e.g., BCA assay).
-
Probe Incubation: Incubate the cell lysate (e.g., 1 mg of total protein) with the biotin-conjugated this compound probe at a final concentration of 1-10 µM for 1 hour at room temperature.
-
Enrichment of Labeled Proteins: Add streptavidin-agarose beads to the lysate and incubate for 1-2 hours at 4°C with gentle rotation to capture the biotinylated proteins.
-
Washing: Pellet the beads by centrifugation and wash extensively with lysis buffer to remove non-specifically bound proteins.
-
Reduction and Alkylation: Resuspend the beads in a buffer containing DTT to reduce disulfide bonds, followed by incubation with IAA to alkylate free cysteines.
-
On-bead Digestion: Wash the beads to remove excess DTT and IAA. Resuspend the beads in a digestion buffer containing trypsin and incubate overnight at 37°C.
-
Peptide Elution and Desalting: Collect the supernatant containing the digested peptides. Further elute any remaining peptides from the beads. Desalt the pooled peptides using a C18 StageTip.
-
LC-MS/MS Analysis: Analyze the desalted peptides by LC-MS/MS.
-
Data Analysis: Search the acquired mass spectra against a protein database to identify the proteins that were labeled by the this compound probe.
Global Proteomic Profiling of this compound Treated Cells
This protocol describes a quantitative proteomics approach to identify changes in protein expression in response to this compound treatment.
Materials:
-
This compound
-
Cell culture reagents
-
Lysis buffer (e.g., 8 M urea (B33335) in 50 mM ammonium (B1175870) bicarbonate)
-
DTT, IAA, Trypsin
-
Isobaric labeling reagents (e.g., TMT or iTRAQ)
-
LC-MS/MS system
Protocol:
-
Cell Treatment: Treat cells with this compound at a desired concentration and for a specific duration. Include a vehicle-treated control group.
-
Protein Extraction: Harvest and lyse the cells in a urea-based lysis buffer. Determine protein concentration.
-
Reduction, Alkylation, and Digestion: Reduce disulfide bonds with DTT, alkylate cysteines with IAA, and digest the proteins into peptides with trypsin.
-
Isobaric Labeling: Label the peptides from the control and treated groups with different isobaric tags according to the manufacturer's protocol.
-
Peptide Fractionation: Combine the labeled peptide samples and fractionate them using techniques like high-pH reversed-phase chromatography to reduce sample complexity.
-
LC-MS/MS Analysis: Analyze each peptide fraction by LC-MS/MS.
-
Data Analysis: Process the mass spectrometry data to identify and quantify the relative abundance of proteins between the treated and control samples.
NET Formation Assay
This assay quantifies the inhibition of NET formation by this compound in isolated neutrophils.
Materials:
-
Isolated human or murine neutrophils
-
This compound
-
NET-inducing agent (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
DNA-binding fluorescent dye (e.g., Sytox Green or PicoGreen)
-
Fluorescence microscope or plate reader
Protocol:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using standard methods (e.g., density gradient centrifugation).
-
Cell Treatment: Pre-incubate the isolated neutrophils with various concentrations of this compound or a vehicle control for 30-60 minutes.
-
NET Induction: Stimulate the neutrophils with a NET-inducing agent like PMA for 2-4 hours.
-
Staining: Add a cell-impermeable DNA-binding dye (e.g., Sytox Green) that will fluoresce upon binding to the extracellular DNA of the NETs.
-
Quantification:
-
Microscopy: Capture fluorescent images and quantify the area of NETs.
-
Plate Reader: Measure the fluorescence intensity in each well to quantify the amount of extracellular DNA.
-
Apoptosis Assay by Annexin V/Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
This compound
-
Annexin V-FITC and Propidium Iodide (PI) staining kit
-
Flow cytometer
Protocol:
-
Cell Treatment: Treat cells with this compound at various concentrations for a specified time. Include an untreated control.
-
Cell Harvesting: Harvest both adherent and floating cells.
-
Staining: Resuspend the cells in Annexin V binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Conclusion
This compound is a valuable research tool for studying the roles of PAD enzymes and citrullination in various biological processes. Its primary cellular targets are the PAD isoforms 1, 2, 3, and 4. The inhibition of these enzymes by this compound has significant downstream consequences, including the suppression of NET formation and the induction of apoptosis. The experimental protocols provided in this guide offer a framework for researchers to further investigate the cellular mechanisms of action of this compound and to explore its therapeutic potential.
References
- 1. PAD Inhibitors as a Potential Treatment for SARS-CoV-2 Immunothrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. stemcell.com [stemcell.com]
- 6. Development and use of clickable activity based protein profiling agents for protein arginine deiminase 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
(Rac)-Cl-amidine in Inflammatory Disease Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cl-amidine is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs). PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins. This process, known as citrullination or deimination, can alter protein structure and function and has been implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. Dysregulated PAD activity is associated with conditions such as rheumatoid arthritis, ulcerative colitis, lupus, and multiple sclerosis. This compound, by inhibiting PADs, offers a promising therapeutic strategy to mitigate the pathological consequences of excessive citrullination in these diseases. This technical guide provides an in-depth overview of this compound's role in various inflammatory disease models, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanisms of action.
Mechanism of Action
This compound is a haloacetamidine-based compound that irreversibly inactivates PAD enzymes by covalently modifying a critical cysteine residue in their active site. It exhibits inhibitory activity against multiple PAD isoforms, including PAD1, PAD2, PAD3, and PAD4. The primary mechanisms through which this compound exerts its anti-inflammatory effects include:
-
Inhibition of Neutrophil Extracellular Trap (NET) formation (NETosis): NETs are web-like structures composed of decondensed chromatin, histones, and granular proteins released by activated neutrophils. Excessive NET formation, driven by PAD-mediated histone citrullination (specifically of histone H3), is implicated in the pathology of various autoimmune and inflammatory diseases. By preventing histone citrullination, this compound effectively blocks NETosis.[1][2]
-
Modulation of Cytokine Production: this compound has been shown to reduce the production of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1β (IL-1β) in various inflammatory models.[3][4][5]
-
Induction of Apoptosis in Inflammatory Cells: Studies have demonstrated that this compound can induce apoptosis (programmed cell death) in inflammatory cells, such as lymphocytes, thereby reducing the cellular infiltrate at sites of inflammation.[6][7] This effect may be mediated in part through the upregulation of p53.[6]
-
Suppression of Inducible Nitric Oxide Synthase (iNOS) Expression: In dendritic cells, Cl-amidine has been found to inhibit the expression of iNOS, leading to decreased production of nitric oxide (NO), a key inflammatory mediator.[8][9]
Quantitative Data on this compound Efficacy
The following tables summarize the quantitative effects of this compound in various in vitro and in vivo models of inflammatory diseases.
Table 1: In Vitro Inhibitory Activity of this compound
| PAD Isoform | IC50 (μM) | Reference |
| PAD1 | 0.8 | [10] |
| PAD3 | 6.2 | [10] |
| PAD4 | 5.9 | [10] |
Table 2: Effects of this compound in Animal Models of Inflammatory Disease
| Disease Model | Animal | Dosage and Administration | Key Findings | Reference |
| Collagen-Induced Arthritis (CIA) | DBA/1j Mice | 1, 10, or 50 mg/kg/day, IP injection | - Reduced clinical disease activity by ~50%- Decreased synovial and serum citrullination- Significantly lower IgG2a anti-mouse type II collagen antibodies | [11] |
| DSS-Induced Colitis | C57BL/6 Mice | 75 mg/kg/day, IP injection | - Significantly reduced clinical and histological signs of colitis- Decreased PAD activity and protein citrullination in the colon- Induced apoptosis of inflammatory cells | [6] |
| Lupus (MRL/lpr mice) | MRL/lpr Mice | 10 mg/kg/day, subcutaneous injection | - Markedly improved endothelium-dependent vasorelaxation- Reduced glomerular IgG deposition- Suppressed interferon signature | [12] |
| Sepsis (Cecal Ligation and Puncture - CLP) | C57BL/6 Mice | 50 mg/kg, subcutaneous injection 1h prior to CLP | - Significantly improved overall survival- Reduced citrullinated histone H3 in the peritoneal cavity- Minimal effect on pro-inflammatory cytokine response | [1][2] |
| Hemorrhagic Shock | Sprague-Dawley Rats | 10 mg/kg, IV | - Significantly improved 72-hour survival rate- Reduced circulating cell-free DNA and tissue citrullinated histone H3- Decreased TNF-α and IL-6 production | [4] |
Key Experimental Protocols
Collagen-Induced Arthritis (CIA) in Mice
Objective: To induce an autoimmune arthritis model that mimics human rheumatoid arthritis.
Materials:
-
Male DBA/1 mice (8-10 weeks old)
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Vehicle (e.g., PBS)
Procedure:
-
Immunization (Day 0): Prepare an emulsion of bovine type II collagen in Complete Freund's Adjuvant (1:1 ratio). Inject 100 µL of the emulsion intradermally at the base of the tail of each mouse.
-
Booster Immunization (Day 21): Prepare an emulsion of bovine type II collagen in Incomplete Freund's Adjuvant (1:1 ratio). Administer a booster injection of 100 µL at a different site near the base of the tail.
-
Treatment: Begin administration of this compound or vehicle on a specified day post-immunization (e.g., day 0 or day 21). A common dosage is 1-50 mg/kg/day via intraperitoneal (IP) injection.[10][11]
-
Clinical Assessment: Monitor mice regularly for signs of arthritis. Score the severity of arthritis in each paw based on a scale of 0-4 (0=normal, 1=mild swelling/erythema, 2=moderate swelling/erythema, 3=severe swelling/erythema of the entire paw, 4=maximal inflammation with joint deformity). The maximum score per mouse is 16.
-
Histological and Serological Analysis: At the end of the study, collect joints for histological analysis of inflammation, pannus formation, and bone erosion. Collect blood to measure levels of anti-CII antibodies and citrullinated proteins.[11]
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To induce an acute or chronic model of inflammatory bowel disease.
Materials:
-
C57BL/6 mice (8-12 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
This compound
-
Vehicle (e.g., PBS or saline)
Procedure:
-
Induction of Colitis: Administer 2-5% (w/v) DSS in the drinking water for 5-7 consecutive days.[13][14][15] For a chronic model, this can be followed by a period of regular drinking water, with the cycle repeated.[13]
-
Treatment: Administer this compound or vehicle daily via IP injection or oral gavage. A typical dose is 75 mg/kg/day.[6]
-
Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate a Disease Activity Index (DAI).
-
Endpoint Analysis: At the end of the treatment period, sacrifice the mice and collect the colon. Measure the colon length (colitis is associated with colon shortening).
-
Histological and Biochemical Analysis: Process a section of the colon for histological scoring of inflammation and tissue damage. Homogenize another section to measure myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration), cytokine levels (e.g., IL-6, TNF-α) by ELISA, and PAD activity.[6][13][15]
In Vitro Neutrophil Extracellular Trap (NET) Formation Assay
Objective: To quantify the formation of NETs by neutrophils in response to a stimulus and assess the inhibitory effect of this compound.
Materials:
-
Isolated human or murine neutrophils
-
Phorbol 12-myristate 13-acetate (PMA) or other NET-inducing stimulus
-
This compound
-
Cell-impermeable DNA dye (e.g., SYTOX Green)
-
Antibodies for immunofluorescence (e.g., anti-myeloperoxidase (MPO), anti-citrullinated histone H3)
-
Fluorescence microscope or plate reader
Procedure:
-
Neutrophil Isolation: Isolate neutrophils from fresh blood using density gradient centrifugation.
-
Cell Plating: Seed the isolated neutrophils in a multi-well plate.
-
Inhibitor Treatment: Pre-incubate the neutrophils with various concentrations of this compound or vehicle for a specified time (e.g., 30-60 minutes).
-
Stimulation: Add a NET-inducing agent such as PMA (e.g., 100 nM) to the wells and incubate for 2-4 hours at 37°C.
-
Quantification:
-
Fluorometric Plate Reader Assay: Add a cell-impermeable DNA dye (e.g., SYTOX Green) to the wells. This dye will only stain the extracellular DNA of the NETs. Measure the fluorescence intensity using a plate reader.
-
Immunofluorescence Microscopy: Fix the cells and stain with a DNA dye (e.g., DAPI) and antibodies against NET components like MPO and citrullinated histone H3. Capture images using a fluorescence microscope and quantify the area of NETs.[16][17][18][19]
-
Signaling Pathways and Visualizations
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows related to this compound's function in inflammatory diseases.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [en.bio-protocol.org]
- 7. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chondrex.com [chondrex.com]
- 12. researchgate.net [researchgate.net]
- 13. DSS-induced colitis model | SMC Laboratories Inc. [smccro-lab.com]
- 14. socmucimm.org [socmucimm.org]
- 15. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 16. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation [bio-protocol.org]
- 17. Measurement of NET formation in vitro and in vivo by flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 19. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research | MDPI [mdpi.com]
The Effect of (Rac)-Cl-amidine on Cancer Cell Apoptosis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Rac)-Cl-amidine, a potent pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a promising agent in cancer therapy due to its ability to induce apoptosis in various cancer cell lines. This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its role in inhibiting protein citrullination and modulating key signaling pathways. This document includes a compilation of quantitative data on its efficacy, detailed experimental protocols for assessing its apoptotic effects, and visualizations of the involved signaling pathways and experimental workflows to support further research and drug development in this area.
Introduction
Peptidylarginine deiminases (PADs) are a family of enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function. Dysregulated PAD activity has been implicated in the pathophysiology of various diseases, including cancer. This compound is a haloacetamidine-based irreversible inhibitor of PADs, showing activity against multiple PAD isozymes.[1] By inhibiting PADs, this compound disrupts aberrant citrullination, leading to the activation of apoptotic pathways in cancer cells. This guide explores the multifaceted effects of this compound on cancer cell apoptosis.
Mechanism of Action: The PAD4-p53-OKL38 Axis
The primary mechanism by which this compound induces apoptosis involves the inhibition of PAD4, a PAD isozyme predominantly found in the nucleus. PAD4 acts as a corepressor of the tumor suppressor protein p53.[2] In cancer cells with functional p53, PAD4 can be recruited to the promoters of p53 target genes, where it citrullinates histones. This citrullination leads to transcriptional repression of these target genes, which are often involved in cell cycle arrest and apoptosis.[2][3]
This compound treatment inhibits PAD4 activity, leading to a decrease in histone citrullination at the promoters of p53 target genes.[3] This allows for the transcriptional activation of these genes, including the cyclin-dependent kinase inhibitor p21 (leading to cell cycle arrest) and the pro-apoptotic protein OKL38 (ovary, kidney, and liver protein 38).[4][5]
OKL38, a novel p53 target gene, plays a crucial role in mediating the apoptotic effects of this compound.[4] Upon its expression, OKL38 translocates to the mitochondria, where it induces changes in mitochondrial morphology and promotes the release of cytochrome c into the cytoplasm.[4] Cytochrome c release is a key event in the intrinsic apoptotic pathway, leading to the activation of caspases and subsequent execution of apoptosis.
Caption: this compound induced apoptosis via the PAD4-p53-OKL38 pathway.
Quantitative Data on the Effects of this compound
The efficacy of this compound in inducing apoptosis and inhibiting cell proliferation varies across different cancer cell lines and is dose- and time-dependent. The following tables summarize key quantitative data from various studies.
Table 1: IC50 Values of Cl-amidine in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) | Assay |
| U-87 MG | Glioblastoma | 256.09 | 24 | WST-1 |
| U-87 MG | Glioblastoma | 150.40 | 48 | WST-1 |
| A549 | Non-small cell lung cancer | Not specified, but effective | 48 | WST-1 |
| MCF10DCIS | Breast Cancer | ~200 (significant inhibition) | 120 | Proliferation Assay |
Data extracted from multiple sources.[6][7]
Table 2: Apoptotic Effects of Cl-amidine on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration (µM) | Incubation Time (hours) | Apoptotic Effect |
| U-87 MG | Glioblastoma | 150.40 | 48 | 54.7% mitochondrial depolarization[8] |
| TK6 | Lymphoblastoid | 5-50 µg/mL | 24 | Dose-dependent increase in apoptosis[1] |
| HT29 | Colon Cancer | 5-50 µg/mL | 24 | Dose-dependent increase in apoptosis (relatively resistant)[1] |
| MCF10DCIS | Breast Cancer | 200 | Not specified | Significant increase in apoptotic cells[9] |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the apoptotic effects of this compound on cancer cells.
Cell Viability Assay (WST-1 Method)
This protocol is for determining the dose-dependent effect of this compound on cancer cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Caption: Workflow for the WST-1 cell viability assay.
Apoptosis Assay by Annexin V and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound treated and untreated control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Treat cells with the desired concentration of this compound for the desired time.
-
Harvest the cells (including floating cells) and wash them twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Mitochondrial Membrane Potential Assay (JC-1 Staining)
This assay detects the loss of mitochondrial membrane potential, an early indicator of apoptosis.
Materials:
-
This compound treated and untreated control cells
-
JC-1 reagent
-
Assay buffer
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat cells with this compound as required.
-
Harvest and wash the cells with PBS.
-
Resuspend the cells in 500 µL of the JC-1 staining solution and incubate at 37°C for 15-30 minutes.
-
Centrifuge the cells and wash with assay buffer.
-
Resuspend the cells in an appropriate volume of assay buffer.
-
Analyze by flow cytometry. Healthy cells with high mitochondrial membrane potential will exhibit red fluorescence (J-aggregates), while apoptotic cells with low potential will show green fluorescence (JC-1 monomers).
Western Blot Analysis of Apoptosis Markers
This protocol is for detecting the expression of key apoptotic proteins.
Materials:
-
This compound treated and untreated cell lysates
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE gels
-
Transfer apparatus and membranes (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved caspase-3, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Lyse treated and untreated cells and determine protein concentration.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply ECL substrate and visualize the protein bands using an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
Caption: Workflow for Western Blot analysis of apoptotic markers.
Conclusion and Future Directions
This compound demonstrates significant potential as an anticancer agent by inducing apoptosis in a variety of cancer cell types. Its mechanism of action, primarily through the inhibition of PAD4 and subsequent activation of the p53-OKL38 pathway, provides a clear rationale for its therapeutic application. The quantitative data and experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals.
Future research should focus on:
-
Expanding the evaluation of this compound in a broader range of cancer cell lines and in vivo models.
-
Investigating potential synergistic effects with other chemotherapeutic agents.
-
Exploring the role of other PAD isozymes in this compound-induced apoptosis.
-
Developing more selective PAD inhibitors to minimize potential off-target effects.
By continuing to elucidate the intricate molecular mechanisms and therapeutic potential of this compound, the scientific community can pave the way for novel and effective cancer treatments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Regulation of p53 Target Gene Expression by Peptidylarginine Deiminase 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coordination of PAD4 and HDAC2 in the regulation of p53 target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Arg modifications and p53 regulate the expression of OKL38, a mediator of apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for (Rac)-Cl-amidine in In Vitro Cell Culture
(Rac)-Cl-amidine, a potent and irreversible pan-Peptidylarginine Deiminase (PAD) inhibitor, serves as a critical tool for investigating the roles of protein citrullination in various biological processes, including gene regulation, inflammation, and cancer biology. These application notes provide detailed protocols and quantitative data for the utilization of this compound in in vitro cell culture experiments.
Mechanism of Action
This compound acts as a pan-PAD inhibitor, targeting multiple isoforms of the PAD enzyme family.[1][2] PADs are calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on target proteins.[2][3] This conversion, known as citrullination or deimination, leads to a loss of positive charge, which can alter protein structure and function.[2] this compound irreversibly inactivates PADs by covalently modifying a critical cysteine residue in the enzyme's active site.[4] Its inhibitory effects have been demonstrated across various PAD isoforms, making it a valuable tool for studying the broad impact of protein citrullination.
Data Presentation
Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) values of this compound highlight its effectiveness against multiple PAD isoforms.
| PAD Isoform | IC50 (μM) |
| PAD1 | 0.8 |
| PAD3 | 6.2 |
| PAD4 | 5.9 |
Data sourced from multiple references.[4][5]
In Vitro Cellular Activity
The effective concentration and incubation times for this compound can vary depending on the cell line and the specific biological process being investigated.
| Cell Line | Assay Type | Concentration Range (μM) | Incubation Time | Observed Effect |
| U-87 MG | Antiproliferative | Time and concentration-dependent | 24 and 48 hours | Notable antiproliferative properties.[6] |
| U2OS | Apoptosis Induction | >200 (EC50) | 72 hours | Induces apoptosis and expression of p53 target genes.[7][8] |
| HL-60 | PAD4 Inhibition | 5 - 10 | 15 minutes | Reduction in A23187-induced citrullination of Histone H4.[7] |
| TK6, HT29 | Apoptosis Induction | 5 - 50 µg/mL | 24 hours | Dose-dependent induction of apoptosis.[4] |
| MDA-MB-231 | Cytotoxicity | 200 - 400 | 96 hours | Decrease in cell viability and number.[7][9] |
| CV-1 | Reporter Assay | 0 - 200 | 40 hours | Antagonizes PAD4-mediated enhancement of p300GBD-GRIP1 interaction.[7][9] |
| Panc-1, MiaPaCa-2 | EV Release/Invasion | 50 - 100 | 1 hour | Modulates extracellular vesicle release and cancer cell invasion.[3][10][11] |
| Reconstructed Human Epidermis (RHEs) | Inhibition of Deimination | 100 - 800 | 48 hours | Dose-dependent decrease in total deiminated proteins.[12] |
Signaling Pathway
This compound, by inhibiting PAD enzymes, prevents the citrullination of various protein substrates. This has significant downstream consequences on cellular signaling. One notable pathway affected is the p53 tumor suppressor pathway. Inhibition of PAD4 by Cl-amidine can lead to increased expression of p53 and its downstream targets, such as the cyclin-dependent kinase inhibitor p21, GADD45, and the pro-apoptotic protein PUMA, ultimately promoting apoptosis in cancer cells.[7][9] Furthermore, Cl-amidine has been shown to inhibit the formation of Neutrophil Extracellular Traps (NETs), a process implicated in inflammation and autoimmune diseases, by preventing the citrullination of histones, a key step in NETosis.[8][13][14]
Caption: Signaling pathway affected by this compound.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Protein Citrullination in Cell Culture
This protocol details the treatment of cultured cells with this compound to inhibit PAD activity prior to downstream analysis such as Western blotting for citrullinated proteins.
Materials:
-
Adherent or suspension cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)[2]
-
Phosphate-Buffered Saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
Procedure:
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase (typically 60-80% confluency for adherent cells) at the time of treatment.[2]
-
Preparation of this compound: Prepare working solutions of this compound by diluting the stock solution in complete culture medium to the desired final concentrations. A dose-response experiment (e.g., 0, 10, 50, 100, 200 μM) is recommended to determine the optimal concentration for your cell type and experimental endpoint.[2]
-
Cell Treatment: Remove the existing culture medium and replace it with the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubation: Incubate the cells for the desired period (e.g., 1, 24, or 48 hours), depending on the experimental design.
-
Cell Lysis:
-
For adherent cells, wash the cells twice with ice-cold PBS, then add cell lysis buffer and scrape the cells.
-
For suspension cells, centrifuge the cells, discard the supernatant, wash the cell pellet with ice-cold PBS, and then resuspend in cell lysis buffer.
-
-
Protein Extraction: Incubate the cell lysates on ice for 30 minutes, vortexing occasionally. Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris.
-
Protein Quantification: Collect the supernatant and determine the protein concentration using a standard protein assay.
-
Downstream Analysis: The protein lysates are now ready for downstream analysis, such as Western blotting to detect total protein citrullination or specific citrullinated proteins.
Protocol 2: Cell Viability/Cytotoxicity Assay
This protocol describes how to assess the effect of this compound on cell viability using a standard colorimetric assay like the MTT or WST-1 assay.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
96-well cell culture plates
-
MTT or WST-1 reagent
-
Solubilization solution (for MTT assay, e.g., DMSO or isopropanol (B130326) with HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Preparation and Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle control wells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Addition of Viability Reagent:
-
For MTT assay: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan (B1609692) crystals form. Then, carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
For WST-1 assay: Add 10 µL of WST-1 reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the this compound concentration to determine the EC50 value.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for studying the effects of this compound in vitro.
Caption: A typical experimental workflow.
References
- 1. Inhibiting Protein Arginine Deiminases Has Antioxidant Consequences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleck.co.jp [selleck.co.jp]
- 10. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Peptidylarginine Deiminase Inhibitor Application, Using Cl-Amidine, PAD2, PAD3 and PAD4 Isozyme-Specific Inhibitors in Pancreatic Cancer Cells, Reveals Roles for PAD2 and PAD3 in Cancer Invasion and Modulation of Extracellular Vesicle Signatures : WestminsterResearch [westminsterresearch.westminster.ac.uk]
- 12. Peptidylarginine Deiminase Inhibitor Cl-amidine Attenuates Cornification and Interferes with the Regulation of Autophagy in Reconstructed Human Epidermis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. stemcell.com [stemcell.com]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of (Rac)-Cl-amidine in Murine Sepsis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sepsis is a life-threatening organ dysfunction caused by a dysregulated host response to infection. In preclinical research, murine models of sepsis are crucial for understanding pathophysiology and evaluating novel therapeutic interventions. (Rac)-Cl-amidine, a pan-inhibitor of peptidylarginine deiminases (PADs), has emerged as a promising therapeutic agent in the context of sepsis. Its mechanism of action involves the inhibition of protein citrullination, a post-translational modification catalyzed by PADs. A key substrate of PADs in the context of sepsis is histone H3. Citrullination of histone H3 is a critical step in the formation of neutrophil extracellular traps (NETs), which, while being a host defense mechanism, can also contribute to tissue damage and organ dysfunction in sepsis. By inhibiting PADs, this compound prevents histone H3 citrullination and subsequent NET formation, thereby improving survival in murine sepsis models.[1][2]
These application notes provide detailed protocols for the use of this compound in two common murine sepsis models: Cecal Ligation and Puncture (CLP) and Lipopolysaccharide (LPS) Endotoxemia.
Mechanism of Action of this compound in Sepsis
This compound is an irreversible inhibitor of PAD enzymes, including PAD4, which is highly expressed in neutrophils.[1] In sepsis, the inflammatory cascade triggers the activation of neutrophils, leading to the release of NETs. The formation of NETs is a complex process involving the decondensation of chromatin, which is facilitated by the citrullination of histones by PAD4. By inhibiting PAD4, this compound blocks this critical step, leading to a reduction in NET formation. This, in turn, is thought to mitigate the detrimental effects of excessive NETs, such as tissue damage and thrombosis, ultimately improving survival outcomes in sepsis.[1][2]
Signaling Pathway of NETosis and Inhibition by this compound
Caption: Signaling pathway of NETosis and its inhibition by this compound.
Experimental Protocols
Cecal Ligation and Puncture (CLP) Murine Sepsis Model
The CLP model is considered the gold standard for inducing polymicrobial sepsis in rodents as it closely mimics the clinical course of human sepsis.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine cocktail)
-
Surgical instruments (scissors, forceps, needle holder, sutures)
-
Surgical disinfectant (e.g., povidone-iodine, 70% ethanol)
-
Warming pad
-
Sterile saline
Protocol:
-
Preparation of this compound: Dissolve this compound in a suitable vehicle to the desired concentration. A commonly used dose is 50 mg/kg body weight.[1]
-
Animal Preparation: Anesthetize the mouse using an appropriate anesthetic. Shave the abdomen and disinfect the surgical area.
-
Laparotomy: Make a midline incision (approximately 1-2 cm) through the skin and peritoneum to expose the abdominal cavity.
-
Cecum Exteriorization: Gently locate and exteriorize the cecum.
-
Ligation: Ligate the cecum distal to the ileocecal valve with a silk suture. The percentage of the cecum ligated will determine the severity of sepsis.
-
Puncture: Puncture the ligated cecum once or twice with a needle (e.g., 21-gauge). A small amount of fecal matter can be gently squeezed out to ensure patency.
-
Closure: Return the cecum to the abdominal cavity. Close the peritoneal wall and skin with sutures or surgical clips.
-
Fluid Resuscitation: Administer pre-warmed sterile saline (e.g., 1 ml) subcutaneously to provide fluid resuscitation.
-
This compound Administration: Administer the prepared this compound solution (e.g., 50 mg/kg) via subcutaneous injection 30-60 minutes prior to the CLP procedure.[1] Subsequent doses can be administered daily for a specified period (e.g., 7 days) for survival studies.[1]
-
Post-operative Care: Place the mouse on a warming pad until it recovers from anesthesia. Monitor the animal regularly for signs of distress.
Sham Control: Sham-operated animals should undergo the same surgical procedure, including laparotomy and cecum exteriorization, but without ligation and puncture.
Lipopolysaccharide (LPS) Endotoxemia Murine Model
The LPS model induces a rapid and potent inflammatory response by mimicking the effects of Gram-negative bacterial endotoxins. While there is less direct in vivo evidence for the efficacy of this compound in a systemic LPS-induced sepsis model leading to mortality, this protocol is provided for researchers wishing to investigate its effects in this context.
Materials:
-
This compound
-
Vehicle (e.g., sterile PBS or DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Male C57BL/6 mice (8-12 weeks old)
-
Sterile saline
Protocol:
-
Preparation of this compound: Dissolve this compound in a suitable vehicle.
-
Preparation of LPS: Dissolve LPS in sterile saline to the desired concentration. The dose of LPS will determine the severity of endotoxemia and mortality.
-
This compound Administration: Administer the prepared this compound solution via intraperitoneal or subcutaneous injection. The timing of administration relative to the LPS challenge should be optimized based on the experimental design.
-
LPS Administration: Administer LPS via intraperitoneal injection.
-
Monitoring: Monitor the mice for signs of endotoxemia, such as lethargy, piloerection, and hypothermia.
Control Groups:
-
Vehicle control + Saline
-
Vehicle control + LPS
-
This compound + Saline
Data Presentation
Table 1: Effect of this compound on Survival in CLP-Induced Sepsis
| Treatment Group | Dose of this compound | Route of Administration | Survival Rate (%) | Study Duration (days) | Reference |
| Vehicle Control | - | Subcutaneous | 45% | 7 | [1] |
| This compound | 50 mg/kg | Subcutaneous | 100% | 7 | [1] |
Table 2: Effect of this compound on Cytokine Levels in CLP-Induced Sepsis (24 hours post-CLP)
| Cytokine | Organ/Fluid | Vehicle Control (pg/mL) | This compound Treated (pg/mL) | Change | Reference |
| IL-6 | Spleen | ~1800 | ~800 | Significant Reduction | [1] |
| IL-6 | Kidney | No Significant Change | No Significant Change | - | [1] |
| IL-6 | Lung | No Significant Change | No Significant Change | - | [1] |
| IL-6 | Liver | No Significant Change | No Significant Change | - | [1] |
| IL-1β | Blood | 47.6 ± 5.5 | 2.5 ± 3.3 | Significant Reduction | |
| IL-6 | Blood | 1133.2 ± 17.2 | Significantly Reduced | Significant Reduction | |
| TNF-α | Blood | Significantly Increased | Significantly Reduced | Significant Reduction |
Note: Specific numerical values for all cytokine levels in the this compound treated group were not consistently available in the provided search results. The table reflects the reported trends.
Experimental Workflows
Workflow for CLP-Induced Sepsis Model and this compound Treatment
References
Application Notes and Protocols for (Rac)-Cl-amidine Administration in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cl-amidine is a potent, irreversible pan-inhibitor of peptidylarginine deiminases (PADs), enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, is implicated in the pathophysiology of various inflammatory and autoimmune diseases. Consequently, this compound has emerged as a valuable tool for investigating the role of PADs and protein citrullination in disease models and as a potential therapeutic agent. These application notes provide a comprehensive overview of the use of this compound in animal studies, including established protocols, dosing guidelines, and key experimental findings.
Mechanism of Action
This compound acts by covalently modifying a critical cysteine residue in the active site of PAD enzymes, leading to their irreversible inactivation.[1] This inhibition prevents the conversion of arginine to citrulline on target proteins such as histones. A key downstream effect of PAD inhibition, particularly PAD4, is the suppression of Neutrophil Extracellular Trap (NET) formation, a process implicated in the inflammatory response of various diseases.[2][3][4] By inhibiting PAD4-mediated histone citrullination, Cl-amidine (B560377) blocks the decondensation of chromatin required for NET release.[2][3]
Data Presentation: Quantitative Summary of this compound Administration in Animal Models
The following tables summarize the dosing regimens and reported efficacy of this compound in various preclinical animal models.
Table 1: this compound Administration in Murine Models
| Disease Model | Animal Strain | Dose | Route of Administration | Frequency | Key Findings & Efficacy Data |
| Dextran Sulfate Sodium (DSS)-Induced Colitis | C57BL/6 | 75 mg/kg | Intraperitoneal (IP) | Once daily | Reduced clinical signs and symptoms of colitis. Suppressed PAD activity, protein citrullination, and PAD levels in the colon.[5][6][7] |
| DSS-Induced Colitis | C57BL/6 | 5, 25, 75 mg/kg | Oral Gavage | Once daily | Dose-dependent reduction in histology scores.[6][7] |
| Azoxymethane (AOM)/DSS-Induced Ulcerative Colitis-Associated Colorectal Cancer | Not Specified | Not Specified | Not Specified | Not Specified | Significantly inhibited tumorigenesis.[1] |
| Sepsis (Cecal Ligation and Puncture - CLP) | C57BL/6 | Not Specified | Not Specified | 1 hour prior to CLP | Improved overall survival.[3] |
| Type 1 Diabetes | Non-obese diabetic (NOD) mice | 5 µg/g body weight | Oral | From 8 to 16 weeks of age | Delayed disease onset by nearly 8 weeks and significantly decreased disease incidence. Inhibited pancreatic inflammation.[8] |
| Type 1 Diabetes-Induced Secondary Osteoporosis | ICR mice | 3 or 10 mg/kg | Not Specified | Daily for 30 days | Did not reverse cortical bone loss.[9] |
Table 2: this compound Administration in Rat Models
| Disease Model | Animal Strain | Dose | Route of Administration | Frequency | Key Findings & Efficacy Data |
| Hemorrhagic Shock (HS) | Sprague-Dawley | 10 mg/kg | Intravenous (IV) | Single dose after shock induction | Improved 72-hour survival rate to 40%. Attenuated intestinal and lung injury. Reduced circulating cell-free DNA (cf-DNA) by 67% and tissue citrullinated histone H3 (CitH3) levels. Reduced IL-6 by 31.8% and TNF-α by 45.4%.[2][10][11][12] |
| Lipopolysaccharide (LPS)-Induced Endometritis | Sprague-Dawley | Not Specified | Not Specified | Not Specified | Significantly attenuated pathological changes in the uterus. Reduced IL-1β by 31%, IL-6 by 22%, and TNF-α by 45% in uterine tissue.[13] |
Experimental Protocols
Preparation and Administration of this compound
Materials:
-
This compound hydrochloride (stable salt form is recommended)[6]
-
Sterile 0.9% saline solution (for injection) or appropriate vehicle for oral administration
-
Sterile syringes and needles for injection
-
Oral gavage needles for oral administration
Protocol for Intravenous Administration (Rat Hemorrhagic Shock Model): [10][11]
-
Preparation of Dosing Solution: Dissolve this compound in sterile 0.9% normal saline to a final concentration appropriate for the target dose (e.g., for a 10 mg/kg dose in a 250g rat, prepare a solution that delivers the dose in a volume of 0.5 mL).
-
Animal Handling: Anesthetize the rat according to an approved institutional animal care and use committee (IACUC) protocol.
-
Administration: Following the induction of hemorrhagic shock, administer the prepared this compound solution via an intravenous catheter.
Protocol for Intraperitoneal Administration (Mouse Colitis Model): [5][7]
-
Preparation of Dosing Solution: Prepare the this compound solution in sterile 0.9% saline.
-
Animal Handling: Gently restrain the mouse.
-
Administration: Inject the solution into the intraperitoneal cavity using a sterile syringe and needle. The injection volume should be appropriate for the size of the animal (typically 100-200 µL).
Protocol for Oral Gavage (Mouse Colitis and Diabetes Models): [6][8]
-
Preparation of Dosing Solution: Suspend or dissolve this compound in an appropriate vehicle (e.g., water, saline).
-
Animal Handling: Gently restrain the mouse.
-
Administration: Carefully insert an oral gavage needle into the esophagus and deliver the solution directly into the stomach.
Disease Model Induction: DSS-Induced Colitis in Mice[5][7]
-
Animals: Use C57BL/6 mice (8-12 weeks old).
-
Induction: Administer 2% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water ad libitum.
-
Duration: Continue DSS administration for a specified period (e.g., 7 days) to induce colitis.
-
This compound Treatment:
-
Prophylactic: Begin this compound administration concomitantly with the start of DSS treatment.
-
Therapeutic: Induce colitis with DSS for a set period (e.g., 7 days) and then begin this compound administration while continuing DSS.
-
-
Monitoring: Monitor mice daily for clinical signs of colitis, including weight loss, stool consistency, and the presence of blood in the stool.
-
Endpoint Analysis: At the end of the study, collect colon tissue for histological analysis, and measure colon length. Analyze tissues for PAD activity, protein citrullination, and inflammatory markers.
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Hemorrhagic Shock
Caption: Mechanism of this compound in mitigating hemorrhagic shock-induced organ damage.
Experimental Workflow for Evaluating this compound in DSS-Induced Colitis
Caption: Workflow for assessing the efficacy of this compound in a mouse model of colitis.
Conclusion
This compound is a versatile and effective tool for studying the role of protein citrullination and PAD enzymes in a variety of disease contexts. The provided protocols and data serve as a guide for researchers to design and execute in vivo studies using this inhibitor. The consistent findings across different inflammatory models highlight the therapeutic potential of targeting the PAD-citrullination axis. Further research, including detailed pharmacokinetic and toxicological studies, will be crucial for the clinical translation of this compound and other PAD inhibitors.
References
- 1. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]
- 2. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibition of PAD4-mediated NET formation by cl-amidine prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 11. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for (Rac)-Cl-amidine Inhibition of PAD4
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of (Rac)-Cl-amidine as an inhibitor of Protein Arginine Deiminase 4 (PAD4). This document includes quantitative data on inhibitory concentrations, detailed experimental protocols for both enzymatic and cell-based assays, and diagrams to illustrate key pathways and workflows.
Introduction
This compound is a widely utilized haloacetamidine-based irreversible inhibitor of peptidylarginine deiminases (PADs). It functions by covalently modifying a critical cysteine residue within the enzyme's active site. While it is a pan-PAD inhibitor, showing activity against multiple PAD isozymes, it is frequently used to study the biological functions of PAD4, particularly its role in histone citrullination and the formation of neutrophil extracellular traps (NETs). Understanding the optimal concentration of this compound is crucial for designing experiments that are both effective and specific.
Quantitative Data: Inhibitory Concentrations of this compound
The optimal concentration of this compound for PAD4 inhibition varies depending on the experimental system (e.g., purified enzyme vs. cellular assays). The following tables summarize the reported inhibitory values from various studies.
In Vitro Enzymatic Inhibition
| Parameter | Value | Enzyme Source | Notes | Reference |
| IC₅₀ | 5.9 µM | Recombinant Human PAD4 | IC₅₀ value for PAD4. Cl-amidine also inhibits PAD1 (IC₅₀ = 0.8 µM) and PAD3 (IC₅₀ = 6.2 µM). | [1] |
| IC₅₀ | ~5 µM | Recombinant Human PAD4 | Used as a reference compound for comparison with novel PAD4 inhibitors. | [2] |
| k_inact/K_I | 13,000 M⁻¹min⁻¹ | Recombinant Human PAD4 | Describes the efficiency of irreversible inhibition. | [1][3] |
| k_inact/K_I | 1,770 ± 470 M⁻¹min⁻¹ | Recombinant Human PAD4 | [4] |
Cellular Activity and Cytotoxicity
| Cell Line | Assay Type | Concentration Range | Effect | Reference |
| TK6 lymphoblastoid cells | Apoptosis Assay | 5-50 µg/mL | Dose-dependent induction of apoptosis. | [1] |
| HT-29 colon cancer cells | Apoptosis Assay | 5-50 µg/mL | Relatively resistant to Cl-amidine-induced apoptosis compared to TK6 cells. | [1] |
| HL-60 granulocytes | Inhibition of H4 Citrullination | 5-10 µM | More potent than Cl-amidine in reducing citrullinated histone H4. | [4] |
| Pancreatic Cancer Cells (Panc-1, MiaPaCa-2) | Inhibition of EV release, protein and miR expression | 50-100 µM | Used for 1-hour treatments to assess effects on extracellular vesicle signatures. | [5] |
| Human Leukemia Cells | Cytotoxicity (IC₅₀) | 0.25 µM | [3] | |
| Human Breast Cancer Cells | Cytotoxicity (IC₅₀) | 0.05 µM | [3] | |
| Human Colon Cancer Cells | Cytotoxicity (IC₅₀) | 1 µM | [3] |
Signaling Pathway
The following diagram illustrates the central role of PAD4 in the process of NETosis and its inhibition by this compound. Upon activation, neutrophils translocate PAD4 to the nucleus, where it catalyzes the citrullination of histones (e.g., H3), leading to chromatin decondensation and the subsequent release of Neutrophil Extracellular Traps (NETs). This compound blocks this pathway by irreversibly inhibiting PAD4 activity.
Caption: PAD4-mediated NETosis pathway and its inhibition by this compound.
Experimental Protocols
In Vitro PAD4 Enzyme Inhibition Assay
This protocol is adapted from commercially available PAD4 inhibitor screening assay kits and can be used to determine the IC₅₀ value of this compound.
Materials:
-
Recombinant Human PAD4
-
PAD Assay Buffer (e.g., 50 mM Tris, pH 7.5, 50 mM NaCl, 10 mM CaCl₂, 1 mM DTT)
-
Fluorescent PAD Substrate (e.g., N-α-benzoyl-L-arginine-7-amido-4-methylcoumarin)
-
This compound (and appropriate solvent, e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in PAD Assay Buffer.
-
Dilute recombinant PAD4 to the desired concentration in cold PAD Assay Buffer.
-
Prepare the fluorescent substrate in PAD Assay Buffer.
-
-
Assay Setup (in triplicate):
-
Inhibitor Wells: Add 20 µL of diluted PAD4 and 5 µL of each this compound dilution.
-
100% Initial Activity Wells (Vehicle Control): Add 20 µL of diluted PAD4 and 5 µL of the solvent used for the inhibitor.
-
Background Wells (No Enzyme): Add 20 µL of PAD Assay Buffer and 5 µL of the solvent.
-
-
Incubation: Cover the plate and incubate for 10 minutes at 37°C.
-
Substrate Addition: Add 25 µL of the diluted fluorescent PAD substrate to all wells.
-
Reaction Incubation: Cover the plate and incubate for 20 minutes at 37°C.
-
Developer Addition (if applicable): Some kits may require the addition of a developer solution to stop the reaction and enhance the signal. Add 50 µL of PAD Developer to all wells.
-
Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.
-
Data Analysis:
-
Subtract the average fluorescence of the background wells from all other wells.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration to determine the IC₅₀ value.
-
Cellular Assay for Inhibition of Histone Citrullination
This protocol describes how to assess the efficacy of this compound in inhibiting PAD4-mediated histone citrullination in a cell-based model, such as differentiated HL-60 cells.
Materials:
-
HL-60 cells (or other suitable cell line)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Differentiation agent (e.g., DMSO or all-trans retinoic acid for HL-60 cells)
-
This compound
-
Cell lysis buffer
-
Protein assay reagent (e.g., BCA)
-
SDS-PAGE and Western blotting reagents
-
Primary antibody against citrullinated Histone H3 (CitH3)
-
Primary antibody for a loading control (e.g., total Histone H3 or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Differentiation:
-
Culture HL-60 cells according to standard protocols.
-
Induce differentiation into a neutrophil-like phenotype by treating with a differentiating agent for several days.
-
-
Inhibitor Treatment:
-
Plate the differentiated cells and treat with various concentrations of this compound (e.g., 1 µM, 5 µM, 10 µM, 25 µM) for a predetermined time (e.g., 1-4 hours). Include a vehicle control (DMSO).
-
-
Cell Stimulation (Optional but Recommended):
-
After inhibitor pre-treatment, stimulate the cells with an agent known to induce NETosis and histone citrullination (e.g., PMA, ionomycin) for 1-4 hours.
-
-
Cell Lysis:
-
Harvest the cells and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a standard protein assay.
-
-
Western Blotting:
-
Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and probe with a primary antibody against citrullinated Histone H3.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip and re-probe the membrane with a loading control antibody to ensure equal protein loading.
-
-
Data Analysis:
-
Quantify the band intensities for citrullinated Histone H3 and the loading control.
-
Normalize the citrullinated H3 signal to the loading control.
-
Determine the concentration of this compound that effectively reduces histone citrullination.
-
Experimental Workflow Diagram
The following diagram outlines the general workflow for determining the optimal concentration of this compound.
Caption: General workflow for determining the optimal concentration of this compound.
Conclusion
The optimal concentration of this compound for inhibiting PAD4 is context-dependent. For in vitro enzymatic assays, concentrations around the IC₅₀ value of approximately 5-6 µM are a good starting point. In cell-based assays, higher concentrations, typically in the range of 5-25 µM, are often required to achieve effective inhibition of intracellular PAD4 activity, such as histone citrullination. It is essential to perform dose-response experiments for each specific cell line and experimental condition to determine the most effective and specific concentration. Researchers should also be mindful of the pan-PAD inhibitory nature of Cl-amidine and consider its effects on other PAD isozymes when interpreting results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Novel Potential Reversible Peptidyl Arginine Deiminase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. stemcell.com [stemcell.com]
- 4. Synthesis and Biological Evaluation of an Indazole-Based Selective Protein Arginine Deiminase 4 (PAD4) Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Application of (Rac)-Cl-amidine in Rheumatoid Arthritis Research: A Detailed Guide
(Rac)-Cl-amidine, a first-generation, irreversible pan-peptidylarginine deiminase (PAD) inhibitor, has emerged as a valuable tool in the investigation of rheumatoid arthritis (RA) pathogenesis. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in utilizing this compound in their studies. The information compiled is based on preclinical research, primarily in the collagen-induced arthritis (CIA) murine model.
Application Notes
This compound and its more potent second-generation analog, BB-Cl-amidine, function by inhibiting PAD enzymes. These enzymes catalyze the post-translational modification of arginine to citrulline. In the context of RA, this process, known as citrullination, is implicated in the generation of neo-antigens that can break immune tolerance and lead to the production of anti-citrullinated protein antibodies (ACPAs), a hallmark of the disease.[1][2][3] By inhibiting PADs, Cl-amidine reduces the levels of citrullinated proteins, thereby mitigating the downstream autoimmune and inflammatory cascades.[1]
Studies have demonstrated that this compound treatment in the CIA model leads to a significant reduction in clinical disease activity, joint inflammation, and bone erosion.[1][4] The therapeutic effect is not attributed to a direct impact on the effector phase of the disease, as evidenced by its lack of efficacy in the collagen antibody-induced arthritis (CAIA) model.[1] Instead, its mechanism is linked to the modulation of the adaptive immune response, characterized by a decrease in pro-inflammatory Th1 and Th17 responses and a promotion of the anti-inflammatory Th2 phenotype.[2][3]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the efficacy of this compound and its derivatives in murine models of rheumatoid arthritis.
Table 1: Effect of this compound on Clinical and Histological Parameters in Collagen-Induced Arthritis (CIA)
| Parameter | Treatment Group | Dosage | Outcome | p-value | Reference |
| Clinical Disease Activity | This compound | 1 mg/kg/day | ~42% reduction | < 0.05 | [1][4] |
| 10 mg/kg/day | ~53% reduction | < 0.03 | [1][4] | ||
| 50 mg/kg/day | ~55% reduction | < 0.01 | [1][4] | ||
| Histopathology Scores | This compound | 1, 10, 50 mg/kg/day | Significantly lower | Not specified | [1] |
| Complement C3 Deposition | This compound | 1, 10, 50 mg/kg/day | Significantly lower | Not specified | [1] |
Table 2: Effect of BB-Cl-amidine on Clinical and Immunological Parameters in Collagen-Induced Arthritis (CIA)
| Parameter | Treatment Group | Dosage | Outcome | p-value | Reference |
| Clinical Scoring | BB-Cl-amidine | 10 mg/kg | Significant reduction | < 0.0001 | [2][3] |
| Paw Swelling | BB-Cl-amidine | 10 mg/kg | Significant reduction | < 0.0001 | [2][3] |
| Histology Scores | BB-Cl-amidine | 10 mg/kg | Almost complete normalization | < 0.01 | [2] |
| Anti-collagen IgG1 | BB-Cl-amidine | 10 mg/kg | Significant increase | < 0.0001 | [2] |
| Th1 and Th17 cells | BB-Cl-amidine | 10 mg/kg | Significant decline | Not specified | [2] |
| Th2 cells | BB-Cl-amidine | 10 mg/kg | Increased | Not specified | [2] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in this compound research, the following diagrams are provided.
Caption: Mechanism of this compound in Rheumatoid Arthritis.
Caption: Workflow for this compound Studies in the CIA Model.
Experimental Protocols
Collagen-Induced Arthritis (CIA) in DBA/1j Mice
a. Materials:
-
Bovine type II collagen (CII)
-
Complete Freund's Adjuvant (CFA)
-
Incomplete Freund's Adjuvant (IFA)
-
This compound
-
Phosphate-buffered saline (PBS)
-
DBA/1j mice (male, 8-10 weeks old)
b. Protocol:
-
Preparation of Collagen Emulsion:
-
Dissolve bovine CII in 0.1 M acetic acid at 4°C overnight to a final concentration of 2 mg/mL.
-
On the day of immunization, emulsify the CII solution with an equal volume of CFA.
-
-
Primary Immunization (Day 0):
-
Anesthetize mice.
-
Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.
-
-
Booster Immunization (Day 21):
-
Prepare a CII emulsion with IFA as described in step 1.
-
Inject 100 µL of the CII/IFA emulsion intradermally at the base of the tail.
-
-
Preparation and Administration of this compound:
-
Dissolve this compound in PBS to the desired concentrations (e.g., 1, 10, 50 mg/kg).
-
Administer the prepared solution or PBS (vehicle control) daily via intraperitoneal (IP) injection, starting from Day 0 until the end of the experiment.
-
-
Clinical Assessment:
-
Monitor mice three times weekly for the onset and severity of arthritis, starting from day 21.
-
Score each paw on a scale of 0-4:
-
0 = No evidence of erythema or swelling.
-
1 = Erythema and mild swelling confined to the tarsals or ankle joint.
-
2 = Erythema and mild swelling extending from the ankle to the tarsals.
-
3 = Erythema and moderate swelling extending from the ankle to the metatarsal joints.
-
4 = Erythema and severe swelling encompassing the ankle, foot, and digits, or ankylosis of the limb.
-
-
The maximum score per mouse is 16.
-
Histological Analysis of Joints
a. Materials:
-
Formalin
-
Decalcifying solution
-
Hematoxylin and eosin (B541160) (H&E) stains
b. Protocol:
-
At the end of the experiment, euthanize mice and dissect the paws.
-
Fix the paws in 10% buffered formalin for 24-48 hours.
-
Decalcify the tissues in a suitable decalcifying solution.
-
Process the tissues and embed them in paraffin.
-
Section the paraffin blocks (5 µm) and mount on slides.
-
Stain the sections with H&E.
-
Score the stained sections for inflammation, pannus formation, and bone/cartilage erosion.
Measurement of Anti-Collagen Antibodies by ELISA
a. Materials:
-
Bovine type II collagen
-
96-well ELISA plates
-
Blocking buffer (e.g., PBS with 1% BSA)
-
HRP-conjugated anti-mouse IgG1 and IgG2a antibodies
-
TMB substrate
-
Stop solution (e.g., 2N H₂SO₄)
b. Protocol:
-
Coat a 96-well plate with bovine CII (10 µg/mL) in coating buffer overnight at 4°C.
-
Wash the plate with PBS containing 0.05% Tween 20 (PBST).
-
Block the plate with blocking buffer for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add serially diluted serum samples from the mice and incubate for 2 hours at room temperature.
-
Wash the plate with PBST.
-
Add HRP-conjugated anti-mouse IgG1 or IgG2a antibodies and incubate for 1 hour at room temperature.
-
Wash the plate with PBST.
-
Add TMB substrate and incubate in the dark until color develops.
-
Stop the reaction with a stop solution.
-
Read the absorbance at 450 nm.
Flow Cytometry for T-cell Subsets
a. Materials:
-
Spleens or lymph nodes from experimental mice
-
RPMI-1640 medium
-
PMA, ionomycin (B1663694), and brefeldin A
-
Antibodies for surface markers (e.g., CD3, CD4)
-
Antibodies for intracellular cytokines (e.g., IFN-γ, IL-17, IL-4)
-
Fixation/permeabilization buffers
b. Protocol:
-
Prepare single-cell suspensions from spleens or lymph nodes.
-
Stimulate the cells with PMA and ionomycin in the presence of brefeldin A for 4-6 hours.
-
Stain the cells with fluorescently labeled antibodies against surface markers.
-
Fix and permeabilize the cells using a commercial kit.
-
Stain the cells with fluorescently labeled antibodies against intracellular cytokines.
-
Acquire the data on a flow cytometer and analyze the percentage of CD4+ T-cells producing IFN-γ (Th1), IL-17 (Th17), and IL-4 (Th2).
References
- 1. med.stanford.edu [med.stanford.edu]
- 2. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]
- 3. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Ulcerative Colitis with (Rac)-Cl-amidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ulcerative colitis (UC) is a chronic inflammatory bowel disease (IBD) characterized by inflammation and ulceration of the colon's mucosal lining.[1] The peptidylarginine deiminase (PAD) enzymes, which catalyze the post-translational modification of proteins by converting arginine to citrulline, are implicated in various inflammatory diseases, including UC.[1][2] Elevated levels of PADs and citrullinated proteins are observed in the colonic mucosa of both human patients with UC and in mouse models of the disease.[2][3] (Rac)-Cl-amidine is a novel, small-molecule, irreversible pan-inhibitor of PAD enzymes.[4] It serves as a valuable research tool to investigate the role of PADs and protein citrullination in the pathogenesis of ulcerative colitis. Studies have shown that Cl-amidine can suppress the clinical and pathological features of colitis in preclinical models, suggesting that PADs are promising therapeutic targets for IBD.[1][2][5]
These application notes provide a comprehensive overview of the use of this compound in UC research, including its mechanism of action, detailed experimental protocols, and a summary of key quantitative data.
Mechanism of Action
This compound exerts its anti-inflammatory effects in the context of ulcerative colitis primarily through the inhibition of PAD enzymes. This inhibition leads to a cascade of downstream effects that collectively ameliorate colonic inflammation.
The proposed mechanism involves:
-
Inhibition of Protein Citrullination: Cl-amidine covalently modifies the active site of PAD enzymes, thereby inhibiting the conversion of arginine to citrulline in target proteins.[4] This reduction in protein citrullination is a key initiating event.
-
Induction of Inflammatory Cell Apoptosis: A crucial mechanism by which Cl-amidine suppresses colitis is by inducing apoptosis (programmed cell death) in inflammatory cells that infiltrate the colon.[2][6] This helps to resolve the inflammatory infiltrate and reduce tissue damage.
-
Reduction of Pro-inflammatory Cytokines: Treatment with Cl-amidine has been shown to decrease the production of key pro-inflammatory cytokines, such as Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α), which are major drivers of inflammation in UC.[7]
-
Inhibition of Neutrophil Extracellular Trap (NET) Formation: PAD4 is essential for the formation of NETs, which are web-like structures of DNA, histones, and granular proteins released by neutrophils.[8] NETs are implicated in the pathogenesis of UC.[8][9] By inhibiting PAD4, Cl-amidine blocks the citrullination of histones, a critical step in NET formation, thereby reducing NET-associated inflammation and tissue damage.[8][9][10]
Data Presentation
The following tables summarize the quantitative data from studies utilizing this compound in the dextran (B179266) sulfate (B86663) sodium (DSS)-induced mouse model of colitis.
Table 1: Effect of this compound on Disease Severity in DSS-Induced Colitis
| Treatment Group | Dose and Administration | Mean Histology Score (± SE) | Mean Colon Length (cm ± SE) | Reference |
| 2% DSS | - | 24.2 ± 1.7 | 7.2 ± 0.2 | [2] |
| 2% DSS + Cl-amidine | 75 mg/kg/day, i.p. | 13.9 ± 1.6 | 8.4 ± 0.2 | [2] |
| 2% DSS (1 week) | - | 28.4 ± 1.9 | Not Reported | [2] |
| 2% DSS (2 weeks) | - | 34.8 ± 1.4 | Not Reported | [2] |
| Water | - | Not Reported | 8.4 ± 0.3 | [2] |
| Water + Cl-amidine | 75 mg/kg/day, i.p. | Not Reported | 7.9 ± 0.2 | [2] |
Table 2: Dose-Dependent Effect of Oral this compound on Histology Score in DSS-Induced Colitis
| Treatment Group | Histology Score (Day 14) |
| 2% DSS + Vehicle | ~35 |
| 2% DSS + Cl-amidine (5 mg/kg) | ~30 |
| 2% DSS + Cl-amidine (25 mg/kg) | ~25 |
| 2% DSS + Cl-amidine (75 mg/kg) | ~18 |
Data are approximate values extrapolated from graphical representations in the source material.[2]
Experimental Protocols
Protocol 1: Induction of Acute Colitis in Mice using Dextran Sulfate Sodium (DSS)
This protocol describes a widely used method for inducing acute colitis in mice, which mimics many of the clinical and histological features of human ulcerative colitis.[11][12]
Materials:
-
8-12 week old C57BL/6 mice[2]
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000–50,000 Da[11]
-
Sterile drinking water
-
Animal balance
-
Appropriate animal housing and care facilities
Procedure:
-
Acclimatize mice to the housing facility for at least one week prior to the start of the experiment.
-
Record the initial body weight of each mouse.
-
Prepare a 2-3% (w/v) solution of DSS in sterile drinking water. The concentration can be adjusted depending on the desired severity of colitis.[2][12]
-
Provide the DSS solution to the mice as their sole source of drinking water for a period of 5-7 consecutive days.[12] A control group should receive regular sterile drinking water.
-
Monitor the mice daily for clinical signs of colitis, including body weight loss, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).[13][14]
-
On day 7, switch the DSS-treated mice back to regular drinking water.
-
Continue daily monitoring until the end of the experiment (typically day 10-14 for acute models).[2][11]
-
At the end of the study, euthanize the mice and collect colon tissue for histological analysis and other molecular assays. Measure the length of the colon from the cecum to the anus.[2]
Disease Activity Index (DAI) Scoring:
The DAI is a composite score used to quantify the severity of colitis.[13][15][16]
| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |
| 0 | None | Normal, well-formed pellets | Negative |
| 1 | 1-5 | Soft, but still formed | |
| 2 | 5-10 | Soft | Positive (visible blood) |
| 3 | 10-15 | ||
| 4 | >15 | Diarrhea | Gross rectal bleeding |
The total DAI score is the sum of the scores for weight loss, stool consistency, and blood in stool, divided by 3.
Protocol 2: Treatment with this compound
This compound can be administered prophylactically (at the same time as DSS initiation) or therapeutically (after the onset of colitis).[2]
Materials:
-
This compound
-
Phosphate-buffered saline (PBS) or other suitable vehicle
-
Gavage needles (for oral administration)
-
Syringes and needles (for intraperitoneal injection)
Procedure:
-
Preparation of Dosing Solution: Dissolve this compound in a suitable vehicle such as 1x PBS.[2]
-
Administration:
-
The treatment should be administered daily for the duration of the experiment. A vehicle control group should receive the same volume of the vehicle without the drug.
Protocol 3: Histological Evaluation of Colonic Inflammation
Histological scoring provides a quantitative assessment of the microscopic damage in the colon.[18][19]
Materials:
-
Collected colon tissue
-
10% neutral buffered formalin
-
Microtome
-
Glass slides
-
Hematoxylin and Eosin (H&E) staining reagents
-
Microscope
Procedure:
-
Fix the collected colon tissue in 10% neutral buffered formalin.
-
Embed the fixed tissue in paraffin and cut 5 µm sections using a microtome.
-
Mount the sections on glass slides and perform standard H&E staining.
-
Examine the stained sections under a microscope in a blinded fashion.
-
Score the sections based on the following criteria:[2]
-
Severity of Inflammation: 0 (none), 1 (minimal), 2 (moderate), 3 (severe)
-
Extent of Inflammation: 0 (none), 1 (mucosa), 2 (mucosa and submucosa), 3 (transmural)
-
Crypt Damage: 0 (none), 1 (one-third damaged), 2 (two-thirds damaged), 3 (crypts lost, surface epithelium intact), 4 (crypts lost, surface epithelium lost)
-
Percent Area Involvement: 0 (0%), 1 (1-25%), 2 (26-50%), 3 (51-75%), 4 (76-100%)
-
-
The total histology score is the sum of the individual scores (maximum score = 40).[2]
Protocol 4: In Situ Detection of Apoptosis (TUNEL Assay)
The TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay is used to detect DNA fragmentation, a hallmark of apoptosis.[7][20][21]
Materials:
-
Paraffin-embedded colon sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (commercial kits are recommended)
-
Fluorescence microscope
Procedure:
-
Deparaffinize and rehydrate the colon sections.
-
Perform antigen retrieval by incubating the slides with Proteinase K.
-
Follow the manufacturer's instructions for the TUNEL assay kit. This typically involves:
-
An equilibration step.
-
Incubation with a reaction mixture containing Terminal deoxynucleotidyl transferase (TdT) and a labeled dUTP (e.g., fluorescently labeled).
-
Washing steps to remove unincorporated nucleotides.
-
-
Counterstain the nuclei with a suitable dye (e.g., DAPI).
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides using a fluorescence microscope. Apoptotic cells will show fluorescently labeled nuclei.
-
Quantify the number of TUNEL-positive cells per field of view or as a percentage of total cells.
Protocol 5: Peptidylarginine Deiminase (PAD) Activity Assay
This assay measures the enzymatic activity of PADs in tissue lysates.[5][11][22][23]
Materials:
-
Colon tissue
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
PAD activity assay kit (e.g., fluorescence-based)
-
Microplate reader
Procedure:
-
Homogenize the colon tissue in a suitable lysis buffer on ice.
-
Centrifuge the homogenate to pellet cellular debris and collect the supernatant (tissue lysate).
-
Determine the protein concentration of the lysate using a standard protein assay.
-
Follow the instructions of the commercial PAD activity assay kit. These assays are often based on the detection of a fluorescent or colorimetric product generated upon the conversion of a synthetic arginine-containing substrate to citrulline.
-
Incubate the tissue lysate with the assay reagents in a microplate.
-
Measure the signal (fluorescence or absorbance) using a microplate reader.
-
Calculate the PAD activity based on a standard curve and normalize to the total protein concentration of the lysate.
Mandatory Visualizations
Caption: Experimental workflow for inducing and treating ulcerative colitis with this compound.
Caption: Signaling pathway of PAD inhibition by this compound in ulcerative colitis.
Caption: Logical relationship of this compound's effects on inflammation in ulcerative colitis.
References
- 1. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein‐arginine deiminase 2 suppresses proliferation of colon cancer cells through protein citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Increased apoptosis and decreased proliferation of colonic epithelium in dextran sulfate sodium-induced colitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 12. criver.com [criver.com]
- 13. Longitudinal analysis of inflammation and microbiota dynamics in a model of mild chronic dextran sulfate sodium-induced colitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Systematic Scoring Analysis for Intestinal Inflammation in a Murine Dextran Sodium Sulfate-Induced Colitis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Adequate Dextran Sodium Sulfate-induced Colitis Model in Mice and Effective Outcome Measurement Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. noblelifesci.com [noblelifesci.com]
- 17. iacuc.wsu.edu [iacuc.wsu.edu]
- 18. Histologic scoring indices for evaluation of disease activity in ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. spandidos-publications.com [spandidos-publications.com]
- 21. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - HK [thermofisher.com]
- 22. Fluorescence-based Monitoring of PAD4 Activity via a Pro-fluorescence Substrate Analog - PMC [pmc.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
Application Notes and Protocols for (Rac)-Cl-amidine in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cl-amidine is a potent, orally active, and irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2][3][4] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of proteins by converting arginine residues to citrulline. This process, known as citrullination or deimination, can alter protein structure and function.[5] Dysregulation of PAD activity and aberrant citrullination have been implicated in the pathogenesis of various diseases, including inflammatory disorders, autoimmune diseases, and cancer.[5][6] In the context of oncology, PAD4, a nuclear-localized isoform, has been a particular focus of research due to its overexpression in various tumor tissues and its role in promoting tumorigenesis.[6] this compound serves as a critical tool for investigating the role of PADs in cancer biology and for evaluating their potential as therapeutic targets.
Mechanism of Action
This compound exerts its biological effects by irreversibly inactivating PAD enzymes.[2] It achieves this by covalently modifying a critical cysteine residue within the enzyme's active site.[2] The inhibition of PADs by this compound leads to a global reduction in protein citrullination, thereby impacting numerous cellular processes that are regulated by this post-translational modification.
In cancer, the inhibition of PADs, particularly PAD4, by this compound has been shown to:
-
Induce Apoptosis: this compound treatment can induce programmed cell death in various cancer cell lines.[2][3] This can be mediated through the upregulation of tumor suppressor genes like p53 and its downstream targets.[7][8]
-
Cause Cell Cycle Arrest: By modulating the expression of cell cycle regulators, this compound can halt the proliferation of cancer cells.[2][3]
-
Regulate Gene Expression: PAD4 can citrullinate histones, which plays a role in epigenetic regulation and gene transcription. By inhibiting PAD4, this compound can alter the expression of genes involved in cell differentiation, proliferation, and survival.[1][6]
-
Modulate the Tumor Microenvironment: this compound can influence the tumor microenvironment by, for example, inhibiting the formation of Neutrophil Extracellular Traps (NETs), which have been implicated in promoting metastasis.[9][10]
Quantitative Data Summary
The following tables summarize the quantitative data for this compound's activity from various studies.
Table 1: In Vitro Inhibitory Activity of this compound against PAD Isoforms
| PAD Isoform | IC50 (μM) | Reference |
| PAD1 | 0.8 | [2][3] |
| PAD3 | 6.2 | [2][3] |
| PAD4 | 5.9 | [2][3] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Concentration | Incubation Time | Effect | Reference |
| TK6 | Lymphoblastoid | 5-50 µg/mL | 24 hours | Dose-dependent induction of apoptosis | [2][3] |
| HT29 | Colon Cancer | 5-50 µg/mL | 24 hours | Relatively resistant to apoptosis | [2][3] |
| U-87 MG | Glioblastoma | IC50: 150.40 µM | 48 hours | Decreased cell viability, induction of apoptosis | [11] |
| Panc-1 | Pancreatic Cancer | 50 and 100 µM | 1 hour | Little effect on cell proliferation | [12] |
| MiaPaCa-2 | Pancreatic Cancer | 50 and 100 µM | 1 hour | Little effect on cell proliferation | [12] |
| U2OS | Osteosarcoma | EC50: 160 µM | 72 hours | Reduced cell viability | [2] |
Table 3: In Vivo Experimental Data for Cl-amidine
| Animal Model | Disease Model | Dosage | Administration Route | Effect | Reference |
| C57BL/6 mice | DSS-induced colitis | 75 mg/kg (daily) | Intraperitoneal (ip) | Suppressed colitis symptoms, reduced PAD activity | [13][14] |
| Mice | Sepsis (CLP model) | 50 mg/kg | Subcutaneous | Improved survival, reduced histone H3 citrullination | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/XTT Assay)
This protocol is for determining the effect of this compound on cancer cell proliferation and viability.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
This compound
-
DMSO (for stock solution)
-
96-well plates
-
MTT or XTT reagent
-
Solubilization solution (for MTT)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO at the same concentration as the highest this compound treatment).
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of medium containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
For XTT: Prepare the XTT labeling mixture according to the manufacturer's instructions and add 50 µL to each well. Incubate for 2-4 hours at 37°C.
-
-
Measurement:
-
For MTT: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan (B1609692) crystals.
-
For XTT: No solubilization step is needed.
-
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells.
Protocol 2: Western Blot for Detecting Protein Citrullination
This protocol allows for the detection of changes in total protein citrullination following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against modified citrulline
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Lysis and Protein Quantification:
-
Wash treated and untreated cells with ice-cold PBS.
-
Lyse cells in RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Chemical Modification of Citrulline (Important: Perform in a fume hood):
-
This step is often required for anti-citrulline antibodies to recognize the modified residue on the membrane. Follow a validated protocol, such as the one outlined in the Merck Millipore Anti-Citrulline (Modified) Detection Kit.[5]
-
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary anti-citrulline antibody overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane three times with TBST. Apply ECL detection reagent and visualize the protein bands using an imaging system.
Protocol 3: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time. Include a vehicle control.
-
Cell Harvesting:
-
For adherent cells, gently detach them using trypsin-EDTA.
-
Collect both adherent and floating cells to include all cell populations.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
-
Washing: Discard the supernatant and wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within 1 hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizations
Caption: this compound inhibits PAD4-mediated citrullination, impacting gene expression and promoting tumor suppression.
Caption: General experimental workflow for evaluating the effects of this compound on cancer cells.
Caption: Logical flow from this compound treatment to the induction of apoptosis in cancer cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
- 5. benchchem.com [benchchem.com]
- 6. PAD4 and Its Inhibitors in Cancer Progression and Prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biocompare.com [biocompare.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. journals.physiology.org [journals.physiology.org]
- 14. journals.physiology.org [journals.physiology.org]
- 15. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
Preparing (Rac)-Cl-amidine Stock Solutions for Cellular and In Vivo Experiments
Application Note and Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Rac)-Cl-amidine is a potent, irreversible pan-inhibitor of Peptidylarginine Deiminases (PADs), a family of enzymes that catalyze the post-translational modification of arginine to citrulline.[1][2][3][4] This process, known as citrullination or deimination, is implicated in the pathophysiology of various diseases, including inflammatory conditions, autoimmune disorders, and cancer.[4][5][6] this compound acts by covalently modifying a critical cysteine residue in the active site of PAD enzymes.[2][7] Due to its role in modulating key biological pathways, such as the inhibition of Neutrophil Extracellular Trap (NET) formation, this compound is a valuable tool in both basic research and drug development.[1][7][8] Proper preparation of stock solutions is critical for obtaining accurate and reproducible experimental results. This document provides detailed protocols for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo applications.
Chemical Properties
This compound is commonly supplied as its hydrochloride salt, a crystalline solid, which enhances its stability and solubility.[9][10]
| Property | Value | Reference |
| Chemical Name | N-[(1S)-1-(aminocarbonyl)-4-[(2-chloro-1-iminoethyl)amino]butyl]-benzamide, monohydrochloride | [9] |
| Molecular Formula | C₁₄H₁₉ClN₄O₂ • HCl | [9] |
| Molecular Weight | 347.2 g/mol | [9] |
| Purity | ≥95% | [9] |
| Physical Appearance | Crystalline solid | [9] |
| Storage | -20°C | [9] |
| Stability | ≥4 years (as solid at -20°C) | [9] |
Solubility Data
The choice of solvent is crucial for preparing a stable and effective stock solution of this compound. Dimethyl sulfoxide (B87167) (DMSO) is the most common solvent for preparing high-concentration stock solutions. For experiments sensitive to DMSO, aqueous solutions can be prepared, although the solubility is significantly lower and the solutions are less stable.[9][10]
| Solvent | Solubility | Notes | Reference |
| DMSO | ~50-84 mg/mL | Use of fresh, anhydrous DMSO is recommended as hygroscopic DMSO can negatively impact solubility. | [9][11][12] |
| Ethanol | ~20 mg/mL | - | [9] |
| Dimethylformamide (DMF) | ~14 mg/mL | - | [9] |
| PBS (pH 7.2) | ~3 mg/mL | Aqueous solutions are not recommended for storage for more than one day. | [9] |
| Water | ~6-50 mg/mL | Sonication and warming may be required to dissolve. | [11][13] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution in DMSO, suitable for long-term storage and serial dilution for in vitro experiments.
Materials:
-
This compound hydrochloride powder
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Optional: Water bath or heat block, ultrasonic bath
Procedure:
-
Preparation: Bring the this compound hydrochloride powder and anhydrous DMSO to room temperature.
-
Weighing: Accurately weigh the desired amount of this compound hydrochloride powder in a sterile microcentrifuge tube. To prepare 1 mL of a 10 mM stock solution, weigh out 3.47 mg of the compound (Molecular Weight = 347.2 g/mol ).
-
Dissolving: Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO for every 3.47 mg of this compound.
-
Mixing: Vortex the solution thoroughly until the powder is completely dissolved. If necessary, gentle warming (e.g., in a 37°C water bath) or sonication can be used to facilitate dissolution.[10][14] Ensure the solution is clear and free of visible particles.
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[10]
-
Storage: Store the aliquots at -20°C or -80°C for long-term storage.[9][13] Under these conditions, the DMSO stock solution is stable for at least one year.[11]
Protocol 2: Preparation of an Aqueous this compound Stock Solution
This protocol is for experiments where DMSO may interfere with the biological system. Due to lower solubility and stability, aqueous solutions should be prepared fresh before each experiment.
Materials:
-
This compound hydrochloride powder
-
Sterile, deionized water or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile microcentrifuge tubes or vials
-
Calibrated pipettes
-
Vortex mixer
-
Ultrasonic bath
-
Water bath or heat block
-
0.22 µm sterile filter
Procedure:
-
Weighing: Weigh the desired amount of this compound hydrochloride powder.
-
Dissolving: Add the appropriate volume of sterile water or PBS. The solubility in PBS (pH 7.2) is approximately 3 mg/mL.[9]
-
Mixing and Dissolution: Vortex the solution. Use an ultrasonic bath and/or gentle warming to 37°C to aid dissolution.[10]
-
Sterilization: Once fully dissolved, sterilize the solution by passing it through a 0.22 µm sterile filter.
-
Usage: Use the freshly prepared aqueous solution immediately. It is not recommended to store aqueous solutions for more than one day.[9]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a general workflow for its use in cell-based assays.
Caption: Mechanism of this compound action.
Caption: General experimental workflow.
Safety Precautions
This compound should be handled with care as it is a hazardous compound.[9] Always consult the Safety Data Sheet (SDS) before use. Standard laboratory safety practices should be followed, including wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Avoid ingestion, inhalation, and contact with skin and eyes.[9] Wash hands thoroughly after handling.
Conclusion
The protocols and information provided in this application note are intended to guide researchers in the proper preparation and use of this compound stock solutions. Adherence to these guidelines will help ensure the reliability and reproducibility of experimental data in the investigation of PAD-mediated biological processes. Always include appropriate vehicle controls in experiments to account for any effects of the solvent.[10]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. stemcell.com [stemcell.com]
- 4. "Chlor-Amidine, A Novel PAD Inhibitor, As An Effective Drug For The Tre" by Erin Witalison [scholarcommons.sc.edu]
- 5. The Peptidylarginine Deiminase Inhibitor Cl-Amidine Suppresses Inducible Nitric Oxide Synthase Expression in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. benchchem.com [benchchem.com]
- 11. selleckchem.com [selleckchem.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Cl-amidine hydrochloride | PAD inhibitors | Apoptosis | TargetMol [targetmol.com]
- 14. benchchem.com [benchchem.com]
Controlled Delivery Methods for (Rac)-Cl-amidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Rac)-Cl-amidine is a potent, orally active, irreversible pan-peptidylarginine deiminase (PAD) inhibitor. PAD enzymes are implicated in the pathogenesis of various inflammatory diseases, autoimmune disorders, and cancers through their catalysis of citrullination, a post-translational modification of arginine residues in proteins. The therapeutic potential of this compound is significant; however, its clinical application can be enhanced through the use of controlled delivery systems. Such systems aim to improve the pharmacokinetic profile, increase bioavailability, reduce off-target effects, and provide sustained release of the drug at the site of action.
These application notes provide an overview and detailed protocols for the preparation, characterization, and evaluation of various controlled delivery systems for this compound, with a focus on polymeric microspheres. Additionally, generalized protocols for nanoparticle, hydrogel, and liposomal formulations are presented as a starting point for further development. This document also includes protocols for key in vitro assays to assess the biological activity of the delivered this compound.
I. Controlled Delivery Systems for this compound
Poly(3-hydroxybutyrate) (P(3HB)) Microspheres
P(3HB) microspheres are a promising biodegradable and biocompatible delivery system for this compound. They offer the potential for sustained drug release over an extended period.
Data Presentation: P(3HB) Microsphere Characteristics and In Vitro Performance
| Parameter | Value | Reference |
| Microsphere Size | ~4-5 µm | [1] |
| Porosity | 73% | [2][3] |
| Encapsulation Efficiency | 48.10 ± 0.69% | |
| Initial Burst Release (24h) | ~50% | [4] |
| Cumulative Release (16 days) | ~93% | [4] |
| In Vitro Efficacy (SK-BR-3 cells) | 36.5% reduction in VEGF expression | [5] |
| Synergistic Effect with Rapamycin | 3.5% more effective in reducing cell viability | [5] |
Experimental Protocol: Preparation and Characterization of this compound Loaded P(3HB) Microspheres
Objective: To prepare and characterize this compound loaded P(3HB) microspheres with controlled size and drug release properties.
Materials:
-
Poly(3-hydroxybutyrate) (P(3HB))
-
This compound
-
Poly(vinyl alcohol) (PVA)
-
Deionized water
-
Homogenizer
-
Magnetic stirrer
-
Centrifuge
-
Freeze-dryer
-
Scanning Electron Microscope (SEM)
-
UV-Vis Spectrophotometer
Protocol:
-
Preparation of P(3HB) Solution:
-
Dissolve 0.13 g of P(3HB) in 10 mL of chloroform in an airtight bottle.
-
Leave the solution overnight to ensure complete dissolution.
-
Homogenize the polymer solution for 5 minutes.
-
-
Encapsulation of this compound:
-
Add a defined amount of this compound to the P(3HB) solution and mix thoroughly.
-
-
Emulsification:
-
Prepare a 0.5% (w/v) PVA solution in deionized water.
-
Add the this compound/P(3HB) solution drop-wise to 40 mL of the PVA solution while stirring to form a solid-in-oil-in-water (s/o/w) emulsion.
-
Homogenize the emulsion for a specified duration to achieve the desired droplet size.
-
-
Solvent Evaporation:
-
Continuously stir the emulsion at room temperature for several hours to allow the chloroform to evaporate, leading to the solidification of the microspheres.
-
-
Microsphere Collection and Washing:
-
Centrifuge the microsphere suspension to pellet the microspheres.
-
Wash the microspheres several times with deionized water to remove residual PVA and unencapsulated drug.
-
Freeze-dry the washed microspheres to obtain a fine powder.
-
Characterization:
-
Size and Morphology: Analyze the size and surface morphology of the microspheres using Scanning Electron Microscopy (SEM).
-
Encapsulation Efficiency:
-
Dissolve a known weight of microspheres in a suitable organic solvent.
-
Extract the this compound into an aqueous phase.
-
Quantify the amount of this compound using a UV-Vis spectrophotometer at its maximum absorbance wavelength.
-
Calculate the encapsulation efficiency as: (Actual drug loading / Theoretical drug loading) x 100%.
-
-
In Vitro Drug Release:
-
Suspend a known amount of microspheres in a release medium (e.g., phosphate-buffered saline, pH 7.4).
-
Incubate at 37°C with constant agitation.
-
At predetermined time intervals, withdraw aliquots of the release medium and replace with fresh medium.
-
Analyze the concentration of this compound in the aliquots using a UV-Vis spectrophotometer.
-
Plot the cumulative percentage of drug released versus time.
-
Experimental Workflow: P(3HB) Microsphere Preparation and Evaluation
References
- 1. Tuning Liposome Stability in Biological Environments and Intracellular Drug Release Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. mdpi.com [mdpi.com]
- 4. Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assaying Peptidylarginine Deiminase (PAD) Activity in the presence of (Rac)-Cl-amidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
Peptidylarginine deiminases (PADs) are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline within proteins.[1] This process, known as citrullination or deimination, results in the loss of a positive charge, which can alter a protein's structure and function.[2] In humans, five PAD isoforms (PAD1-4 and PAD6) have been identified, each with a tissue-specific expression pattern.[1][2] Aberrant PAD activity and the resulting hypercitrullination are implicated in the pathogenesis of various inflammatory and autoimmune diseases, including rheumatoid arthritis (RA), lupus, ulcerative colitis, and certain cancers.[3][4][5][6] This makes PAD enzymes attractive therapeutic targets.
(Rac)-Cl-amidine is a well-characterized, irreversible pan-PAD inhibitor that acts as a mechanism-based inhibitor by covalently modifying a critical cysteine residue in the enzyme's active site.[3][7][8] It is frequently used as a tool compound to investigate the biological roles of PAD enzymes both in vitro and in vivo.[3][9] These application notes provide detailed protocols for assaying PAD activity and its inhibition by this compound using biochemical and cell-based methods.
Mechanism of PAD Activity and Inhibition by Cl-amidine
PAD enzymes require calcium ions for activation.[3] Calcium binding induces conformational changes that form a catalytically competent active site.[3] The enzyme then converts a protein-bound arginine to citrulline. Cl-amidine, as an arginine mimetic with an electrophilic haloacetamidine warhead, binds to the active site and forms a covalent bond with a key cysteine residue, leading to irreversible inactivation.[3]
Data Presentation: Inhibitory Activity of Amidine-Based PAD Inhibitors
This compound and its derivatives, such as BB-Cl-amidine, are potent pan-PAD inhibitors. The following table summarizes their inhibitory activity against different PAD isoforms.
| Inhibitor | Target PAD Isoform | Assay Type | IC50 / % Inhibition | Reference |
| Cl-amidine | Pan-PAD | In vitro / in vivo | Effective at 100-200 µM in cells | [3][10] |
| BB-Cl-amidine | PAD2 | Fibrinogen Citrullination ELISA | ~15-20 µM (for 90% inhibition) | [9] |
| BB-Cl-amidine | PAD4 | Fibrinogen Citrullination ELISA | ~4 µM (for 90% inhibition) | [9] |
| BB-Cl-amidine | PAD4 | Recombinant Enzyme Assay | Significantly decreased activity | [11] |
| BB-Cl-amidine | PADs in cell lysates | TAMRA-based fluorescence assay | Effective at 20-30 µM | [1][12] |
Experimental Protocols
Protocol 1: In Vitro Fluorometric PAD4 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a high-throughput method for screening PAD4 inhibitors like this compound.[13][14] The assay measures the result of PAD4 activity on a synthetic substrate.
Principle: This assay utilizes a fluorescent substrate, such as Z-Arg-AMC, where the fluorophore (AMC) is quenched.[13] In the absence of PAD4 activity (or in the presence of an effective inhibitor), a developer solution releases free AMC, generating a fluorescent signal. When PAD4 is active, it citrullinates the arginine residue on the substrate.[13] This modified substrate is not acted upon by the developer, resulting in no or low fluorescence.[13] Therefore, the fluorescent signal is inversely proportional to PAD4 activity.
Materials:
-
Human recombinant PAD4 enzyme[13]
-
PAD Assay Buffer[13]
-
This compound stock solution (e.g., 10 mM in DMSO)
-
PAD Fluorescent Substrate (e.g., Z-Arg-AMC)[13]
-
PAD Developer[13]
-
96-well black, flat-bottom plate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of PAD4 enzyme, substrate, and developer according to the manufacturer's instructions. Prepare serial dilutions of this compound in PAD Assay Buffer. Include a vehicle control (e.g., DMSO).[13]
-
Assay Plate Setup (in triplicate):
-
Enzyme-Inhibitor Pre-incubation: Cover the plate and incubate for 10 minutes at 37°C.[13]
-
Reaction Initiation: Add 25 µl of diluted PAD Assay Substrate to all wells.[13]
-
Enzymatic Reaction: Cover the plate and incubate for 20 minutes at 37°C.[13]
-
Development: Add 50 µl of PAD Developer to all wells.[13]
-
Final Incubation: Cover the plate and incubate for 10 minutes at room temperature, protected from light.[13]
-
Fluorescence Measurement: Read the fluorescence with an excitation wavelength of 355-365 nm and an emission wavelength of 445-455 nm.[13][15]
Data Analysis:
-
Subtract the average fluorescence of the Background wells from all other readings.
-
Calculate the percent inhibition for each inhibitor concentration: % Inhibition = [(Fluorescence of 100% Activity - Fluorescence of Inhibitor Well) / Fluorescence of 100% Activity] x 100
-
Plot the percent inhibition as a function of the this compound concentration to determine the IC50 value.[13]
Protocol 2: Cellular Assay for PAD Inhibition by Western Blot
This protocol allows for the assessment of this compound's ability to inhibit PAD activity within a cellular context by measuring the levels of total or specific citrullinated proteins.[16]
Principle: Cells are treated with this compound followed by stimulation to induce PAD activity (e.g., with a calcium ionophore). Cell lysates are then prepared and subjected to SDS-PAGE and Western blotting. The level of protein citrullination is detected using an anti-citrulline antibody, often requiring a chemical modification step to enhance antibody recognition, or an antibody specific to a citrullinated protein like histone H3.[16][17]
Materials:
-
Cell line of interest (e.g., HL-60, neutrophils)
-
Complete cell culture medium
-
This compound stock solution
-
PAD activity inducer (e.g., Calcium Ionophore A23187)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
RIPA lysis buffer with protease/phosphatase inhibitors[16]
-
BCA Protein Assay Kit[16]
-
SDS-PAGE and Western blot equipment
-
Anti-Citrulline (modified) Detection Kit (e.g., from Millipore) or specific anti-citrullinated protein antibody (e.g., anti-citH3)[16]
-
Loading control antibody (e.g., β-actin or GAPDH)[16]
-
ECL substrate[16]
Procedure:
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. The next day, replace the medium with fresh medium containing various concentrations of this compound (e.g., 10 µM, 50 µM, 200 µM) or a vehicle control (DMSO).[5][16] Pre-incubate for 1-2 hours.
-
Induction of Citrullination: Stimulate the cells with a calcium ionophore (e.g., A23187) for a predetermined time (e.g., 1-4 hours) to activate endogenous PADs.
-
Cell Lysis: After stimulation, wash the cells twice with ice-cold PBS. Lyse the cells using RIPA buffer.[16] Scrape the cells, collect the lysate, and centrifuge to pellet debris. Collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16]
-
Western Blotting:
-
Normalize protein amounts for all samples and separate them by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Detection of Total Citrullination: Follow a protocol for chemical modification of citrulline residues on the membrane, which is often required for anti-citrulline antibody recognition.[17] A typical method involves treatment with a mixture of acid and diacetyl monoxime.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-modified citrulline or anti-citrullinated histone H3) overnight at 4°C. After washing, incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Incubate the membrane with an ECL substrate and detect the chemiluminescent signal using an imaging system.[16]
-
Analysis: Re-probe the membrane for a loading control (e.g., β-actin) to ensure equal protein loading. Quantify the band intensities and normalize the citrullination signal to the loading control.
Protocol 3: Immunohistochemical (IHC) Analysis of Protein Citrullination
This protocol is used to visualize the in situ levels and localization of citrullinated proteins within tissue sections, providing a method to assess the efficacy of PAD inhibitors like Cl-amidine in a tissue context.[18]
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections on charged slides[18]
-
Xylene and graded ethanol (B145695) series[18]
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0)[18]
-
3% Hydrogen Peroxide[18]
-
Blocking Buffer (e.g., 1% BSA or normal goat serum)[18]
-
Anti-Citrulline (modified) Detection Kit
-
HRP-conjugated secondary antibody
-
DAB chromogen substrate
-
Hematoxylin (B73222) counterstain
Procedure:
-
Deparaffinization and Rehydration: Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol (100%, 95%, 70%) to rehydrate the tissue sections. Finally, rinse in deionized water.[18]
-
Antigen Retrieval: Perform Heat-Induced Epitope Retrieval (HIER) by heating the slides in Antigen Retrieval Buffer at 95-100°C for 20-30 minutes. Allow slides to cool to room temperature.[18]
-
Blocking Endogenous Peroxidase: Incubate sections with 3% Hydrogen Peroxide for 10-15 minutes to quench endogenous peroxidase activity.[18]
-
Chemical Modification: Perform the chemical modification of citrulline residues on the tissue sections as recommended by the detection kit manufacturer. This step is crucial for exposing the epitope for the primary antibody.
-
Blocking: Apply blocking buffer for 30-60 minutes to prevent non-specific antibody binding.
-
Primary Antibody: Incubate the sections with the anti-modified citrulline primary antibody overnight at 4°C.
-
Secondary Antibody: After washing, apply an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.
-
Detection: Apply a DAB substrate solution, which will form a brown precipitate at the site of the target antigen. Monitor the color development under a microscope.
-
Counterstaining and Mounting: Lightly counterstain the sections with hematoxylin to visualize cell nuclei. Dehydrate the slides through a graded ethanol series and xylene, and then coverslip using a permanent mounting medium.
-
Analysis: Examine the slides under a microscope to assess the intensity and localization of the staining for citrullinated proteins. Compare the staining in tissues from this compound-treated subjects versus controls.
References
- 1. Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methods for the Detection of Peptidylarginine Deiminase (PAD) Activity and Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cayman Chemical PAD4 Inhibitor Screening Assay Kit (Ammonia), 96 wells, | Fisher Scientific [fishersci.com]
- 7. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn2.caymanchem.com [cdn2.caymanchem.com]
- 12. Frontiers | Novel method to quantify peptidylarginine deiminase activity shows distinct citrullination patterns in rheumatoid and juvenile idiopathic arthritis [frontiersin.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. caymanchem.com [caymanchem.com]
- 15. Sapphire North America [sapphire-usa.com]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Improving the Bioavailability of (Rac)-Cl-amidine Analogs
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at improving the bioavailability of (Rac)-Cl-amidine analogs, a class of potent Protein Arginine Deiminase (PAD) inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are this compound analogs and why is their bioavailability a concern?
This compound and its analogs are small molecule inhibitors of Protein Arginine Deiminases (PADs), enzymes that catalyze the conversion of arginine to citrulline in proteins. This post-translational modification is implicated in the pathogenesis of various diseases, including rheumatoid arthritis, lupus, and some cancers.[1][2][3] this compound itself is a potent pan-PAD inhibitor. However, like many peptide-based or peptidomimetic drugs, its clinical application can be hampered by poor oral bioavailability due to factors like enzymatic degradation in the gastrointestinal tract and low permeability across the intestinal epithelium.[4][5][6][7][8][9]
Q2: What are the common strategies to improve the bioavailability of this compound analogs?
Several strategies are being explored to enhance the bioavailability of these compounds. These can be broadly categorized into:
-
Structural Modifications: Synthesizing analogs with altered chemical structures to improve metabolic stability and membrane permeability. Examples include the development of BB-Cl-amidine, which has a longer plasma half-life, and YW3-56, a Cl-amidine analog with improved bioavailability.[2][10] The use of D-amino acids instead of L-amino acids in the compound's structure has also been shown to moderately improve pharmacokinetic properties.[1][11]
-
Formulation Strategies: Developing advanced drug delivery systems to protect the analogs from degradation and enhance their absorption. These include:
-
Lipid-based formulations: Encapsulating the drug in lipid carriers to improve solubility and absorption.[5]
-
Nanoparticles: Using micro- and nanoparticles to protect the drug from enzymatic degradation and facilitate its uptake.[12]
-
Permeation enhancers: Co-administering substances that reversibly open the tight junctions between intestinal epithelial cells to allow for paracellular drug transport.[13]
-
Enzyme inhibitors: Including compounds that inhibit the activity of digestive enzymes that would otherwise degrade the analog.[13]
-
Q3: Are there any orally bioavailable PAD inhibitors in development?
Yes, efforts are ongoing to develop orally active PAD inhibitors. For instance, JBI-589 is a non-covalent, isoform-selective PAD4 inhibitor that has been reported to be orally bioavailable in mice and possesses good ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[14] GSK199 is another orally active, reversible, and selective PAD4 inhibitor.[15]
Troubleshooting Guide
This guide addresses common issues researchers may face during the preclinical evaluation of this compound analogs.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or variable oral bioavailability in animal models. | 1. Rapid metabolism: The compound is quickly broken down by enzymes in the gut wall or liver (first-pass metabolism).2. Poor permeability: The compound cannot efficiently cross the intestinal epithelium.3. Low solubility: The compound does not dissolve well in the gastrointestinal fluids.4. Efflux transporter activity: The compound is actively pumped back into the intestinal lumen by transporters like P-glycoprotein. | 1. Investigate metabolic stability: Conduct in vitro metabolism studies using liver microsomes or S9 fractions to assess the compound's stability.2. Assess permeability: Use in vitro models like Caco-2 or PAMPA assays to determine the compound's permeability.3. Improve solubility: Consider formulation strategies such as co-solvents, surfactants, or amorphous solid dispersions.4. Test for efflux: Use cell lines overexpressing specific efflux transporters to see if the compound is a substrate. Co-administration with a known inhibitor of the transporter in vivo can also be informative. |
| High inter-individual variability in pharmacokinetic profiles. | 1. Food effects: The presence or absence of food in the stomach can significantly alter drug absorption.2. Differences in gut microbiome: The composition of gut bacteria can influence drug metabolism.3. Genetic polymorphisms: Variations in drug-metabolizing enzymes or transporters among animals can lead to different pharmacokinetic profiles. | 1. Standardize feeding protocols: Ensure that all animals are treated under the same feeding conditions (e.g., fasted or fed).2. Consider the microbiome: While challenging to control, be aware of its potential influence and consider sourcing animals from a single, well-characterized vendor.3. Use a sufficient number of animals: A larger sample size can help to account for inter-individual variability and provide more robust data. |
| Discrepancy between in vitro potency and in vivo efficacy. | 1. Poor bioavailability at the target site: Even if the drug is absorbed into the bloodstream, it may not reach the target tissue in sufficient concentrations.2. Off-target effects: The compound may have unintended biological activities that interfere with its therapeutic effect.3. Rapid clearance: The compound is quickly eliminated from the body, resulting in a short duration of action. | 1. Measure target engagement: Whenever possible, measure the concentration of the drug and its effect on the target (e.g., PAD activity) in the target tissue.2. Profile for off-target activity: Screen the compound against a panel of other enzymes and receptors to identify potential off-target interactions.3. Optimize dosing regimen: Consider more frequent dosing or a controlled-release formulation to maintain therapeutic concentrations over a longer period. |
| Toxicity observed at therapeutic doses. | 1. On-target toxicity: Inhibition of the target enzyme in non-diseased tissues may lead to adverse effects.2. Off-target toxicity: The compound or its metabolites may interact with other biological targets, causing toxicity.3. Formulation-related toxicity: Excipients used in the formulation may have their own toxic effects. | 1. Dose-response studies: Carefully determine the maximum tolerated dose (MTD).2. Selective inhibitors: If possible, use an inhibitor that is selective for the PAD isoform implicated in the disease to minimize on-target toxicity in other tissues.3. Evaluate excipient safety: Ensure that all components of the formulation are well-tolerated at the administered dose. |
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Selected PAD Inhibitors (Data from Murine Models)
| Compound | Administration Route | Dose | Cmax | Tmax | AUC | Half-life (t1/2) | Oral Bioavailability (F%) | Reference |
| l-Cl-amidine | Intravenous (IV) | 10 mg/kg | - | - | - | ~1 hr | - | [1] |
| Intraperitoneal (IP) | 40 mg/kg | ~1 µg/mL | ~0.5 hr | - | ~1.5 hr | - | [1] | |
| d-Cl-amidine | Intravenous (IV) | 10 mg/kg | - | - | - | ~1.5 hr | - | [1] |
| Intraperitoneal (IP) | 40 mg/kg | ~1.5 µg/mL | ~0.5 hr | - | ~2 hr | - | [1] | |
| YW3-56 | - | - | - | - | - | - | Improved vs Cl-amidine | [10] |
| JBI-589 | Oral | - | - | - | - | - | Orally Bioavailable | [14] |
Note: This table presents a summary of available data. A direct head-to-head comparison is challenging due to variations in experimental conditions across different studies. "-" indicates data not available in the cited sources.
Experimental Protocols
Protocol 1: In Vitro Assessment of Metabolic Stability using Liver Microsomes
This protocol provides a general method to assess the metabolic stability of a this compound analog.
Materials:
-
Test compound (e.g., a this compound analog)
-
Pooled liver microsomes (from the species of interest, e.g., mouse, rat, human)
-
NADPH regenerating system (e.g., a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)
-
Quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard)
-
Incubator or water bath set to 37°C
-
LC-MS/MS system for analysis
Procedure:
-
Preparation:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Prepare the incubation mixture by combining the phosphate buffer and liver microsomes. Keep on ice.
-
-
Incubation:
-
Pre-warm the incubation mixture to 37°C for 5 minutes.
-
Initiate the reaction by adding the test compound to the incubation mixture.
-
Immediately start the metabolic reaction by adding the pre-warmed NADPH regenerating system.
-
-
Time Points:
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.
-
Immediately stop the reaction by adding the aliquot to the cold quenching solution.
-
-
Sample Processing:
-
Vortex the quenched samples and centrifuge to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
Analysis:
-
Analyze the concentration of the remaining parent compound in the supernatant at each time point using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the remaining parent compound against time.
-
The slope of the linear portion of the curve represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t1/2) using the equation: t1/2 = 0.693 / k.
-
Protocol 2: In Vivo Pharmacokinetic Study in Mice
This protocol outlines a general procedure for determining the pharmacokinetic profile of a this compound analog after oral administration.
Materials:
-
Test compound formulated for oral administration
-
Appropriate animal model (e.g., C57BL/6 mice)
-
Oral gavage needles
-
Blood collection supplies (e.g., EDTA-coated capillaries or tubes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system for analysis
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate the mice to the housing conditions for at least one week.
-
Fast the animals overnight before dosing (with free access to water).
-
Administer the test compound formulation to the mice via oral gavage at a predetermined dose.
-
-
Blood Sampling:
-
Collect blood samples at multiple time points post-dosing (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Collect blood via a suitable method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).
-
Place the blood samples into anticoagulant-containing tubes.
-
-
Plasma Preparation:
-
Centrifuge the blood samples to separate the plasma.
-
Carefully collect the plasma supernatant and store it at -80°C until analysis.
-
-
Sample Analysis:
-
Determine the concentration of the test compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of the compound versus time.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key parameters, including:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach Cmax.
-
AUC: Area under the plasma concentration-time curve.
-
t1/2: Elimination half-life.
-
-
To determine oral bioavailability (F%), a separate group of animals must be administered the compound intravenously, and the AUC from the oral and IV routes are compared (F% = (AUCoral / AUCiv) x (Doseiv / Doseoral) x 100).
-
Mandatory Visualizations
Signaling Pathway of PAD4 in Neutrophil Extracellular Trap (NET) Formation
Caption: PAD4 signaling pathway in NETosis.
Experimental Workflow for Assessing Oral Bioavailability
Caption: Workflow for assessing oral bioavailability.
References
- 1. d-Amino Acid-Based Protein Arginine Deiminase Inhibitors: Synthesis, Pharmacokinetics, and in Cellulo Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Novel formulation strategies for improving oral bioavailability of drugs with poor membrane permeation or presystemic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Formulation strategies to improve oral peptide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Challenges in oral peptide delivery: lessons learnt from the clinic and future prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Polymeric Particulates to Improve Oral Bioavailability of Peptide Drugs | MDPI [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Multifaceted Computational Approach to Identify PAD4 Inhibitors for the Treatment of Rheumatoid Arthritis (RA) - PMC [pmc.ncbi.nlm.nih.gov]
Off-target effects of (Rac)-Cl-amidine in cellular assays
Welcome to the technical support center for (Rac)-Cl-amidine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their cellular assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from "Cl-amidine"?
A1: this compound refers to the racemic mixture of the Cl-amidine molecule, meaning it contains equal amounts of both stereoisomers (D and L enantiomers). In much of the scientific literature, the compound is simply referred to as "Cl-amidine" and often the racemic mixture is used. It is an orally active, irreversible inhibitor of Peptidyl Arginine Deiminase (PAD) enzymes.[1] It is important to be aware of which form is being used in your experiments, as different stereoisomers (like D-Cl-amidine) may have different biological activities or potencies.
Q2: What is the primary molecular target of this compound?
A2: The primary and intended targets of this compound are the family of Peptidyl Arginine Deiminase (PAD) enzymes. It is considered a pan-PAD inhibitor , meaning it inactivates multiple isoforms of the enzyme, including PAD1, PAD2, PAD3, and PAD4, by covalently modifying the enzyme's active site.[2] Its inhibition of these enzymes prevents the conversion of arginine residues on proteins to citrulline (a post-translational modification known as citrullination or deimination).
Q3: Are there known off-target effects of this compound on other protein families, such as Rac GTPases or kinases?
A3: Currently, there is no significant evidence in the reviewed literature to suggest that this compound has direct off-target activity on unrelated protein families like Rac GTPases or a broad range of kinases. The "(Rac)" designation in the name refers to its racemic chemical nature, not an activity related to the Rac family of small GTPases.[3] Its known activity is specific to the PAD enzyme family. Observed cellular effects that are not intended for the experimental question should first be investigated as potential consequences of high dosage, cytotoxicity, or complex downstream results of PAD inhibition rather than direct off-target binding.[4]
Q4: What are the expected on-target effects of this compound in a cellular context?
A4: The primary on-target effect is the reduction of protein citrullination. This leads to several well-documented downstream consequences, which are the focus of many research applications:
-
Inhibition of NETosis: By preventing the hypercitrullination of histone H3, Cl-amidine is a potent inhibitor of Neutrophil Extracellular Trap (NET) formation in neutrophils.[2][5][6]
-
Induction of Apoptosis: Cl-amidine has been shown to induce apoptosis in various cancer cell lines, often in a dose-dependent manner.[7][8] This can occur through mechanisms that are independent of caspase-3 but involve mitochondrial depolarization.[7]
-
Modulation of Inflammatory Responses: It can reduce the expression of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α in inflammatory models.[5]
-
Cell Cycle Arrest: In some cancer cell lines, Cl-amidine can cause G1 cell cycle arrest.[8]
Q5: Is this compound cytotoxic to all cells?
A5: this compound exhibits selective cytotoxicity. It is generally more cytotoxic to cancer cells than to healthy, non-cancerous cell lines.[7][9] For example, colon cancer cell lines have been shown to be relatively resistant compared to lymphoblastoid cell lines.[8][10] It is crucial to determine the optimal concentration for your specific cell line to differentiate between targeted biological effects and general cytotoxicity.
Quantitative Data Summary
The following tables summarize key quantitative data regarding the activity and cytotoxicity of Cl-amidine.
Table 1: Inhibitory Activity of Cl-amidine against PAD Isoforms
| PAD Isoform | IC₅₀ | k_inact/K_I (M⁻¹min⁻¹) | Reference |
|---|---|---|---|
| PAD1 | 0.8 µM | 37,000 | [2][8] |
| PAD2 | - | 1,200 | [2] |
| PAD3 | 6.2 µM | 2,000 | [2][8] |
| PAD4 | 5.9 µM | 13,000 |[2][8] |
Table 2: Cytotoxicity (IC₅₀) of Cl-amidine in Various Cell Lines
| Cell Line Type | Cell Line | IC₅₀ | Reference |
|---|---|---|---|
| Human Leukemia | - | 0.25 µM | [2] |
| Human Breast Cancer | - | 0.05 µM | [2] |
| Human Colon Cancer | - | 1.0 µM | [2] |
| Human Glioblastoma | U-87 MG | 3.9 µM (48h) | [7] |
| Human Healthy Fibroblast | BJ | > U-87 MG |[9] |
Note: IC₅₀ values can vary based on experimental conditions, such as incubation time and cell density.
Troubleshooting Guides
This section addresses common problems encountered during cellular assays with this compound.
Issue 1: High level of cell death is observed, even at concentrations intended to be non-toxic.
-
Question: My primary cells or sensitive cell line are dying at concentrations where I expect to see a specific biological effect. How can I fix this?
-
Answer:
-
Confirm the Cause: First, determine if the death is due to general toxicity or the intended apoptotic pathway. Use a viability dye like Trypan Blue for a quick assessment or run an Annexin V/PI assay to distinguish between apoptosis and necrosis.
-
Optimize Concentration: Primary cells are often more sensitive than immortalized cancer cell lines.[9] Perform a detailed dose-response curve for your specific cell line, starting from a low concentration (e.g., 0.1 µM) and titrating up. The goal is to find the minimal effective concentration that elicits the desired on-target effect (e.g., histone de-citrullination) without causing widespread, acute cell death.
-
Reduce Exposure Time: Continuous exposure may not be necessary. Try a shorter treatment duration (e.g., 2, 6, or 12 hours instead of 24 or 48 hours) to minimize cumulative toxicity.[9]
-
Adjust Culture Conditions: In some cases, increasing the serum concentration in your culture medium can help mitigate non-specific toxicity, although this should be validated to ensure it does not interfere with your experimental endpoint.[9]
-
Issue 2: Inconsistent results or no observable effect on my target pathway (e.g., no reduction in citrullination).
-
Question: I am not seeing the expected inhibition of histone citrullination or NETosis. What could be wrong?
-
Answer:
-
Verify Compound Integrity: this compound, particularly in its free form, can be unstable.[8] Ensure it has been stored correctly (as per the manufacturer's instructions) and prepare fresh dilutions from a stock solution for each experiment. Consider using the more stable hydrochloride salt form.[8]
-
Confirm Cellular Uptake and Activity: Test the compound on a positive control cell line known to be responsive to PAD inhibitors, such as neutrophils (for NETosis) or a sensitive cancer cell line.[9] This will confirm your compound stock is active.
-
Check Your Assay: The detection of citrullination can be challenging. For Western blotting, ensure you are using an acid extraction protocol for histones, as this is more effective than whole-cell lysis with buffers like RIPA.[11] Also, confirm the specificity and optimal dilution of your anti-citrullinated histone antibody.
-
Ensure Target Expression: Confirm that your cellular model expresses the target PAD isoform (e.g., PAD4 in neutrophils) at a sufficient level. Low target expression will result in a minimal observable effect.
-
Signaling Pathway and Workflow Diagrams
Caption: On-target signaling pathway of this compound.
Caption: Experimental workflow for Western Blot analysis.
Caption: Troubleshooting logic for high cytotoxicity.
Detailed Experimental Protocols
Protocol 1: Western Blot Analysis of Histone H3 Citrullination
This protocol is essential for verifying the on-target effect of this compound. A key step is the acid extraction of histones, which yields a cleaner sample for analysis.
-
Cell Culture and Treatment:
-
Plate cells of interest and grow to 70-80% confluency.
-
Treat cells with desired concentrations of this compound (e.g., 0.1, 1, 10, 50 µM) and a vehicle control (e.g., DMSO) for the desired time (e.g., 24 hours).
-
-
Histone Extraction (Acid Extraction Method): [11]
-
Harvest cells by scraping and centrifuge at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet with ice-cold PBS containing protease inhibitors.
-
Resuspend the pellet in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM KCl, 1.5 mM MgCl₂, 1 mM DTT) and incubate on ice for 30 minutes.
-
Centrifuge at 10,000 x g for 20 minutes. The supernatant is the cytoplasmic fraction.
-
Resuspend the nuclear pellet in 0.4 N H₂SO₄ and incubate with rotation for at least 4 hours (or overnight) at 4°C.
-
Centrifuge at 16,000 x g for 20 minutes at 4°C.
-
Transfer the supernatant (containing histones) to a new tube and add trichloroacetic acid (TCA) to a final concentration of 33%.
-
Incubate on ice for 30 minutes and centrifuge at 16,000 x g for 20 minutes.
-
Wash the protein pellet twice with ice-cold acetone. Air-dry the pellet and resuspend in deionized water.
-
-
SDS-PAGE and Western Blotting:
-
Determine protein concentration of the histone extracts using a BCA assay.
-
Load equal amounts of protein (e.g., 15-20 µg) per lane on a 15% SDS-polyacrylamide gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour.
-
Incubate the membrane with a primary antibody specific for citrullinated histone H3 (e.g., anti-H3Cit) overnight at 4°C.
-
Separately, run a parallel blot and probe with an antibody against total histone H3 as a loading control.[11]
-
Wash the membrane three times with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
Protocol 2: Quantification of NETosis via DNA Release
This protocol uses a cell-impermeable DNA dye to quantify the amount of extracellular DNA released during NETosis, which is a direct functional readout of PAD4 inhibition.
-
Cell Isolation and Seeding:
-
Isolate neutrophils from fresh whole blood using a standard protocol (e.g., density gradient centrifugation).
-
Resuspend neutrophils in a phenol-red-free RPMI medium.
-
Seed 1-2 x 10⁵ cells per well in a 96-well black, clear-bottom plate.
-
-
Inhibitor and Stimulant Treatment:
-
Add this compound at various concentrations (e.g., 10, 50, 200 µM) or a vehicle control to the wells. Pre-incubate for 15-30 minutes at 37°C.[12]
-
Add a cell-impermeable DNA dye (e.g., Sytox Green or Quant-iT™ PicoGreen dsDNA reagent) to all wells.
-
Induce NETosis by adding a stimulant such as Phorbol 12-myristate 13-acetate (PMA) (e.g., 20-100 nM) or calcium ionophore (e.g., 4 µM). Include a non-stimulated control.
-
-
Quantification:
-
Immediately place the plate in a plate reader equipped with fluorescence detection.
-
Measure fluorescence at appropriate excitation/emission wavelengths (e.g., ~485/520 nm for Sytox Green) every 15-30 minutes for 2-4 hours.
-
To determine the maximum fluorescence (100% NETosis), lyse a set of control cells with a detergent like Triton X-100.
-
-
Data Analysis:
-
Subtract the background fluorescence from non-stimulated cells.
-
Plot the fluorescence intensity over time to generate kinetic curves.
-
Compare the curves from this compound-treated wells to the stimulated control to determine the extent of inhibition.
-
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. stemcell.com [stemcell.com]
- 3. The diverse roles of Rac signaling in tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Inhibition of Neutrophil Extracellular Traps Formation by Cl-Amidine Alleviates Lipopolysaccharide-Induced Endometritis and Uterine Tissue Damage - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing (Rac)-Cl-amidine Dosage for In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the dosage of (Rac)-Cl-amidine for in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pan-inhibitor of Peptidyl Arginine Deiminases (PADs).[1][2][3] Its primary mechanism of action is the irreversible inactivation of PAD enzymes, which catalyze the conversion of arginine residues in proteins to citrulline.[4] This inhibition of protein citrullination, particularly of histones, prevents the formation of Neutrophil Extracellular Traps (NETs), which are implicated in the pathogenesis of various inflammatory and autoimmune diseases.[5][6][7]
Q2: What are the different forms of Cl-amidine (B560377) available and which one should I use?
Cl-amidine exists as a racemic mixture, this compound, and as individual stereoisomers, D-Cl-amidine and L-Cl-amidine. While L-Cl-amidine is a pan-PAD inhibitor, D-Cl-amidine shows high selectivity for PAD1. D-Cl-amidine has been reported to have a more favorable pharmacokinetic profile and is better tolerated in animals. The choice between the forms depends on the specific research question and the desired PAD isozyme selectivity. For broad inhibition of multiple PAD isozymes, this compound or L-Cl-amidine would be suitable. If targeting PAD1 specifically is the goal, D-Cl-amidine is the preferred choice. Note that many studies use the general term "Cl-amidine".[8] It is also advisable to use the stable salt form, Cl-amidine hydrochloride, which has the same biological activity.[2]
Q3: How do I choose a starting dose for my in vivo experiment?
The optimal dose of this compound is dependent on the animal model, the disease being studied, and the route of administration. Based on published studies, a general starting point could be in the range of 10-50 mg/kg. For instance, a dose of 10 mg/kg has been used in a rat model of hemorrhagic shock, while 50 mg/kg has been effective in a murine sepsis model.[7][9] It is crucial to perform a dose-escalation study to determine the maximum tolerated dose (MTD) and the optimal therapeutic dose for your specific experimental conditions.[8]
Q4: How should I prepare and administer this compound?
This compound can be dissolved in various vehicles depending on the administration route. For intravenous (IV) or intraperitoneal (IP) injection, it can be dissolved in sterile phosphate-buffered saline (PBS) or normal saline.[9] For oral gavage, it can also be formulated in an aqueous vehicle. In cases of poor solubility, a solution containing a solubilizing agent like DMSO and Tween 80 may be necessary, ensuring the final concentrations are non-toxic to the animals.[8]
Q5: What are the expected outcomes of successful this compound treatment in vivo?
Successful treatment with this compound should lead to a reduction in PAD activity and protein citrullination in the target tissues.[1][10] This is often accompanied by a decrease in the formation of NETs.[7][11] Downstream effects can include reduced inflammation, as indicated by lower levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, and ultimately, amelioration of the disease phenotype being studied.[9][11][12][13]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or undetectable plasma concentrations of this compound | Rapid metabolism or clearance. | 1. Confirm Dose and Administration Route: Ensure accurate dosing and consider IV or IP administration to bypass potential first-pass metabolism.[8]2. Optimize Blood Sampling Time Points: Collect samples at earlier time points post-administration to capture the peak concentration.[8]3. Consider a More Stable Analog: If feasible, utilize a more metabolically stable analog like BB-Cl-amidine, which has a longer in vivo half-life.[8] |
| Lack of in vivo efficacy despite in vitro potency | Poor bioavailability at the target site. | 1. Increase the Dose: A higher dose may be required to achieve therapeutic concentrations at the target tissue, but be mindful of potential toxicity.[8]2. Change the Route of Administration: Direct administration to the target area (e.g., intratumoral injection) may be an option for localized diseases.[8]3. Enhance Delivery with a Formulation: Use a delivery system like liposomes or microspheres to protect the compound from degradation and prolong its circulation time.[8][14] |
| Observed toxicity or adverse effects in animal models | Off-target effects or high peak concentrations. | 1. Determine the Maximum Tolerated Dose (MTD): Conduct a dose-escalation study to identify the highest dose that does not cause significant toxicity.[8]2. Use a Controlled-Release Formulation: Encapsulation in microspheres can provide a sustained release, avoiding high initial peak concentrations that may lead to toxicity.[8][14]3. Confirm Target Engagement: Measure PAD activity in target tissues to ensure that the observed effects are due to on-target inhibition.[8] |
| Variability in experimental results | Inconsistent drug formulation or administration. Animal-to-animal variation. | 1. Standardize Formulation Protocol: Ensure the drug is completely dissolved and the formulation is consistent for every experiment.2. Refine Administration Technique: Practice the chosen administration route to ensure consistent delivery of the intended dose.3. Increase Sample Size: A larger number of animals per group can help to account for biological variability. |
Data on this compound Dosage in Preclinical Models
| Animal Model | Disease/Condition | Species/Strain | Dosage | Administration Route | Key Findings | Reference |
| Colitis | Dextran Sulfate Sodium (DSS)-induced colitis | Mouse (C57BL/6) | 5, 25, 75 mg/kg | Oral gavage | Dose-dependent reduction in histology scores. | [1] |
| Colitis | DSS-induced colitis | Mouse (C57BL/6) | 75 mg/kg | Intraperitoneal (IP) | Suppressed PAD activity and protein citrullination in the colon. | [1][10] |
| Sepsis | Cecal Ligation and Puncture (CLP) | Mouse (C57BL/6) | 50 mg/kg | Subcutaneous | Improved survival and reduced NET formation. | [7] |
| Hemorrhagic Shock | Lethal (50% blood loss) | Rat (Sprague-Dawley) | 10 mg/kg | Intravenous (IV) | Significantly improved 72-hour survival rate. | [9] |
| Hemorrhagic Shock | Sublethal (40% blood loss) | Rat (Sprague-Dawley) | 10 mg/kg | Intravenous (IV) | Reduced circulating cell-free DNA and tissue citrullinated histone H3 levels. | [9][13] |
| Endometritis | Lipopolysaccharide (LPS)-induced | Rat | Not specified | Not specified | Reduced expression of pro-inflammatory cytokines (IL-1β, IL-6, TNF-α). | [11] |
| Type 1 Diabetes | Spontaneous | Mouse (NOD) | 5 µg/g body weight | Oral | Delayed onset and decreased incidence of diabetes. | [15] |
Experimental Protocols
General Protocol for In Vivo Pharmacokinetic Study in Mice
-
Animals: Use an appropriate strain of mice (e.g., C57BL/6), typically 8-12 weeks old.[8]
-
Drug Formulation: Dissolve this compound in a suitable vehicle (e.g., PBS or a solution containing a solubilizing agent like DMSO and Tween 80, with final concentrations being non-toxic).[8]
-
Administration: Administer this compound via the desired route (e.g., intravenous tail vein injection or intraperitoneal injection).[8]
-
Blood Sampling: Collect blood samples at predetermined time points post-administration (e.g., 5, 15, 30, 60, 120, and 240 minutes) to capture the pharmacokinetic profile.
-
Sample Processing: Process the blood samples to obtain plasma or serum and store at -80°C until analysis.
-
Analysis: Quantify the concentration of this compound in the plasma/serum samples using a validated analytical method such as LC-MS/MS.
Protocol for Induction and Treatment of DSS-Induced Colitis in Mice
-
Animals: Use C57BL/6 mice, 8-12 weeks old.[1]
-
Induction of Colitis: Administer 2-3% (w/v) Dextran Sulfate Sodium (DSS) in the drinking water for 5-7 days.
-
Drug Preparation: Prepare a solution of this compound in a suitable vehicle (e.g., sterile water for oral gavage or PBS for IP injection).
-
Treatment:
-
Prophylactic: Begin daily administration of this compound at the same time as the start of DSS administration.
-
Therapeutic: Begin daily administration of this compound after the onset of clinical signs of colitis (e.g., weight loss, loose stools, rectal bleeding).
-
-
Monitoring: Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.
-
Endpoint Analysis: At the end of the study, euthanize the mice and collect the colon for histological analysis, measurement of myeloperoxidase (MPO) activity, and assessment of PAD activity and protein citrullination.
Visualizations
Caption: Signaling pathway of this compound action.
Caption: General workflow for in vivo dosage optimization.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 6. abmole.com [abmole.com]
- 7. Cl-Amidine Prevents Histone 3 Citrullination and Neutrophil Extracellular Trap Formation, and Improves Survival in a Murine Sepsis Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis | PLOS One [journals.plos.org]
- 13. Cl-amidine confers organ protection and improves survival in hemorrhagic shock rats via the PAD4-CitH3-NETs axis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Controlled Delivery of Pan-PAD-Inhibitor Cl-Amidine Using Poly(3-Hydroxybutyrate) Microspheres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Inhibition of PAD4-mediated NET formation by cl-amidine prevents diabetes development in nonobese diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Common issues with (Rac)-Cl-amidine solubility and stability
Welcome to the technical support center for (Rac)-Cl-amidine. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments by providing answers to common questions and troubleshooting guidance for potential issues related to its solubility and stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active, pan-inhibitor of Peptidylarginine Deiminases (PADs).[1][2][3] PADs are a family of calcium-dependent enzymes that catalyze the post-translational modification of arginine residues to citrulline on proteins, a process known as citrullination or deimination.[4] By irreversibly inactivating PADs, this compound can modulate various cellular processes, including gene transcription, cell differentiation, apoptosis, and the innate immune response.[1][3] It has been shown to inhibit PAD1, PAD3, and PAD4 with IC50 values of 0.8 µM, 6.2 µM, and 5.9 µM, respectively.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
The most highly recommended solvent for preparing stock solutions of this compound is high-quality, anhydrous Dimethyl Sulfoxide (DMSO).[5][6] It is also soluble in other organic solvents like ethanol (B145695) and dimethyl formamide (B127407) (DMF).[7] Due to the hygroscopic nature of DMSO, it is crucial to use a fresh, anhydrous supply to prevent moisture absorption, which can significantly reduce the compound's solubility.[5][6]
Q3: What are the optimal storage conditions for this compound in its solid form and as a stock solution?
Proper storage is critical for maintaining the stability and efficacy of this compound.
-
Solid Form: As a crystalline solid, it should be stored at -20°C for long-term stability, with a shelf life of at least four years under these conditions.[7]
-
Stock Solutions: Once dissolved, stock solutions should be aliquoted into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[5][6] For long-term storage, DMSO stock solutions should be kept at -80°C and are stable for up to one year.[8] For shorter periods, storage at -20°C for up to one month is acceptable.[6][8]
Q4: Is it advisable to store this compound in aqueous solutions?
No, it is not recommended to store aqueous dilutions of this compound for more than one day.[5][7] The compound has limited stability in aqueous buffers and should be freshly prepared for each experiment.[6]
Troubleshooting Common Issues
Problem 1: My this compound is precipitating out of solution when I add it to my cell culture medium.
This is a common issue arising from the limited aqueous solubility of this compound.[5] Several factors can contribute to this:
-
High Final Concentration: The desired final concentration in the aqueous medium may exceed the solubility limit of the compound.
-
"Shock" Precipitation: Adding the concentrated DMSO stock directly to the full volume of media can create localized high concentrations, causing the compound to rapidly precipitate.[5]
-
High Final DMSO Concentration: The final concentration of DMSO in the culture medium should be kept low (ideally below 0.1%, and not exceeding 0.5% v/v) to minimize solvent effects that can cause both precipitation and cellular toxicity.[5]
-
Interaction with Media Components: The compound may interact with serum proteins or other components in the culture medium, leading to precipitation over time.[5]
Recommended Solutions:
-
Improve Dilution Technique: Instead of adding the stock solution directly to your bulk media, first, aliquot the required volume of media into a separate tube. While vortexing or gently swirling the media, add the DMSO stock solution drop-wise. This gradual introduction helps prevent "shock" precipitation.[5]
-
Use an Intermediate Dilution Step: Prepare an intermediate dilution of your stock in the cell culture medium before adding it to the final culture volume. For example, to achieve a 10 µM final concentration from a 230 mM stock, first create a 1 mM intermediate solution in the medium, and then add the appropriate volume of this intermediate solution to your experiment.[6]
-
Optimize Serum Concentration: If you are using serum in your media, consider reducing its concentration to see if it improves the solubility of this compound.[5] However, be mindful of the potential impact on cell health.
-
Replenish Media for Long-Term Experiments: For experiments lasting longer than 24-48 hours, it is advisable to replace the media with a freshly prepared working solution of this compound to counteract potential compound instability.[5]
Problem 2: My this compound stock solution in DMSO appears cloudy or contains precipitate.
This indicates that the compound has not fully dissolved.
Recommended Solutions:
-
Aid Dissolution: Gently warm the stock solution vial to 37°C and use a bath sonicator to facilitate complete dissolution.[5][6] Ensure the solution is completely clear before use.
-
Use High-Quality DMSO: Always use fresh, anhydrous DMSO, as absorbed moisture can significantly hinder solubility.[5][6]
Data Presentation
Table 1: Solubility of this compound Hydrochloride
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Conditions | Source(s) |
| DMSO | ~50 | ~144 | Purge with inert gas | [7] |
| DMSO | 69 | 198.7 | Use fresh, anhydrous DMSO | [8] |
| DMSO | 32 - 80 | 92.16 - 230.39 | Warming and sonication may be required | [6] |
| Ethanol | ~20 | ~57.6 | Purge with inert gas | [7] |
| Dimethyl formamide (DMF) | ~14 | ~40.3 | Purge with inert gas | [7] |
| PBS (pH 7.2) | ~3 | ~8.6 | Prepare fresh daily | [7] |
| Water | 6 | 17.3 | - | [8] |
| Water | 16.67 | 48.01 | Warming and sonication may be required | [6] |
Note: The molecular weight of this compound hydrochloride is 347.24 g/mol .[6]
Table 2: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Recommended Duration | Important Notes | Source(s) |
| Solid | -20°C | ≥ 4 years | Protect from light | [7] |
| DMSO Stock Solution | -80°C | Up to 1 year | Aliquot to avoid freeze-thaw cycles; Protect from light | [8] |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid freeze-thaw cycles; Protect from light | [6][8] |
| Aqueous Solution | 4°C | Not recommended for more than one day | Prepare fresh before use | [5][7] |
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution (e.g., 80 mg/mL or ~230 mM) in anhydrous DMSO.
Materials:
-
This compound hydrochloride (solid powder)
-
Anhydrous DMSO (new, unopened bottle recommended)
-
Sterile, conical-bottom microcentrifuge tubes or vials
-
Precision balance
-
Vortex mixer
-
Bath sonicator
Methodology:
-
Accurately weigh the desired amount of this compound hydrochloride powder in a sterile vial.
-
Add the calculated volume of anhydrous DMSO to achieve the target concentration.
-
Briefly vortex the mixture.
-
To aid dissolution, gently warm the vial in a water bath or on a heat block (37-60°C) for 5-10 minutes.[6]
-
Following warming, place the vial in a bath sonicator for 10-15 minutes.[6]
-
Vortex the solution again until all the solid is completely dissolved and the solution is clear.
-
Once fully dissolved, prepare single-use aliquots in sterile microcentrifuge tubes.
-
Store the aliquots at -80°C for long-term storage.
Protocol 2: Dilution of DMSO Stock Solution for Cell Culture Experiments
This protocol outlines the proper method for diluting the concentrated DMSO stock solution for use in cell-based assays to avoid precipitation.
Materials:
-
Concentrated this compound DMSO stock solution (from Protocol 1)
-
Sterile cell culture medium appropriate for your cell line
-
Sterile microcentrifuge tubes
Methodology:
-
Thaw a single aliquot of the this compound DMSO stock solution at room temperature.
-
Perform an intermediate dilution:
-
Calculate the volume of stock solution and sterile cell culture medium needed to prepare an intermediate concentration (e.g., 1 mM).
-
In a sterile tube, add the calculated volume of cell culture medium.
-
While gently vortexing the medium, add the calculated volume of the DMSO stock solution drop-wise.
-
-
Prepare the final working solution:
-
Add the required volume of the intermediate dilution to your final culture volume to achieve the desired experimental concentration. For example, add 10 µL of a 1 mM intermediate solution to 990 µL of medium in a well to get a final concentration of 10 µM.
-
-
Ensure the final concentration of DMSO in the culture medium is below 0.5%, and ideally below 0.1%.[5]
Visualizations
Caption: Mechanism of this compound via PAD inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. selleckchem.com [selleckchem.com]
How to minimize (Rac)-Cl-amidine cytotoxicity in normal cells
Welcome to the technical support center for (Rac)-Cl-amidine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing the cytotoxic effects of this compound in normal cells during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound-induced cytotoxicity?
A1: this compound, a pan-inhibitor of Protein Arginine Deiminases (PADs), primarily induces cytotoxicity through the induction of apoptosis (programmed cell death).[1] This process is linked to the activation of the p53 tumor suppressor pathway and subsequent mitochondrial depolarization.[1] In some cell types, this apoptotic cascade can proceed independently of caspase-3 activation.[1]
Q2: Is this compound cytotoxic to all cell types?
A2: this compound exhibits selective cytotoxicity, demonstrating greater potency against cancer cells and activated inflammatory cells compared to normal, healthy cells.[1][2] For instance, the IC50 value in normal human fibroblast cells is significantly higher than in various cancer cell lines, indicating a wider therapeutic window for non-cancerous cells.[1][2]
Q3: How can I minimize the cytotoxic effects of this compound on my normal cells without compromising its efficacy as a PAD inhibitor?
A3: Several strategies can be employed to mitigate cytotoxicity in normal cells:
-
Optimize Concentration and Exposure Time: Use the lowest effective concentration of this compound for the shortest duration necessary to achieve the desired PAD inhibition.
-
Use the Hydrochloride Salt: The hydrochloride salt of Cl-amidine generally has better aqueous solubility and stability, which can prevent precipitation in your culture medium and ensure more consistent results.[3]
-
Adjust Serum Concentration: The presence of serum proteins can sometimes reduce the effective concentration and cytotoxicity of a compound. Experimenting with different serum concentrations may help find an optimal balance.
-
Consider a More Selective Inhibitor: If your research focuses on a specific PAD isozyme, using a more selective inhibitor, such as D-Cl-amidine for PAD1, could reduce off-target effects and cytotoxicity in cells that do not rely on the targeted PAD isozyme.
Q4: What is a recommended starting concentration for this compound in cell culture experiments?
A4: A recommended starting point for concentration optimization is in the low micromolar range (e.g., 1-10 µM). It is crucial to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell type and experimental objectives.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High cytotoxicity observed in normal control cells | Cell line is particularly sensitive. Concentration is too high. Extended exposure time. | Perform a detailed dose-response and time-course experiment to determine the minimal effective concentration and shortest exposure time. Increase the serum concentration in the culture medium. Consider using a more isozyme-selective PAD inhibitor if applicable. |
| Precipitate forms in the culture medium after adding this compound | Poor solubility of the compound at the tested concentration. Interaction with media components. | Use the hydrochloride salt of Cl-amidine for improved solubility.[3] Prepare a higher concentration stock solution in a suitable solvent (e.g., DMSO) and then dilute it further in the culture medium. Ensure the final solvent concentration is non-toxic to the cells. Prepare fresh solutions before each experiment. |
| Inconsistent results between experiments | Variability in cell health or seeding density. Inconsistent preparation of this compound solutions. | Standardize your cell seeding protocol to ensure a consistent number of viable cells per well. Always use cells within a similar passage number range. Prepare a large batch of stock solution to be used across multiple experiments, ensuring consistent concentration. |
| No observable effect of this compound on the target pathway | Suboptimal drug concentration. Inactive compound. | Titrate the concentration of this compound upwards, while carefully monitoring for cytotoxicity. Verify the activity of your compound on a positive control cell line known to be responsive to PAD inhibitors. |
Data Presentation
Table 1: Comparative Cytotoxicity of this compound in Normal vs. Cancer Cell Lines
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound, illustrating its selective cytotoxicity.
| Cell Line | Cell Type | IC50 (µM) | Incubation Time (hours) | Reference |
| Normal Cell Lines | ||||
| BJ | Human Foreskin Fibroblast | 604.27 | 24 | [1] |
| 549.20 | 48 | [1] | ||
| CCD-19Lu | Human Normal Lung Fibroblast | > Cisplatin | 48 | Anticarcinogenic activity of Cl-Amidine on non-small cell lung cancer - DergiPark |
| Cancer Cell Lines | ||||
| U-87 MG | Human Glioblastoma | 256.09 | 24 | [1] |
| 150.40 | 48 | [1] | ||
| A549 | Human Non-small Cell Lung Cancer | Lower than on CCD-19Lu | 48 | Anticarcinogenic activity of Cl-Amidine on non-small cell lung cancer - DergiPark |
| HL-60 | Human Promyelocytic Leukemia | 0.25 | Not Specified | [4] |
| MCF-7 | Human Breast Adenocarcinoma | 0.05 | Not Specified | [4] |
| HT-29 | Human Colorectal Adenocarcinoma | 1 | Not Specified | [4] |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol provides a framework for assessing cell viability by measuring the metabolic activity of cells.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include untreated control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This protocol allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.
Materials:
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Harvest both adherent and floating cells from your culture plates. Wash the cells twice with cold PBS.
-
Cell Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Visualizations
This compound Mechanism of Action and Apoptosis Induction
This compound acts as an irreversible inhibitor of PAD enzymes. This inhibition can lead to the activation of the p53 tumor suppressor protein. Activated p53 can then translocate to the mitochondria and interact with Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and subsequent caspase activation, ultimately resulting in apoptosis.
Caption: Signaling pathway of this compound-induced apoptosis.
Experimental Workflow for Minimizing Cytotoxicity
A systematic approach is recommended to determine the optimal experimental conditions for using this compound while minimizing its cytotoxic effects on normal cells. This involves a dose-response analysis followed by a time-course experiment.
Caption: Workflow for optimizing this compound concentration.
References
- 1. The investigation of cytotoxic and apoptotic activity of Cl-amidine on the human U-87 MG glioma cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. stemcell.com [stemcell.com]
Technical Support Center: Enhancing the Potency of First-Generation PAD Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with first-generation Peptidylarginine Deiminase (PAD) inhibitors. This resource provides troubleshooting guidance and frequently asked questions to help you navigate common challenges and optimize your experiments for more potent and reliable results.
Frequently Asked Questions (FAQs)
Q1: What are first-generation PAD inhibitors and how do they work?
First-generation PAD inhibitors, such as F-amidine and Cl-amidine, are mechanism-based, irreversible inhibitors of PAD enzymes.[1] They function by covalently modifying a critical cysteine residue within the enzyme's active site, leading to its inactivation.[2] This prevents the conversion of arginine residues on substrate proteins to citrulline, a post-translational modification implicated in various diseases.[1]
Q2: What are the main limitations of first-generation PAD inhibitors?
While valuable research tools, first-generation PAD inhibitors have several drawbacks that can affect their potency and specificity in experimental settings. These include:
-
Poor metabolic stability and cell membrane permeability: This can lead to lower than expected potency in cell-based assays (in cellulo).[3]
-
Lack of isoform selectivity: These inhibitors often act as pan-PAD inhibitors, meaning they inhibit multiple PAD isoforms (PAD1, PAD2, PAD3, and PAD4) with similar potencies.[2][4] This can make it difficult to attribute observed effects to a specific PAD enzyme.
-
Off-target effects and cytotoxicity: The reactive nature of their haloacetamidine warhead can lead to interactions with other cellular thiols, resulting in off-target effects and cytotoxicity, especially at higher concentrations.[3][5]
-
Solubility issues: Some of these compounds can have limited solubility in aqueous buffers, which can complicate experimental setup and data interpretation.[6]
Q3: How can I improve the cellular uptake and stability of my first-generation PAD inhibitor?
To address poor cell permeability and metabolic instability, researchers have developed second-generation inhibitors like BB-Cl-amidine. This compound replaces the C-terminal carboxamide of Cl-amidine with a benzimidazole (B57391) group, which has been shown to be at least 10-fold more potent in cellular and animal models.[3] While synthesizing new compounds may not be feasible for all labs, being aware of these more advanced probes can be beneficial for comparative studies. For existing first-generation inhibitors, optimizing vehicle formulation and ensuring complete solubilization before adding to cell culture media is crucial.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments with first-generation PAD inhibitors.
Issue 1: Inconsistent or lower-than-expected inhibition in enzyme activity assays.
| Possible Cause | Troubleshooting Step |
| Inhibitor Degradation | Prepare fresh inhibitor solutions for each experiment. The free base form of Cl-amidine can be unstable; consider using the more stable hydrochloride salt.[2] |
| Incomplete Inhibitor Solubilization | Ensure the inhibitor is fully dissolved in an appropriate solvent (e.g., DMSO) before diluting into the assay buffer. Vortex thoroughly. Note that high concentrations of some organic solvents can diminish assay sensitivity.[6][7] |
| Incorrect Assay Buffer Composition | PAD enzymes are calcium-dependent.[8] Ensure your assay buffer contains the optimal concentration of CaCl₂ (typically in the mM range) and an appropriate pH (usually around 7.6).[9] Also, include a reducing agent like DTT.[9] |
| Enzyme Inactivity | Verify the activity of your recombinant PAD enzyme with a positive control substrate and without any inhibitor. Avoid repeated freeze-thaw cycles of the enzyme.[7] |
| Assay Artifacts | Use an orthogonal assay to confirm your results. For example, if you are using a fluorescence-based assay that measures ammonia (B1221849) release, validate your hits with an assay that uses a different detection method, such as one based on a fluorescent substrate like AMC.[10][11] |
Issue 2: High background signal or false positives in screening assays.
| Possible Cause | Troubleshooting Step |
| Compound Interference | Test your inhibitor in a control experiment without the PAD enzyme to check for autofluorescence or quenching of the fluorescent signal.[11] |
| Non-specific Inhibition | The reactive warhead of first-generation inhibitors can react with other components in the assay mixture. Include a control with a structurally similar but inactive compound if available. |
| Contaminated Reagents | Use high-purity reagents and sterile, nuclease-free water to prepare all buffers and solutions. |
Issue 3: High cytotoxicity or off-target effects in cell-based assays.
| Possible Cause | Troubleshooting Step |
| Excessive Inhibitor Concentration | Perform a dose-response experiment to determine the optimal concentration of the inhibitor that provides significant PAD inhibition with minimal cytotoxicity. The EC50 for cytotoxicity can be significantly higher than the IC50 for PAD inhibition.[5] |
| Off-target Reactivity | The haloacetamidine group can react with other cellular thiols. Consider using a second-generation inhibitor with a less reactive warhead, such as a fluoroacetamidine derivative, for comparative studies to distinguish specific PAD inhibition from off-target effects.[3] |
| Lack of Isoform Specificity | If your experimental system expresses multiple PAD isoforms, the observed phenotype may be a result of inhibiting several of them. Use isoform-specific inhibitors, if available, to dissect the roles of individual PADs.[4] |
Quantitative Data Summary
The following tables provide a summary of the inhibitory potency of common first-generation PAD inhibitors against different PAD isoforms.
Table 1: IC50 Values of First-Generation PAD Inhibitors (µM)
| Inhibitor | PAD1 | PAD3 | PAD4 | Reference(s) |
| Cl-amidine | 0.8 | 6.2 | 5.9 | [2][9][10] |
| F-amidine | 29.5 | 350 | 21.6 | [10] |
IC50 values represent the concentration of inhibitor required to reduce enzyme activity by 50% and can vary depending on experimental conditions.
Table 2: Inactivation Efficiency (k_inact/K_I) of Select PAD Inhibitors (M⁻¹min⁻¹)
| Inhibitor | Target PAD(s) | k_inact/K_I for PAD1 | Selectivity for PAD1 | Reference(s) |
| D-Cl-amidine | PAD1 | 13,500 | ~10-fold over PAD4, 50-fold over PAD2, 200-fold over PAD3 | [9] |
| L-Cl-amidine | Pan-PAD | 37,000 | ~3-fold over PAD4 | [9] |
k_inact/K_I is a measure of the inactivation efficiency of an irreversible inhibitor.
Experimental Protocols
Protocol 1: In Vitro PAD Enzyme Activity Assay (Colorimetric)
This protocol describes a method to measure PAD activity by quantifying the amount of citrulline produced.[9]
Materials:
-
Recombinant human PAD enzyme (e.g., PAD1, PAD2, PAD3, or PAD4)
-
Assay Buffer: 100 mM Tris-HCl (pH 7.6), 50 mM NaCl, 10 mM CaCl₂, 2 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE) at 10 mM
-
First-generation PAD inhibitor (e.g., Cl-amidine)
-
Reagents for colorimetric detection of citrulline (e.g., diacetyl monoxime-based method)
-
96-well microplate
-
Incubator at 37°C
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the PAD inhibitor in the Assay Buffer.
-
In a 96-well plate, add 10 µL of each inhibitor dilution to the respective wells. Include wells with Assay Buffer only as a no-inhibitor control.
-
Add 20 µL of recombinant PAD enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding 20 µL of the BAEE substrate solution to each well.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction according to the instructions of your chosen colorimetric citrulline detection kit. This typically involves the addition of a color reagent mixture and heating.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of PAD inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 2: Cellular Histone Citrullination Assay (Western Blot)
This protocol is for assessing the ability of a PAD inhibitor to block histone citrullination in a cellular context.[3]
Materials:
-
HEK293T cells overexpressing a specific PAD isozyme (e.g., PAD2 or PAD4)
-
Cell culture medium and reagents
-
First-generation PAD inhibitor (e.g., Cl-amidine)
-
Ionomycin (B1663694) and Calcium Chloride (to induce PAD activity)
-
Lysis buffer
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: anti-citrullinated Histone H3 and anti-total Histone H3
-
Appropriate secondary antibodies
Procedure:
-
Seed HEK293T/PAD-expressing cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with varying concentrations of the PAD inhibitor for a specified time (e.g., 1-3 hours).
-
Induce PAD activity by treating the cells with ionomycin (e.g., 10 µM) and calcium chloride for a defined period (e.g., 3 hours).
-
Lyse the cells and collect the protein lysates.
-
Resolve the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Incubate the membrane with primary antibodies against citrullinated histone H3 and total histone H3 (as a loading control).
-
Incubate with the appropriate secondary antibodies.
-
Image the blot and quantify the band intensities.
-
Normalize the citrullinated histone H3 signal to the total histone H3 signal to determine the extent of inhibition at different inhibitor concentrations.
Visualizations
Caption: PAD enzyme activation and inhibition pathway.
Caption: Workflow for evaluating PAD inhibitor potency.
Caption: Troubleshooting logic for low inhibitor potency.
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. royalsocietypublishing.org [royalsocietypublishing.org]
- 9. benchchem.com [benchchem.com]
- 10. bertin-bioreagent.com [bertin-bioreagent.com]
- 11. caymanchem.com [caymanchem.com]
Addressing metabolic instability of peptide-based PAD inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptide-based Peptidylarginine Deiminase (PAD) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges related to the metabolic instability of these compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: What is metabolic instability and why is it a major issue for peptide-based PAD inhibitors?
A1: Metabolic instability refers to the susceptibility of a peptide therapeutic to be broken down by enzymes in the body. For peptide-based PAD inhibitors, this is a significant challenge because rapid degradation leads to a short half-life, poor bioavailability, and reduced efficacy in cellular and animal models.[1][2] Many promising inhibitors show high potency in isolated enzyme assays but fail in biological systems due to this instability.[2]
Q2: What are the primary enzymes and organs responsible for the degradation of peptide inhibitors?
A2: Peptidases (or proteases) are the primary enzymes responsible for peptide degradation. They are broadly classified into exopeptidases, which cleave amino acids from the N- or C-terminus, and endopeptidases, which cleave internal peptide bonds. These enzymes are widely distributed, with major metabolic activity occurring in the liver, kidneys, gastrointestinal tract, and blood.[3][4] Tissues such as the lungs, skin, and placenta also contribute to peptide metabolism.[3][4]
Q3: My PAD inhibitor is arginine-derived. Does this pose any specific metabolic challenges?
A3: Yes, arginine-derived PAD inhibitors, such as Cl-amidine and its derivatives, face significant challenges with metabolic instability.[5] The core structure can be susceptible to enzymatic degradation, and modifications are often required to improve their stability for pre-clinical and clinical research.[5]
Q4: What are the most common chemical modifications to improve the metabolic stability of peptide inhibitors?
A4: Several effective strategies exist to enhance metabolic stability.[6][7] These include:
-
N- and/or C-terminal Modifications: Capping the ends of the peptide (e.g., with acetylation at the N-terminus or amidation at the C-terminus) protects against degradation by exopeptidases.[6][8]
-
D-Amino Acid Substitution: Replacing naturally occurring L-amino acids with their D-isomers at cleavage sites can make the peptide resistant to standard peptidases.[6][7]
-
Cyclization: Linking the N- and C-termini (head-to-tail) or using side-chain cyclization creates a more rigid structure that is less accessible to peptidases.[6][8]
-
Backbone Modification: Altering the peptide backbone, for example by introducing N-methylation, can improve stability.[9]
-
PEGylation: Attaching polyethylene (B3416737) glycol (PEG) chains increases the molecule's size and steric hindrance, protecting it from enzymatic degradation and extending its plasma half-life.[8]
Troubleshooting Guide
| Problem / Observation | Potential Cause | Recommended Solution & Next Steps |
| High potency in enzymatic assays, but poor efficacy in cell-based assays. | 1. Metabolic Instability: The inhibitor is rapidly degraded by proteases present in the cell culture media or within the cells.[2] 2. Poor Membrane Permeability: The peptide cannot efficiently cross the cell membrane to reach the intracellular PAD enzyme.[2] | 1. Assess Stability: Perform a stability assay in cell culture media (with serum) and cell lysates. Analyze degradation products using LC-MS/MS. 2. Structural Modification: If instability is confirmed, synthesize analogs using strategies like terminal capping, D-amino acid substitution, or cyclization.[6][8] For permeability issues, consider lipidation or replacing certain residues to increase lipophilicity.[9] |
| Inhibitor loses activity rapidly when incubated in plasma or serum. | Proteolytic Degradation: The inhibitor is being cleaved by peptidases present in the plasma or serum.[9] | 1. Conduct Plasma Stability Assay: Incubate the inhibitor in plasma from the relevant species (human, mouse, rat) and measure its concentration over time using LC-MS/MS to determine its half-life. 2. Identify Cleavage Sites: Analyze the plasma sample to identify the specific metabolites, which will reveal the vulnerable peptide bonds. 3. Targeted Modification: Redesign the inhibitor to protect the identified cleavage sites, for example, by substituting an adjacent amino acid with a D-amino acid or an unnatural amino acid.[6] |
| Inconsistent results between different batches of the synthesized peptide inhibitor. | 1. Purity Issues: The purity of the peptide may vary between batches. 2. Improper Storage/Handling: The lyophilized peptide may have absorbed moisture, or the reconstituted peptide may have undergone degradation due to improper storage or multiple freeze-thaw cycles.[10][11] | 1. Verify Purity: Ensure each batch is analyzed by HPLC and Mass Spectrometry to confirm purity and identity. 2. Standardize Handling: Store lyophilized peptides at -20°C or below with a desiccant.[11][12] After reconstitution, make single-use aliquots and store them at -20°C or -80°C to avoid freeze-thaw cycles.[12] Use reconstituted peptides within a recommended timeframe (e.g., 7 days when refrigerated).[12] |
| Low bioavailability and rapid clearance observed in animal models. | In Vivo Metabolic Degradation: The inhibitor is being rapidly metabolized and cleared, primarily by the liver and kidneys, before it can reach its target.[3][4] | 1. Perform Microsomal Stability Assay: Use liver microsomes to assess the inhibitor's susceptibility to metabolism by cytochrome P450 enzymes and other metabolic enzymes.[5][9] 2. Enhance Stability & Size: Implement modifications that are known to improve in vivo half-life, such as PEGylation or lipidation to promote binding to albumin.[8][9] These strategies increase hydrodynamic volume, reducing renal clearance. |
Data Presentation: Stability of Modified PAD Inhibitors
The following table summarizes data on how specific structural modifications can enhance the metabolic stability of arginine-derived PAD inhibitors, as measured by their half-life (t½) in liver microsomal assays.
| Inhibitor | Key Structural Feature | Half-Life (t½) in Liver Microsomes | Improvement Factor |
| BB-Cl-amidine (Lead Compound) | Haloacetamidine warhead | 18.11 min[5] | - |
| Compound 7 | Modified scaffold; Hydroxyacetamidine | > 60 min[5] | > 3.3x |
| Compound 8 | Isostere of Compound 7 | > 60 min[5] | > 3.3x |
Visualizations
Caption: Workflow for assessing and improving the metabolic stability of peptide-based PAD inhibitors.
Caption: Key chemical strategies to improve the metabolic stability of peptide-based inhibitors.
Caption: Mechanism of PAD inhibition versus common pathways of metabolic degradation for peptide inhibitors.
Key Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the half-life of a peptide-based PAD inhibitor in plasma.
Materials:
-
Peptide inhibitor stock solution (e.g., 1 mg/mL in DMSO).
-
Control plasma (e.g., Human, Rat, Mouse), anticoagulated with K2EDTA or Heparin.
-
Incubator or water bath set to 37°C.
-
Quenching solution (e.g., Acetonitrile with 1% formic acid and an internal standard).
-
96-well plates or microcentrifuge tubes.
-
LC-MS/MS system.
Methodology:
-
Preparation: Pre-warm the plasma to 37°C for 15 minutes.
-
Initiate Reaction: Spike the peptide inhibitor into the pre-warmed plasma to a final concentration of 1-5 µM. Vortex gently to mix. This is your T=0 sample point, but the clock starts now.
-
Time Points: Incubate the mixture at 37°C. At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 50 µL) of the plasma-inhibitor mixture.
-
Quench Reaction: Immediately add the aliquot to a tube or well containing a 3-5 fold excess of cold quenching solution (e.g., 200 µL). This stops the enzymatic reaction and precipitates plasma proteins.
-
Sample Processing: Vortex the quenched samples vigorously for 1 minute. Centrifuge at high speed (e.g., 4000 x g for 15 minutes) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis. Quantify the remaining concentration of the parent peptide inhibitor at each time point using a validated LC-MS/MS method.[13]
-
Data Calculation: Plot the natural log of the percentage of inhibitor remaining versus time. The half-life (t½) can be calculated from the slope (k) of the linear regression line using the formula: t½ = 0.693 / k.
Protocol 2: Liver Microsomal Stability Assay
Objective: To evaluate the metabolic stability of a peptide inhibitor in the presence of liver microsomal enzymes.
Materials:
-
Peptide inhibitor stock solution.
-
Liver microsomes (species-specific, e.g., human, rat).
-
Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4).
-
NADPH regenerating system (contains NADP+, glucose-6-phosphate, and G6P dehydrogenase).
-
Quenching solution (cold Acetonitrile with internal standard).
-
Incubator, 96-well plates, LC-MS/MS system.
Methodology:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the peptide inhibitor (final concentration ~1 µM) and liver microsomes (final concentration ~0.5 mg/mL) in phosphate buffer.
-
Pre-incubation: Pre-incubate this mixture at 37°C for 5-10 minutes to allow the temperature to equilibrate.
-
Initiate Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to the wells.
-
Time Points: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction by adding an aliquot of the mixture to cold quenching solution.
-
Control Reactions: Run parallel experiments without the NADPH regenerating system to control for non-NADPH dependent degradation. Also, run a control with a compound of known stability (e.g., Verapamil for high clearance, Warfarin for low clearance).
-
Sample Processing & Analysis: Centrifuge the quenched samples to pellet proteins and analyze the supernatant by LC-MS/MS to quantify the remaining parent inhibitor.
-
Data Calculation: Calculate the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance of the parent compound over time.
References
- 1. benthamdirect.com [benthamdirect.com]
- 2. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolism of Peptide Drugs and Strategies to Improve their Metabolic Stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eurekaselect.com [eurekaselect.com]
- 5. New structural scaffolds to enhance the metabolic stability of arginine-derived PAD4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Methods to improve the metabolic stability of peptides [creative-peptides.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Strategies for overcoming protein and peptide instability in biodegradable drug delivery systems - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pepamino.com [pepamino.com]
- 12. peptidedosages.com [peptidedosages.com]
- 13. biopharmaservices.com [biopharmaservices.com]
Technical Support Center: Refining Experimental Protocols for NET Formation Inhibition Assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Neutrophil Extracellular Trap (NET) formation inhibition assays.
Troubleshooting Guide
This guide addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem/Question | Potential Cause(s) | Suggested Solution(s) |
| Weak or No NET Formation Signal | 1. Suboptimal Neutrophil Health/Activation: Neutrophils are delicate and can be easily activated or become unresponsive during isolation.[1] 2. Ineffective NET Inducer: The concentration or incubation time of the inducer (e.g., PMA, ionomycin) may be insufficient.[2] 3. Inhibitory Serum Components: Fetal Calf Serum (FCS) or Bovine Serum Albumin (BSA) in the culture medium can inhibit NET formation.[3] 4. Incorrect Reagent Storage/Handling: Improper storage of fluorescent dyes or antibodies can lead to loss of function.[4] 5. Microscope/Reader Settings: Incorrect filter sets, gain, or exposure time on the microscope or plate reader can result in a weak signal.[4] | 1. Optimize Neutrophil Isolation: Use fresh blood and a well-established isolation protocol to ensure neutrophil viability.[1] 2. Titrate Inducer: Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific inducer.[5] 3. Reduce Serum Concentration: Lower the FCS concentration in your medium (e.g., to 2%) or use serum-free media for the assay.[2][3] 4. Follow Manufacturer's Instructions: Store all reagents as recommended, protecting fluorescent probes from light.[4][6] 5. Calibrate Equipment: Ensure your imaging or reading equipment is properly configured for the specific fluorophores being used.[4] |
| High Background Fluorescence | 1. Autofluorescence: Cells or media components can exhibit natural fluorescence. 2. Non-Specific Antibody Binding: Primary or secondary antibodies may bind to non-target molecules.[4][6] 3. Excessive Dye Concentration: High concentrations of DNA-binding dyes (e.g., Sytox Green, PicoGreen) can lead to background signal. 4. Cell Death (Non-NETotic): Apoptosis or necrosis can also release DNA, leading to false positives in DNA dye-based assays.[2][7] 5. Contamination: Bacterial or fungal contamination can contribute to background fluorescence. | 1. Include Unstained Controls: Always have a well with unstained cells to measure baseline autofluorescence. 2. Optimize Blocking and Antibody Dilutions: Increase the blocking time and/or try a different blocking agent. Titrate your primary and secondary antibodies to find the optimal concentration with the best signal-to-noise ratio.[6][8] 3. Titrate Dyes: Perform a concentration curve for your DNA dye to find the lowest concentration that still provides a robust signal. 4. Use Multiple Markers: Combine a DNA dye with immunostaining for NET-specific proteins like citrullinated histone H3 (CitH3) or myeloperoxidase (MPO) to confirm NETosis.[7][9] 5. Maintain Sterile Technique: Ensure all reagents and cell cultures are handled under sterile conditions. |
| Inconsistent or Irreproducible Results | 1. Variability in Neutrophil Donors: Neutrophils from different donors can have varying responses to stimuli. 2. Inconsistent Cell Seeding Density: Uneven cell distribution in wells can lead to variable results.[10] 3. Pipetting Errors: Inaccurate pipetting can lead to inconsistent reagent concentrations. 4. Edge Effects in Plates: Wells on the edge of a microplate can be prone to evaporation, leading to altered cell responses. 5. Assay Timing: The kinetics of NET formation can vary, so the timing of measurements is critical.[5] | 1. Pool Donors or Use a Single Donor: For initial experiments, using neutrophils from a single donor can reduce variability. For larger studies, pooling cells from multiple donors may be necessary. 2. Ensure Even Cell Suspension: Gently mix the cell suspension before and during plating to ensure a uniform cell density across all wells.[10] 3. Use Calibrated Pipettes: Ensure pipettes are properly calibrated and use appropriate pipetting techniques. 4. Avoid Outer Wells: Avoid using the outermost wells of the plate or fill them with sterile PBS to minimize evaporation. 5. Perform Kinetic Assays: Conduct time-course experiments to identify the optimal endpoint for your assay.[11] |
| Difficulty Distinguishing NETosis from Apoptosis/Necrosis | 1. DNA Release is Not Specific to NETosis: Both apoptosis and necrosis can result in the release of DNA, which can be detected by DNA-binding dyes.[2][7] 2. Morphological Similarities: In early stages, it can be difficult to distinguish the morphological changes of NETosis from other forms of cell death. | 1. Use NET-Specific Markers: The most reliable way to confirm NETosis is to co-stain for extracellular DNA and specific NET-associated proteins like MPO, neutrophil elastase (NE), or CitH3.[7][12][13] 2. Immunofluorescence Microscopy: This technique is considered the gold standard for visualizing the characteristic web-like structures of NETs and confirming the co-localization of DNA with NET proteins.[7][14] 3. Include Appropriate Controls: Use inducers of apoptosis (e.g., etoposide) and necrosis (e.g., lysis buffer) as negative controls in your assay.[15] |
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for quantifying NET formation in an inhibition assay?
A1: The most common methods for quantifying NET formation include:
-
Fluorometric Plate-Based Assays: These assays use cell-impermeable DNA dyes like Sytox Green or PicoGreen to quantify the amount of extracellular DNA released during NETosis.[7][14] They are suitable for high-throughput screening.
-
Immunofluorescence Microscopy: This is the gold standard for visualizing and quantifying NETs.[14] It allows for the confirmation of NET-like structures and the co-localization of extracellular DNA with specific NET markers such as MPO, NE, and CitH3.[7][12]
-
ELISA: Enzyme-linked immunosorbent assays can be used to quantify specific NET components in cell culture supernatants or plasma, such as MPO-DNA complexes or CitH3.[7][9]
-
Flow Cytometry: This technique can be used to detect and quantify neutrophils undergoing NETosis by staining for surface markers and intracellular NET components.[7][16]
Q2: What are the key positive and negative controls to include in a NET formation inhibition assay?
A2: It is crucial to include the following controls:
-
Positive Control: Unstimulated neutrophils treated with a known NET inducer (e.g., PMA, ionomycin) to confirm that the cells are capable of undergoing NETosis.[10]
-
Negative Control (Unstimulated): Neutrophils incubated in media alone to determine the baseline level of spontaneous NET formation.[2]
-
Vehicle Control: Neutrophils treated with the solvent used to dissolve the inhibitor to control for any effects of the vehicle itself.
-
Cell Death Controls: To distinguish NETosis from apoptosis and necrosis, include controls with cells treated with an apoptosis inducer (e.g., etoposide) and a necrosis inducer (e.g., cell lysis).[15]
-
DNase I Control: Treatment with DNase I should dismantle the DNA backbone of NETs, leading to a significant reduction in the signal from DNA-binding dyes, confirming the DNA nature of the extracellular structures.[17][18]
Q3: How can I be sure that the inhibitor is not just cytotoxic to the neutrophils?
A3: To rule out cytotoxicity, you should perform a cell viability assay in parallel with your NET inhibition assay. Common viability assays include:
-
Trypan Blue Exclusion Assay: A simple method to assess cell membrane integrity.
-
LDH Release Assay: Measures the release of lactate (B86563) dehydrogenase from damaged cells.
-
Live/Dead Staining: Utilizes fluorescent dyes to differentiate between live and dead cells.
Q4: What are the main signaling pathways targeted by NET formation inhibitors?
A4: The primary signaling pathways and molecules targeted by NET formation inhibitors include:
-
NADPH Oxidase and ROS Production: Many inhibitors target the production of reactive oxygen species (ROS), which is a critical step in the most common pathway of NETosis.[19][20]
-
Peptidyl Arginine Deiminase 4 (PAD4): This enzyme is responsible for citrullinating histones, a key event in chromatin decondensation during NET formation.[17][21]
-
Myeloperoxidase (MPO) and Neutrophil Elastase (NE): These granular enzymes are involved in chromatin decondensation and are also components of NETs.[17][21]
-
Calcium Signaling: Intracellular calcium mobilization is an important trigger for NETosis, and inhibitors of calcium channels or chelators can block this process.[19][22]
Experimental Protocols and Data
Key Experimental Methodologies
Below are summarized protocols for common NET formation inhibition assays.
1. Plate-Based Fluorometric Assay (Sytox Green/PicoGreen)
This method is ideal for high-throughput screening of inhibitors.
-
Cell Preparation: Isolate neutrophils from fresh blood. Resuspend cells in a suitable buffer or medium (e.g., RPMI 1640), often with reduced serum.[2]
-
Plating: Seed neutrophils (e.g., 1 x 10^5 cells/well) in a 96-well black, flat-bottom plate.[10]
-
Inhibitor Treatment: Add the inhibitor at various concentrations and incubate for a predetermined time (e.g., 30 minutes).
-
NET Induction: Add a NET inducer (e.g., PMA, 100 ng/mL).[10]
-
Staining: Add a cell-impermeable DNA dye (e.g., Sytox Green, 1 µM) 15 minutes before the end of the incubation period.[2][18]
-
Measurement: Read the fluorescence on a plate reader at the appropriate excitation/emission wavelengths.
2. Immunofluorescence Microscopy
This method provides visual confirmation and detailed analysis of NETs.
-
Cell Seeding: Seed neutrophils on poly-L-lysine coated coverslips or in chamber slides.
-
Treatment and Induction: Treat with inhibitors and inducers as described above.
-
Fixation: Fix the cells with paraformaldehyde (e.g., 4% PFA).[2]
-
Permeabilization and Blocking: Permeabilize the cells (if staining for intracellular targets) and block with a suitable blocking buffer (e.g., PBS with BSA and serum).[23]
-
Antibody Staining: Incubate with primary antibodies against NET markers (e.g., anti-MPO, anti-CitH3) overnight at 4°C, followed by incubation with fluorescently labeled secondary antibodies.[24]
-
DNA Staining: Counterstain with a DNA dye like DAPI or Hoechst.
-
Imaging: Visualize and capture images using a fluorescence or confocal microscope.
Quantitative Data Summary
The following tables provide typical concentration ranges and incubation times for reagents used in NET formation assays. These should be optimized for your specific experimental conditions.
Table 1: Common NET Inducers
| Inducer | Typical Concentration Range | Typical Incubation Time |
| PMA (Phorbol 12-myristate 13-acetate) | 25 - 100 nM | 2 - 4 hours |
| Ionomycin | 1 - 5 µM | 2 - 4 hours |
| LPS (Lipopolysaccharide) | 10 - 100 µg/mL | 3 - 4 hours |
| Calcium Ionophore (e.g., A23187) | 4 µM | 3 hours |
Table 2: Common NET Formation Inhibitors
| Inhibitor Target | Example Inhibitor | Typical Concentration Range |
| PAD4 | Cl-amidine, GSK484 | 1 - 200 µM |
| NADPH Oxidase | Diphenyleneiodonium (DPI) | 5 - 20 µM |
| Neutrophil Elastase | Sivelestat | 10 - 100 µM |
| Myeloperoxidase | PF-1355 | 1 - 10 µM |
| ROS Scavenger | N-Acetylcysteine (NAC) | 1 - 20 mM |
Visualizations
Signaling Pathways in NET Formation
Caption: Key signaling pathways involved in NET formation.
Experimental Workflow for NET Inhibition Assay
Caption: General workflow for a NET formation inhibition assay.
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common assay issues.
References
- 1. Detection, Visualization, and Quantification of Neutrophil Extracellular Traps (NETs) and NET Markers | Springer Nature Experiments [experiments.springernature.com]
- 2. A High-throughput Assay to Assess and Quantify Neutrophil Extracellular Trap Formation [jove.com]
- 3. Serum and Serum Albumin Inhibit in vitro Formation of Neutrophil Extracellular Traps (NETs) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Immunofluorescence Troubleshooting | Tips & Tricks | StressMarq Biosciences Inc. [stressmarq.com]
- 5. In vitro induction of NETosis: Comprehensive live imaging comparison and systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hycultbiotech.com [hycultbiotech.com]
- 7. Methods for the Assessment of NET Formation: From Neutrophil Biology to Translational Research - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stjohnslabs.com [stjohnslabs.com]
- 9. mdpi.com [mdpi.com]
- 10. In vitro Demonstration and Quantification of Neutrophil Extracellular Trap Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. Computational Methodologies for the in vitro and in situ Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Detection of neutrophil extracellular traps in patient plasma: method development and validation in systemic lupus erythematosus and healthy donors that carry IRF5 genetic risk [frontiersin.org]
- 14. intjmorphol.com [intjmorphol.com]
- 15. A Flow Cytometry‐Based Assay for High‐Throughput Detection and Quantification of Neutrophil Extracellular Traps in Mixed Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Flow cytometric assay for direct quantification of Neutrophil Extracellular Traps in blood samples - PMC [pmc.ncbi.nlm.nih.gov]
- 17. imrpress.com [imrpress.com]
- 18. Inhibition of neutrophil elastase prevents neutrophil extracellular trap formation and rescues mice from endotoxic shock - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Neutrophil extracellular traps - Wikipedia [en.wikipedia.org]
- 20. NETosis: Molecular Mechanisms, Role in Physiology and Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Inhibition of NETosis for treatment purposes: friend or foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cellular Mechanisms of NETosis - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Frontiers | Inhibition of Human Neutrophil Extracellular Trap (NET) Production by Propofol and Lipid Emulsion [frontiersin.org]
- 24. Visualization and Quantification of Neutrophil Extracellular Traps - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (Rac)-Cl-amidine and BB-Cl-amidine in Preclinical Lupus Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent peptidylarginine deiminase (PAD) inhibitors, (Rac)-Cl-amidine and its second-generation successor, BB-Cl-amidine, based on their performance in preclinical lupus models. The information presented herein is synthesized from published experimental data to assist researchers in making informed decisions for future studies in systemic lupus erythematosus (SLE).
Introduction to PAD Inhibition in Lupus
Systemic lupus erythematosus is a multifaceted autoimmune disease characterized by the production of autoantibodies against nuclear antigens. A key pathological feature of SLE is the excessive formation of neutrophil extracellular traps (NETs), web-like structures of DNA, histones, and granular proteins released by neutrophils. The process of NETosis is critically dependent on the citrullination of histones, a post-translational modification catalyzed by PAD enzymes, particularly PAD4. Inhibition of PADs, therefore, presents a promising therapeutic strategy to mitigate NET-driven inflammation and end-organ damage in lupus.[1] This guide focuses on two pivotal small molecule PAD inhibitors, this compound and BB-Cl-amidine, and their comparative efficacy in the well-established MRL/lpr murine model of lupus.
Comparative Efficacy in MRL/lpr Lupus Mice
Both this compound and BB-Cl-amidine have demonstrated therapeutic potential in mitigating lupus-like disease in MRL/lpr mice. These mice spontaneously develop a severe autoimmune condition that closely mimics human SLE, including nephritis, vasculitis, and skin lesions. The table below summarizes the key quantitative outcomes from comparative studies.
| Parameter | This compound | BB-Cl-amidine | Vehicle/Control | Citation |
| Dosage | 10 mg/kg/day (s.c.) | 1 mg/kg/day (s.c.) | - | [2][3] |
| Proteinuria | Significantly reduced | Significantly reduced | High levels | [2][3] |
| Glomerular IgG Deposition | Significantly reduced | Significantly reduced | High levels | [2][3] |
| Glomerular C3 Deposition | Significantly reduced | Significantly reduced | High levels | [2][3] |
| Skin Lesions (Muzzle Alopecia) | Significantly improved | Significantly improved | Progressive alopecia | [4] |
| Endothelial-Dependent Vasorelaxation | Markedly improved | Markedly improved | Impaired | [2] |
| Ex vivo NET formation (spontaneous & PMA-stimulated) | Reduced | Reduced | High levels | [3] |
| Type I Interferon Signature (Bone Marrow) | Downregulated | Strong trend towards downregulation | Upregulated | [2] |
Structural and Pharmacokinetic Differences
BB-Cl-amidine was developed as a second-generation PAD inhibitor with structural modifications aimed at improving upon the first-generation compound, this compound. The key structural difference lies in the replacement of the C-terminal amide of this compound with a benzimidazole (B57391) group in BB-Cl-amidine.[2] This change was designed to prevent proteolysis of the C-terminal amide. Additionally, the N-terminal benzoyl group was replaced by a biphenyl (B1667301) moiety to enhance hydrophobicity and cellular uptake.[2] These modifications result in a longer plasma half-life and increased cellular potency for BB-Cl-amidine compared to this compound.[5][6]
Mechanism of Action: PAD Inhibition and NETosis
The primary mechanism by which both this compound and BB-Cl-amidine exert their therapeutic effects in lupus models is through the inhibition of PAD enzymes, particularly PAD4. In neutrophils, PAD4 is responsible for citrullinating histones, a crucial step for chromatin decondensation and the subsequent release of NETs. By inhibiting PAD4, these compounds block NET formation, thereby reducing the externalization of autoantigens and the production of pro-inflammatory mediators like type I interferons.[1][2]
dot
Caption: PAD4 signaling pathway in NETosis and its inhibition.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. Below are synthesized protocols for key experiments based on the cited literature.
In Vivo MRL/lpr Mouse Study
dot
References
- 1. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analyses of Proteinuria, Renal Infiltration of Leukocytes, and Renal Deposition of Proteins in Lupus-prone MRL/lpr Mice [jove.com]
- 3. Peptidylarginine deiminase inhibition disrupts NET formation and protects against kidney, skin and vascular disease in lupus-prone MRL/lpr mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Validation of (Rac)-Cl-amidine as a PAD2 inhibitor
A Comparative Guide to (Rac)-Cl-amidine and Alternative PAD2 Inhibitors This guide provides a detailed comparison of this compound with other inhibitors of Protein Arginine Deiminase 2 (PAD2), an enzyme implicated in various inflammatory diseases and cancers.[1][2] The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions on the selection of appropriate research tools for studying PAD2 function.
Introduction to PAD2 and its Inhibition
Protein Arginine Deiminase 2 (PAD2) is a calcium-dependent enzyme that catalyzes the post-translational modification of arginine to citrulline in proteins. This process, known as citrullination, can alter protein structure and function. Dysregulated PAD2 activity is associated with the pathology of several autoimmune diseases, including rheumatoid arthritis and multiple sclerosis, as well as certain cancers like breast cancer.[1][2] Consequently, the development of potent and selective PAD2 inhibitors is a significant area of research for both therapeutic applications and as tool compounds to elucidate the biological roles of PAD2.[1]
This compound, often referred to as Cl-amidine, is a first-generation, irreversible pan-PAD inhibitor that targets multiple PAD isozymes.[1][3] While effective in various preclinical models, its lack of selectivity has prompted the development of second-generation and isozyme-selective inhibitors to better dissect the specific functions of PAD2.[1][4]
Performance Comparison of PAD Inhibitors
The efficacy and selectivity of PAD inhibitors are commonly evaluated by their inactivation efficiency (kinact/KI) against different PAD isozymes and their effective concentration (EC50) in cell-based assays. The following table summarizes key quantitative data for this compound and several notable alternatives.
| Inhibitor | Type | PAD1 (M-1min-1) | PAD2 (M-1min-1) | PAD3 (M-1min-1) | PAD4 (M-1min-1) | Cellular EC50 (H3 Citrullination) | Key Characteristics |
| This compound | Pan-PAD, Irreversible | IC50 = 0.8 µM[3] | - | IC50 = 6.2 µM[3] | kinact/KI = 13,000[3] | >200 µM (U2OS viability)[4] | First-generation pan-PAD inhibitor; demonstrates efficacy in animal models but has low cellular potency.[1][4] |
| BB-Cl-amidine | Pan-PAD, Irreversible | 16,100[5] | 4,100[5] | 6,800[5] | 13,300[5] | 1.2 µM (HEK293T/PAD2)[1] | Second-generation; enhanced cellular uptake and stability compared to Cl-amidine.[4][6] |
| AFM-30a | PAD2-selective, Irreversible | ~131,438 | 210,300[1][7] | ~4,474 | ~14,020 | 0.4 µM (HEK293T/PAD2)[8] | Highly potent and selective for PAD2; >30-fold less cytotoxic than BB-Cl-amidine.[1][8] |
| AFM-41a | PAD2-selective, Irreversible | ~73,080 | 365,400[1] | ~4,299 | ~4,299 | - | The most potent PAD2 inhibitor to date with excellent selectivity over PAD3 and PAD4.[1] |
Experimental Protocols
Detailed methodologies are crucial for interpreting the comparative data. Below are summaries of the key experimental protocols used to validate these inhibitors.
Enzyme Inhibition Assay (Determination of kinact/KI)
This assay measures the rate of irreversible inhibition of PAD enzymes.
-
Enzyme Preparation: Recombinant human PAD isozymes (PAD1, PAD2, PAD3, PAD4) are purified.
-
Assay Conditions: The assay is typically performed at 37°C in a buffer containing calcium chloride, as PADs are calcium-dependent.[6]
-
Procedure: The PAD enzyme is incubated with various concentrations of the inhibitor for different time points. A substrate, such as Nα-benzoyl-L-arginine ethyl ester (BAEE), is then added.
-
Detection: The rate of product formation (e.g., ammonia) is measured over time, often using a colorimetric or fluorescent method.[9]
-
Data Analysis: The observed inactivation rates (kobs) are plotted against the inhibitor concentration. The data are then fitted to the Michaelis-Menten equation for irreversible inhibitors to determine the inactivation rate constant (kinact) and the inhibitor concentration at half-maximal inactivation rate (KI). The ratio kinact/KI represents the enzymatic efficiency of the inhibitor.[4]
Cellular Histone H3 Citrullination Assay
This cell-based assay determines the effective concentration (EC50) of an inhibitor in a cellular context.
-
Cell Culture: HEK293T cells engineered to overexpress PAD2 (HEK293T/PAD2) are commonly used.[1]
-
Treatment: Cells are treated with varying concentrations of the PAD inhibitor (e.g., AFM-30a, BB-Cl-amidine) or a vehicle control (DMSO).
-
Stimulation: To induce PAD activity, cells are stimulated with a calcium ionophore like ionomycin (B1663694) in the presence of extracellular calcium chloride for a set period (e.g., 3 hours).[1]
-
Lysis and Protein Analysis: After incubation, cells are lysed. The total protein is extracted, separated by SDS-PAGE, and transferred to a PVDF membrane for Western blotting.
-
Detection: The membrane is probed with primary antibodies specific for citrullinated histone H3 (e.g., targeting Cit 2, 8, 17) and total histone H3 (as a loading control).[1]
-
Quantification: The intensity of the citrullinated H3 bands is quantified and normalized to the total H3 bands. The EC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[1]
PAD2 Signaling Pathway Visualization
PAD2 is involved in numerous cellular signaling pathways. One well-documented pathway involves the activation of PAD2 in mast cells via the P2X7 receptor, an ATP-gated ion channel.[10] Activation of P2X7 by extracellular ATP, a danger signal released during inflammation, leads to calcium influx, which in turn activates PAD2. This triggers protein citrullination and the release of inflammatory mediators.[10]
Caption: P2X7-mediated activation of PAD2 in mast cells.
Conclusion
This compound is a foundational pan-PAD inhibitor that has been instrumental in validating PADs as therapeutic targets.[1] However, for studies requiring specific inhibition of PAD2, second-generation and selective inhibitors offer significant advantages. BB-Cl-amidine provides superior cellular potency over Cl-amidine due to enhanced stability and cell permeability.[4] For researchers aiming to isolate the specific functions of PAD2, inhibitors like AFM-30a and AFM-41a are superior tools, demonstrating high potency and remarkable selectivity for PAD2 over other isozymes, coupled with lower cytotoxicity.[1][8] The choice of inhibitor should therefore be guided by the specific experimental goals, balancing the need for broad PAD inhibition versus isozyme-specific effects.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. caymanchem.com [caymanchem.com]
- 6. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 9. biomol.com [biomol.com]
- 10. ATP induces PAD2-dependent citrullination in Mast Cells through the P2X7 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Pan-PAD Inhibitors in Preclinical Arthritis Models
For Researchers, Scientists, and Drug Development Professionals
The post-translational modification of arginine to citrulline, catalyzed by a family of enzymes known as Peptidylarginine Deiminases (PADs), is increasingly recognized as a critical pathological process in rheumatoid arthritis (RA). This process, termed citrullination, contributes to the breach of self-tolerance and the generation of autoantigens. Consequently, the inhibition of PAD enzymes has emerged as a promising therapeutic strategy for RA and other inflammatory diseases. This guide provides a comparative analysis of key pan-PAD inhibitors—Cl-amidine and its second-generation derivative BB-Cl-amidine—alongside the PAD4-selective inhibitor GSK199, based on their performance in preclinical arthritis models.
Inhibitor Profiles
-
Cl-amidine : A first-generation, irreversible, pan-PAD inhibitor that has demonstrated efficacy in reducing disease severity in various inflammatory models.[1]
-
BB-Cl-amidine : A second-generation pan-PAD inhibitor with structural modifications that increase its plasma half-life and cellular uptake.[2] It is equipotent against PAD4 as Cl-amidine but is notably more potent against PAD2.[3] However, some studies have raised concerns about its potential for cytotoxicity at higher concentrations.[2][4]
-
GSK199 : A reversible and selective inhibitor of PAD4, which allows for the specific investigation of this isoform's role in arthritis pathogenesis.[5][6]
Performance in Collagen-Induced Arthritis (CIA) Models
The collagen-induced arthritis (CIA) model in mice is a widely used preclinical model that shares many pathological features with human RA. The following tables summarize the quantitative data from studies evaluating the efficacy of Cl-amidine, BB-Cl-amidine, and GSK199 in this model.
Table 1: Comparison of Efficacy on Clinical and Histological Scores
| Inhibitor | Dosing Protocol | Treatment Timing | Key Efficacy Outcomes | Reference |
| Cl-amidine | 1, 10, 50 mg/kg/day, i.p. | Prophylactic (from day 0) | Clinical Score: Reduced by ~50% at day 35 (all doses). Histology Score: Significantly lower scores for inflammation, pannus, cartilage, and bone damage at 10 and 50 mg/kg. | [7][8] |
| BB-Cl-amidine | 1, 10 mg/kg/day, i.p. | Therapeutic (after arthritis onset) | Clinical Score: Significant reduction from 5 days of treatment (10 mg/kg). Paw Swelling: Significant reduction from 6 days of treatment (10 mg/kg). Histology Score: Almost completely normalized at 10 mg/kg. | [9] |
| GSK199 | 10, 30 mg/kg/day, s.c. | Prophylactic (from day 0) | Clinical Score: Significant reduction at 30 mg/kg. Histology Score: Significantly reduced inflammation, pannus, and damage scores at 30 mg/kg. | [5][6] |
Table 2: Effects on Serological and Immunological Parameters
| Inhibitor | Effect on Citrullination | Effect on Anti-Collagen Antibodies | Effect on T-cell Responses | Reference |
| Cl-amidine | Reduced total synovial and serum citrullination. | Decreased IgG2a anti-mouse type II collagen antibodies. | No significant changes in T-cell populations reported in this study. | [7] |
| BB-Cl-amidine | Reduced citrullinated proteins in lymph nodes. | No overall change in antibodies to collagen. | Shift from pro-inflammatory Th1 and Th17 responses to a pro-resolution Th2 response. Elevated IL-4 and IL-5. | [3][9] |
| GSK199 | Did not significantly alter total joint or serum citrulline levels. | Did not affect anti-bovine or anti-mouse CII IgG1 or IgG2a antibody levels. | Reduced reactivity to a subset of both citrullinated and native peptides, suggesting broader immune effects. | [5][6] |
Experimental Protocols
Collagen-Induced Arthritis (CIA) Model
A common protocol for inducing CIA in DBA/1 mice is as follows:
-
Primary Immunization (Day 0): Mice are immunized via intradermal injection at the base of the tail with 100 µg of bovine or chicken type II collagen (CII) emulsified in Complete Freund's Adjuvant (CFA).[10]
-
Booster Immunization (Day 21): A booster injection of 100 µg of CII emulsified in Incomplete Freund's Adjuvant (IFA) is administered.[10]
-
Disease Monitoring: The onset of arthritis typically occurs between days 28 and 35.[11] Mice are monitored daily or several times a week for clinical signs of arthritis.
Clinical Scoring
The severity of arthritis is assessed using a clinical scoring system, where each paw is graded on a scale of 0-4:[12]
-
0: Normal, no evidence of erythema or swelling.
-
1: Mild swelling and/or erythema confined to the tarsals or ankle joint.
-
2: Moderate swelling and erythema extending from the ankle to the tarsals.
-
3: Severe swelling and erythema extending from the ankle to the metatarsal joints.
-
4: Maximum swelling and erythema, or ankylosis of the limb.
The maximum score per mouse is 16.
Histological Assessment
At the end of the study, joints are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin) to assess joint damage. Scoring is typically performed for the following parameters on a scale of 0-5:[13]
-
Inflammation: Infiltration of inflammatory cells in the synovium and periarticular tissue.
-
Pannus Formation: Infiltration of pannus into the cartilage and subchondral bone.
-
Cartilage Damage: Loss of chondrocytes and cartilage matrix.
-
Bone Resorption: Areas of bone loss and erosion.
Visualizing Mechanisms and Workflows
To better understand the complex interactions and processes involved, the following diagrams have been generated using the DOT language.
Caption: Simplified signaling pathway of PADs in arthritis and points of inhibition.
Caption: General experimental workflow for evaluating PAD inhibitors in the CIA model.
Caption: Logical relationship between inhibitor type, mechanism, and therapeutic outcomes.
Concluding Remarks
The available preclinical data strongly support the therapeutic potential of targeting PAD enzymes in inflammatory arthritis.
-
Pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine have demonstrated robust efficacy in both prophylactic and therapeutic settings in the CIA model. BB-Cl-amidine, with its enhanced potency against PAD2, appears particularly effective in reversing established disease, suggesting that inhibiting both PAD2 and PAD4 may be beneficial. However, potential off-target cytotoxicity of BB-Cl-amidine warrants further investigation.[3][4]
-
The PAD4-selective inhibitor GSK199 shows comparable efficacy to the pan-PAD inhibitor Cl-amidine in reducing clinical and histological signs of arthritis.[5][6][14] This suggests that PAD4 inhibition alone is sufficient to achieve significant therapeutic effects. Interestingly, unlike Cl-amidine, GSK199 did not reduce overall citrullination levels, indicating that its mechanism of action may be more complex than simply preventing the generation of citrullinated epitopes and could involve broader immunomodulatory effects.[5]
References
- 1. The protein arginine deiminases (PADs): Structure, Function, Inhibition, and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Abrogation of collagen-induced arthritis by a peptidyl arginine deiminase inhibitor is associated with modulation of T cell-mediated immune responses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 5. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen‐induced arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protein arginine deiminase 4 inhibition is sufficient for the amelioration of collagen-induced arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. med.stanford.edu [med.stanford.edu]
- 8. researchgate.net [researchgate.net]
- 9. Immunomodulation By a Second-Generation Peptidyl Arginine Deiminase Inhibitor Abrogates Collagen-Induced Arthritis in a Therapeutic Protocol - ACR Meeting Abstracts [acrabstracts.org]
- 10. resources.amsbio.com [resources.amsbio.com]
- 11. chondrex.com [chondrex.com]
- 12. Applicability and implementation of the collagen-induced arthritis mouse model, including protocols (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. inotiv.com [inotiv.com]
- 14. researchgate.net [researchgate.net]
A Comparative Guide: (Rac)-Cl-amidine Versus Isoform-Selective PAD Inhibitors in Research
For researchers, scientists, and drug development professionals, understanding the nuances of Peptidylarginine Deiminase (PAD) inhibition is critical for advancing studies in autoimmune diseases, cancer, and other inflammatory conditions. This guide provides an objective comparison of the pan-PAD inhibitor, (Rac)-Cl-amidine, and various isoform-selective PAD inhibitors, supported by experimental data and detailed protocols.
The family of PAD enzymes, which catalyze the post-translational modification of arginine to citrulline, plays a significant role in a variety of physiological and pathological processes.[1][2] Dysregulated PAD activity is implicated in the pathogenesis of diseases such as rheumatoid arthritis, multiple sclerosis, lupus, and certain cancers.[1][3][4] Consequently, the development of PAD inhibitors has become a key focus for therapeutic intervention.
This compound and its derivatives have been instrumental as pan-PAD inhibitors, demonstrating efficacy in various preclinical models.[1][5] However, the development of isoform-selective inhibitors has provided researchers with more precise tools to dissect the specific roles of individual PAD isozymes (PAD1, PAD2, PAD3, and PAD4).[1][6]
Performance Comparison: Pan-PAD vs. Isoform-Selective Inhibitors
The choice between a pan-PAD inhibitor and an isoform-selective inhibitor depends on the specific research question. While pan-PAD inhibitors are useful for studying the overall effect of citrullination, isoform-selective inhibitors allow for the elucidation of the distinct functions of each PAD enzyme.
Quantitative Efficacy and Selectivity Data
The following tables summarize the inhibitory potency and selectivity of this compound and representative isoform-selective PAD inhibitors against different PAD isozymes.
Table 1: Inhibitory Potency (IC50) of Pan-PAD and Isoform-Selective Inhibitors
| Inhibitor | Target | PAD1 IC50 (µM) | PAD2 IC50 (µM) | PAD3 IC50 (µM) | PAD4 IC50 (µM) | Reference |
| Cl-amidine | Pan-PAD | 0.8 | - | 6.2 | 5.9 | [7] |
| BB-Cl-amidine | Pan-PAD | - | ~15-20 | - | ~4 | [8][9] |
| D-Cl-amidine | PAD1-selective | - | - | - | - | [1] |
| AFM-30a | PAD2-selective | - | - | - | >20 | [1][8] |
| GSK484 | PAD4-selective | >10 | >10 | >10 | 0.102 | [6][10] |
| JTxPAD4i | PAD4-selective | >10 | >10 | >10 | 0.102 | [10][11] |
Table 2: Inactivation Efficiency (kinact/KI) of Selected PAD Inhibitors
| Inhibitor | Target Isozyme | kinact/KI (M-1min-1) | Fold Improvement over F-amidine | Reference |
| 30a (AFM-30a) | PAD2 | 210,300 | >100-fold increase in potency | [1] |
| 41a | PAD2 | 365,400 | >300-fold improvement | [1] |
Key Experimental Protocols
The following are detailed methodologies for common assays used to evaluate the efficacy of PAD inhibitors.
In Vitro PAD Inhibition Assay (Ammonia Release Assay)
This assay quantifies PAD activity by measuring the release of ammonia (B1221849), a byproduct of the citrullination reaction.
Protocol:
-
Reagents: Recombinant human PAD enzymes (PAD1, PAD2, PAD3, or PAD4), N-α-benzoyl-L-arginine ethyl ester (BAEE) as a substrate, and a detector for ammonia.
-
Procedure:
-
Incubate the recombinant PAD enzyme with varying concentrations of the inhibitor in a suitable reaction buffer.
-
Initiate the reaction by adding the BAEE substrate.
-
Allow the reaction to proceed for a defined period at 37°C.
-
Stop the reaction and add the ammonia detector reagent.
-
Measure the fluorescence or absorbance, which is proportional to the amount of ammonia produced.
-
Calculate the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.[10][11][12]
-
Cell-Based Histone Citrullination Assay
This assay measures the ability of an inhibitor to block PAD-mediated citrullination of histones within a cellular context.
Protocol:
-
Cell Culture: Use a relevant cell line, such as human neutrophils or differentiated HL-60 cells.
-
Procedure:
-
Pre-incubate the cells with various concentrations of the PAD inhibitor.
-
Stimulate the cells with a calcium ionophore (e.g., A23187) or other appropriate stimulus to induce PAD activation and histone citrullination.[9][13]
-
Lyse the cells and collect the protein extracts.
-
Detect the levels of citrullinated histone H3 (citH3) using an ELISA kit or by Western blotting with an antibody specific for citH3.[13]
-
Determine the inhibitor's potency by quantifying the reduction in citH3 levels.
-
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes affected by PAD inhibitors can aid in understanding their mechanism of action.
Caption: PAD4-mediated histone citrullination and its inhibition.
The above diagram illustrates how PAD4 in the nucleus citrullinates histone arginine residues. This activity can repress the transcriptional activity of tumor suppressor proteins like p53, thereby inhibiting the expression of pro-apoptotic genes.[4][14] PAD4 inhibitors can block this process, leading to the restoration of p53 function.
Caption: Workflow for screening and identifying PAD inhibitors.
This workflow outlines a typical screening cascade for discovering novel PAD inhibitors. Initial hits from a primary high-throughput screen are confirmed using an orthogonal assay to eliminate false positives.[12][13] Confirmed hits are then validated in cell-based assays to assess their activity in a more physiologically relevant context.
Conclusion
Both pan-PAD inhibitors like this compound and isoform-selective inhibitors are invaluable tools in PAD research. While Cl-amidine has demonstrated broad efficacy in various disease models, the development of potent and selective inhibitors for individual PAD isozymes has paved the way for a more nuanced understanding of their specific biological roles. The choice of inhibitor should be guided by the specific aims of the research, with isoform-selective inhibitors being particularly crucial for target validation and dissecting the contributions of different PADs to disease pathology. The continued development of novel, potent, and selective PAD inhibitors holds significant promise for future therapeutic strategies.
References
- 1. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Arginine Deiminases (PADs): Biochemistry and Chemical Biology of Protein Citrullination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What are PAD4 inhibitors and how do they work? [synapse.patsnap.com]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Isoform-Selective PAD2/PAD4 Substrates with Unnatural Amino Acids Enable Cellular Peptidylarginine Deiminase Activity Profiling and Reveal Vimentin Citrullination Effects in Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 7. abmole.com [abmole.com]
- 8. Frontiers | Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 [frontiersin.org]
- 9. Applicability of Small-Molecule Inhibitors in the Study of Peptidyl Arginine Deiminase 2 (PAD2) and PAD4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. researchgate.net [researchgate.net]
- 12. caymanchem.com [caymanchem.com]
- 13. biomol.com [biomol.com]
- 14. academic.oup.com [academic.oup.com]
In Vitro Potency Showdown: F-amidine vs. Cl-amidine for PAD4 Inhibition
A comprehensive in vitro comparison for researchers and drug development professionals, detailing the inhibitory potency of F-amidine and Cl-amidine against Peptidyl Arginine Deiminase 4 (PAD4). This guide includes a summary of key inhibitory values, detailed experimental protocols for potency determination, and a visualization of the PAD4 signaling pathway.
F-amidine and Cl-amidine are widely utilized as tool compounds in the study of Peptidyl Arginine Deiminase (PAD) enzymes, a family of proteins implicated in various inflammatory and autoimmune diseases, as well as cancer. Both are haloacetamidine-based irreversible inhibitors that function by covalently modifying a critical cysteine residue in the active site of PAD enzymes.[1] This guide provides a focused in vitro comparison of their potency against PAD4, a key isoform involved in the process of NETosis and chromatin regulation.
Potency Comparison: Quantitative Data
Experimental data consistently demonstrates that Cl-amidine is a more potent inhibitor of PAD4 in vitro compared to F-amidine.[2] This is reflected in its lower half-maximal inhibitory concentration (IC50) and a higher second-order rate constant (k_inact/K_I), which is a crucial measure of efficiency for irreversible inhibitors.
| Parameter | F-amidine | Cl-amidine | Reference |
| IC50 (µM) | 21.6 ± 2.1 | 5.9 ± 0.3 | [2] |
| k_inact/K_I (M⁻¹ min⁻¹) | ~3,023 | 13,000 | [2][3] |
Note: The k_inact/K_I for F-amidine was calculated based on the reported 4.3-fold lower efficiency compared to Cl-amidine.[2]
Mechanism of Action and Signaling Pathway
Both F-amidine and Cl-amidine are irreversible inhibitors that target the catalytic cysteine residue within the active site of PAD4.[1] PAD4's primary role in cellular signaling, particularly in neutrophils, is the citrullination of histones. This post-translational modification, the conversion of arginine to citrulline, neutralizes the positive charge of histones, leading to chromatin decondensation. This process is a critical step in the formation of Neutrophil Extracellular Traps (NETs), a defense mechanism against pathogens that is also implicated in various inflammatory and autoimmune conditions.[4][5]
Experimental Protocols
The following is a generalized protocol for an in vitro PAD4 inhibition assay to compare the potency of F-amidine and Cl-amidine. This protocol is based on commonly cited methodologies.[1][6][7][8]
Objective:
To determine and compare the IC50 values of F-amidine and Cl-amidine against recombinant human PAD4.
Materials:
-
Recombinant human PAD4 enzyme
-
F-amidine and Cl-amidine
-
PAD4 assay buffer (e.g., 100 mM Tris-HCl pH 7.6, 10 mM CaCl₂, 1 mM DTT)
-
Substrate: N-α-Benzoyl-L-arginine ethyl ester (BAEE) or Histone H3
-
Detection Reagent (depending on the method):
-
For colorimetric assay using BAEE: Reagents to detect ammonia (B1221849) production.
-
For western blot using Histone H3: Anti-citrullinated Histone H3 antibody.
-
-
96-well microplate
-
Plate reader or western blot imaging system
-
Incubator
Experimental Workflow:
Detailed Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of recombinant human PAD4 in assay buffer.
-
Prepare serial dilutions of F-amidine and Cl-amidine in the assay buffer to cover a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Prepare the substrate solution (BAEE or Histone H3) in assay buffer.
-
-
Enzyme and Inhibitor Pre-incubation:
-
In a 96-well plate, add a fixed amount of PAD4 enzyme to each well.
-
Add varying concentrations of F-amidine or Cl-amidine to the respective wells. Include a vehicle control (e.g., DMSO) without any inhibitor.
-
Pre-incubate the enzyme and inhibitors for a specific time (e.g., 15-30 minutes) at 37°C to allow for the covalent modification to occur.
-
-
Reaction Initiation and Incubation:
-
Initiate the enzymatic reaction by adding the substrate (BAEE or Histone H3) to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 20-60 minutes).
-
-
Reaction Termination and Detection:
-
For BAEE substrate (Ammonia Detection): Stop the reaction by adding a stop solution (e.g., a calcium chelator like EDTA). Detect the amount of ammonia produced using a suitable colorimetric assay kit. Read the absorbance on a plate reader.
-
For Histone H3 substrate (Western Blot): Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody specific for citrullinated Histone H3.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, the concentration of the inhibitor that causes 50% inhibition of PAD4 activity, by fitting the data to a suitable dose-response curve.
-
Conclusion
The in vitro evidence strongly supports that Cl-amidine is a more potent inhibitor of PAD4 than F-amidine. This enhanced potency, characterized by a lower IC50 and a higher inactivation rate, makes it a more efficient tool for studying PAD4 function in various biological contexts. Researchers and drug development professionals should consider these differences in potency when designing experiments and interpreting results involving these inhibitors. The provided experimental protocol offers a robust framework for independently verifying these findings and for screening novel PAD4 inhibitors.
References
- 1. Structure–Activity Relationship of PAD4 Inhibitors and Their Role in Tumor Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Peptidylarginine deiminase 4: a nuclear button triggering neutrophil extracellular traps in inflammatory diseases and aging - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Activation of PAD4 in NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors and Inactivators of Protein Arginine Deiminase 4: Functional and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
Second-Generation PAD Inhibitors: A Leap in Potency and a New Era in Citrullination Research
A new wave of second-generation peptidylarginine deiminase (PAD) inhibitors is demonstrating significantly improved potency and selectivity over the first-generation tool compound, Cl-amidine. These advancements are paving the way for more precise therapeutic interventions in diseases linked to aberrant protein citrullination, including rheumatoid arthritis, lupus, and various cancers.
This guide provides a comprehensive comparison of these novel inhibitors with Cl-amidine, supported by quantitative experimental data, detailed methodologies for key assays, and a visualization of the critical PAD4 signaling pathway in neutrophil extracellular trap (NET) formation.
Enhanced Potency and Selectivity: A Comparative Look
The development of second-generation PAD inhibitors has been driven by the need to overcome the limitations of Cl-amidine, such as suboptimal potency in cellular models and a lack of isozyme selectivity. These new compounds often feature structural modifications that enhance cell permeability, metabolic stability, and interaction with the target enzyme.[1]
Below is a summary of the inhibitory potency of prominent second-generation PAD inhibitors compared to Cl-amidine. The data, presented as IC50 (half-maximal inhibitory concentration) and kinact/KI (a measure of irreversible inactivation efficiency), clearly illustrate the superior performance of the newer compounds.
| Inhibitor | Target PAD(s) | IC50 (µM) | kinact/KI (M-1min-1) | Key Advantages over Cl-amidine |
| Cl-amidine | Pan-PAD | PAD1: 0.8[2] PAD3: 6.2[2] PAD4: 5.9[2] | PAD1: 37,000[3] PAD2: 1,200[3] PAD3: 2,000[3] PAD4: 13,000[3] | First-generation tool compound |
| BB-Cl-amidine | Pan-PAD | EC50 (U2OS cells): 8.8[1] | PAD1: 16,100[4] PAD2: 4,100[4] PAD3: 6,800[4] PAD4: 13,300[4] | ~20-fold more cytotoxic to U2OS cells, longer in vivo half-life.[1] |
| YW3-56 | Pan-PAD | PAD4: ~1-5[5] PAD2: ~0.5-1[6] | Not Reported | Markedly increased cytotoxicity against U2OS cells (60 times greater than Cl-amidine).[5] |
| AFM-30a (30a) | PAD2-selective | EC50 (HEK293/PAD2): 9.5[7] | PAD2: 210,300[8] | >100-fold increase in PAD2 potency and selectivity.[8] >30-fold less cytotoxic than BB-Cl-amidine.[8] |
| GSK199 | PAD4-selective | PAD4: 0.2 (in absence of Ca2+)[9] | Not Applicable (Reversible) | Reversible and selective for PAD4.[9] |
| GSK484 | PAD4-selective | PAD4: 0.05 (in absence of Ca2+) | Not Applicable (Reversible) | Potent, reversible, and selective for PAD4 over PAD1-3. |
Key Experimental Methodologies
The evaluation of PAD inhibitor potency relies on a set of robust in vitro and cell-based assays. Below are the fundamental protocols for three critical experiments.
In Vitro PAD Activity Assay (Colorimetric)
This assay measures the enzymatic activity of PAD by detecting the ammonia (B1221849) released during the conversion of arginine to citrulline.
-
Reagents and Materials:
-
Recombinant human PAD enzyme (e.g., PAD4)
-
Assay Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM CaCl₂, 1 mM DTT
-
Substrate: Nα-Benzoyl-L-arginine ethyl ester (BAEE)
-
Ammonia detection reagent
-
96-well microplate
-
Plate reader
-
-
Procedure:
-
Prepare serial dilutions of the test inhibitor in the assay buffer.
-
In a 96-well plate, add the PAD enzyme to each well (except for the background control).
-
Add the inhibitor dilutions to the respective wells and incubate for a predefined period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding the BAEE substrate to all wells.
-
Incubate the plate at 37°C for a specific time (e.g., 20 minutes).
-
Stop the reaction by adding a stop solution.
-
Add the ammonia detection reagent and incubate as per the manufacturer's instructions to allow for color development.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.
-
Histone H3 Citrullination Assay (Western Blot)
This cell-based assay assesses the ability of an inhibitor to block the citrullination of a key PAD substrate, histone H3, within a cellular context.
-
Reagents and Materials:
-
Cell line expressing the target PAD isozyme (e.g., HEK293T/PAD2)[8]
-
Cell culture medium and reagents
-
Test inhibitor
-
Calcium ionophore (e.g., ionomycin)
-
Lysis buffer
-
SDS-PAGE gels and Western blot equipment
-
Primary antibodies: Anti-citrullinated Histone H3 (CitH3), Anti-total Histone H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of the PAD inhibitor for a specified time (e.g., 1 hour).
-
Induce PAD activity by treating the cells with a calcium ionophore (e.g., 10 μM ionomycin) and CaCl₂ for a set duration (e.g., 3 hours).[8]
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against citrullinated histone H3.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody against total histone H3.
-
Quantify the band intensities to determine the extent of citrullination inhibition.
-
Neutrophil Extracellular Trap (NET) Formation Assay
This assay evaluates the effect of PAD inhibitors on the formation of NETs, a process critically dependent on PAD4-mediated histone citrullination.
-
Reagents and Materials:
-
Isolated human or murine neutrophils
-
NET-inducing stimulus (e.g., Phorbol 12-myristate 13-acetate - PMA)
-
Test inhibitor
-
DNA-binding fluorescent dye (e.g., SYTOX Green)
-
Fluorescence microplate reader or fluorescence microscope
-
Black 96-well plates
-
-
Procedure:
-
Isolate neutrophils from fresh blood.
-
Seed the neutrophils in a black 96-well plate.
-
Pre-incubate the cells with the PAD inhibitor at various concentrations for 30 minutes.[10]
-
Stimulate NET formation by adding PMA (e.g., 20 nM).[11]
-
Add a cell-impermeable DNA-binding dye that will fluoresce upon binding to the extracellular DNA of the NETs.
-
Incubate the plate for a period of 2-4 hours at 37°C.
-
Quantify NET formation by measuring the fluorescence intensity using a plate reader or by capturing images with a fluorescence microscope.
-
Calculate the percentage of NET formation inhibition relative to the stimulated control without the inhibitor.
-
PAD4 Signaling in Neutrophil Extracellular Trap (NET) Formation
The formation of NETs is a crucial component of the innate immune response, but its dysregulation is implicated in various autoimmune and inflammatory diseases. PAD4 plays a central role in this process by citrullinating histones, which leads to chromatin decondensation, a prerequisite for NET release.[1]
Caption: PAD4-mediated histone citrullination pathway leading to NETosis.
The development of potent and selective second-generation PAD inhibitors represents a significant advancement in the field. These molecules not only serve as superior research tools to dissect the roles of individual PAD isozymes in health and disease but also hold considerable promise as next-generation therapeutics for a range of debilitating conditions.
References
- 1. ahajournals.org [ahajournals.org]
- 2. PAD4 takes charge during neutrophil activation: Impact of PAD4 mediated NET formation on immune‐mediated disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. stemcell.com [stemcell.com]
- 5. researchgate.net [researchgate.net]
- 6. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PAD2 inhibitor 30a (AFM30a, AMF30a) | PAD2 inhibitor | Probechem Biochemicals [probechem.com]
- 8. Development of a selective inhibitor of Protein Arginine Deiminase 2 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Inhibition of PAD4 activity is sufficient to disrupt mouse and human NET formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Peptidylarginine Deiminase Inhibitor Suppresses Neutrophil Extracellular Trap Formation and MPO-ANCA Production - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Bioavailability of PAD Inhibitors: Cl-amidine vs. YW3-56
For researchers, scientists, and drug development professionals, the selection of a suitable peptidylarginine deiminase (PAD) inhibitor for in vivo studies is a critical decision. This guide provides a comparative analysis of two prominent PAD inhibitors, Cl-amidine and its analog YW3-56, with a focus on their bioavailability and pharmacokinetic profiles based on available preclinical data.
While both compounds are effective inhibitors of PAD enzymes, which are implicated in various inflammatory diseases and cancers, their structural differences suggest distinct pharmacokinetic properties. YW3-56, a derivative of Cl-amidine, has been qualitatively described as having improved bioavailability, a crucial factor for therapeutic efficacy.[1] This guide aims to synthesize the current knowledge on both compounds to aid in the selection process for preclinical and clinical research.
Performance Comparison and Experimental Data
Cl-amidine is a well-established pan-PAD inhibitor, meaning it targets multiple PAD isoforms.[2] In contrast, YW3-56 is recognized as a potent PAD4 inhibitor.[3][4] The enhanced potency of YW3-56 in inhibiting cancer cell growth—over 60 times that of Cl-amidine—suggests that its improved efficacy may be attributed to a combination of factors including better cell permeability and potentially higher bioavailability.[3]
Below is a summary of the available in vitro potency data for both compounds.
| Parameter | Cl-amidine | YW3-56 |
| Target(s) | Pan-PAD inhibitor | PAD4 inhibitor |
| IC50 (PAD4) | Not explicitly stated in provided results | ~1-5 µM[6] |
| Cancer Cell Growth Inhibition (IC50) | ~150–200 μM (in U2OS cells)[7] | ~2.5 µM (in U2OS cells)[6] |
Experimental Protocols
To definitively compare the oral bioavailability of Cl-amidine and YW3-56, a standardized experimental protocol in a relevant animal model, such as mice, would be required. The following outlines a general methodology for such a study.
Protocol: Comparative Oral Bioavailability Study in Mice
1. Animal Model:
-
Species: C57BL/6 mice, 8-10 weeks old, male.
-
Acclimatization: Animals should be acclimated for at least one week prior to the study.
-
Housing: Standard housing conditions with a 12-hour light/dark cycle and ad libitum access to food and water, except for a pre-dose fasting period.
2. Drug Formulation and Administration:
-
Vehicle: A suitable vehicle for oral administration, such as a solution of 0.5% (w/v) carboxymethylcellulose in water.
-
Dosing:
-
Oral (PO): Administer Cl-amidine and YW3-56 via oral gavage at a predetermined dose (e.g., 10 mg/kg). A pre-dose fasting period of 4-6 hours is recommended.
-
Intravenous (IV): Administer a lower dose (e.g., 2 mg/kg) of each compound via tail vein injection to a separate cohort of mice to determine the absolute bioavailability.
-
-
Groups:
-
Group 1: Cl-amidine (PO)
-
Group 2: YW3-56 (PO)
-
Group 3: Cl-amidine (IV)
-
Group 4: YW3-56 (IV)
-
(n=5 mice per group)
-
3. Sample Collection:
-
Blood Sampling: Collect serial blood samples (approximately 50 µL) from the saphenous or tail vein at multiple time points post-dosing (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Plasma Preparation: Process blood samples to obtain plasma by centrifugation and store at -80°C until analysis.
4. Bioanalytical Method:
-
Develop and validate a sensitive and specific analytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the quantification of Cl-amidine and YW3-56 in mouse plasma.
5. Pharmacokinetic Analysis:
-
Calculate key pharmacokinetic parameters including:
-
Maximum plasma concentration (Cmax)
-
Time to reach maximum plasma concentration (Tmax)
-
Area under the plasma concentration-time curve (AUC)
-
Elimination half-life (t1/2)
-
Clearance (CL)
-
Volume of distribution (Vd)
-
-
Calculate oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) x (Dose_IV / Dose_oral) x 100.
Visualizations
Signaling Pathway Inhibition
Both Cl-amidine and YW3-56 function by inhibiting PAD enzymes, which play a crucial role in the post-translational modification of proteins through a process called citrullination. This process is implicated in various pathological conditions.
Caption: Inhibition of PAD enzymes by Cl-amidine and YW3-56 blocks protein citrullination.
Experimental Workflow for Bioavailability Study
The following diagram illustrates the key steps in a typical in vivo experiment to determine and compare the oral bioavailability of Cl-amidine and YW3-56.
Caption: Workflow for a comparative oral bioavailability study.
References
- 1. Reversing the Warburg Effect: YW3-56 Induces Leukemia Differentiation via AKT-Mediated Glucose Metabolic Reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Suppression of colitis in mice by Cl-amidine: a novel peptidylarginine deiminase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Peptidylarginine Deiminase (PAD) Inhibitors Regulate the Autophagy Flux and the Mammalian Target of Rapamycin Complex 1 Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (Rac)-Cl-amidine: A Guide for Laboratory Professionals
For Immediate Reference: Treat all (Rac)-Cl-amidine waste as hazardous chemical waste. Due to its classification, it requires careful handling, storage, and disposal by a licensed professional service. This guide provides detailed procedures to ensure the safety of laboratory personnel and compliance with environmental regulations.
This compound and its related compounds are categorized under specific hazard classifications. Adherence to the safety protocols outlined below is crucial.
Safety and Disposal Data Summary
The following table summarizes the essential safety and disposal information for this compound.
| Parameter | Guideline |
| GHS Hazard Statements | H302: Harmful if swallowed[1][2] H315: Causes skin irritation[1][2] H319: Causes serious eye irritation[1][2] H335: May cause respiratory irritation[1][2] |
| Primary Waste Stream | Hazardous Chemical Waste |
| Required PPE | Nitrile gloves, safety goggles or face shield, lab coat.[3] |
| Waste Container | Clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap.[4][5][6] |
| Waste Labeling | "Hazardous Waste," "this compound," and approximate concentration.[4][7] |
| Storage Location | Designated and labeled satellite accumulation area with secondary containment.[5][6] |
| Disposal Method | Collection and disposal by a licensed hazardous waste management company. |
Disposal Workflow
The following diagram outlines the step-by-step process for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
Detailed Experimental Protocols
Personal Protective Equipment (PPE)
Before handling any this compound waste, it is imperative to wear the appropriate personal protective equipment to prevent exposure. This includes:
-
Gloves: Chemical-resistant gloves, such as nitrile gloves.
-
Eye Protection: Safety goggles or a face shield to protect against splashes.
-
Lab Coat: A standard laboratory coat to protect skin and clothing.
Waste Collection and Labeling
Proper containment and labeling are critical for safe storage and disposal.
-
Container Selection: Use a container that is chemically compatible with this compound and any solvents that may be present in the waste. The container must have a secure, leak-proof screw-top cap.[4][5][6] Do not use containers that previously held food or beverages.
-
Labeling: The container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and an estimate of the concentration of the active compound.[4][7]
Waste Transfer and Storage
-
Transfer: Carefully transfer the this compound waste into the prepared container, avoiding splashes and spills. If the compound is a solid, do not create dust.
-
Storage: The waste container must be stored in a designated satellite accumulation area within the laboratory.[8] This area should be clearly marked and have secondary containment, such as a chemical-resistant tray, to contain any potential leaks.[5][6] Store the waste away from incompatible materials.
Professional Disposal
Under no circumstances should this compound waste be disposed of down the drain or in regular trash.
-
Vendor Selection: Your institution's Environmental Health and Safety (EHS) department will have a contract with a licensed hazardous waste disposal company. If you need to select a vendor, ensure they are properly licensed and have experience handling pharmaceutical or research chemical waste.[9][10][11]
-
Waste Pickup: Contact your EHS department or the licensed vendor to schedule a waste pickup. Follow their specific procedures for pickup and documentation.
By adhering to these procedures, researchers and laboratory professionals can ensure the safe and compliant disposal of this compound, protecting both themselves and the environment.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. vumc.org [vumc.org]
- 5. vanderbilt.edu [vanderbilt.edu]
- 6. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 7. research.columbia.edu [research.columbia.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. mlienvironmental.com [mlienvironmental.com]
- 11. blog.idrenvironmental.com [blog.idrenvironmental.com]
Essential Safety and Operational Guide for Handling (Rac)-Cl-amidine
For researchers, scientists, and drug development professionals, ensuring laboratory safety and operational efficiency is paramount. This guide provides essential, immediate safety and logistical information for handling (Rac)-Cl-amidine, a potent compound requiring careful management. Adherence to these procedural steps will minimize risk and ensure proper disposal, fostering a secure research environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound and its related salts are classified as hazardous materials. The primary risks include acute oral toxicity, skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, stringent adherence to PPE protocols is mandatory.
A risk assessment should always precede any handling of this compound to ensure the appropriate level of protection is utilized.[3][4] Key factors to consider include the quantity of the substance being handled, its physical form (e.g., powder or in solution), and the specific procedure being performed.[1][5]
The following table summarizes the required PPE for handling this compound:
| Activity | Required Personal Protective Equipment (PPE) | Rationale |
| Weighing and Dispensing (as powder) | - Chemical Splash Goggles or Safety Glasses with side shields- Nitrile Gloves (double-gloving recommended)- Lab Coat- Respiratory Protection (N95 or higher-rated respirator) | High risk of aerosolization and inhalation of fine powder.[2][6] Protects against skin, eye, and respiratory exposure. |
| Solution Preparation and Handling | - Chemical Splash Goggles or Safety Glasses with side shields- Nitrile Gloves- Lab Coat | Reduced risk of inhalation compared to handling powder, but splash and skin contact hazards remain. |
| Waste Disposal | - Chemical Splash Goggles or Safety Glasses with side shields- Nitrile Gloves- Lab Coat | Protects against splashes and skin contact with contaminated materials. |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for safety and experimental integrity. The following workflow outlines the key stages from preparation to disposal.
Preparation and Weighing
-
Designated Area: All work with this compound powder must be conducted in a designated area, such as a certified chemical fume hood, to contain any airborne particles.[2][6]
-
Decontamination: Before starting, decontaminate the work surface within the fume hood.
-
Don PPE: Put on all required PPE as specified in the table above for handling powders.
-
Weighing:
-
Tare a sealed container on a balance located within the fume hood if possible.
-
If the balance is outside the hood, pre-tare the container, add the this compound powder inside the fume hood, and then securely close the container before re-weighing it outside the hood.[6]
-
Use anti-static weigh boats or paper to minimize powder dispersal.
-
Solution Preparation
-
Solvent Dispensing: Within the fume hood, carefully dispense the desired solvent into the container with the pre-weighed this compound.
-
Dissolution: Gently swirl or stir the mixture until the compound is fully dissolved. Avoid splashing.
-
Labeling: Clearly label the container with the compound name, concentration, solvent, and date of preparation.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance. As a chlorinated organic compound, it must be disposed of as halogenated organic waste.[7][8][9]
-
Waste Segregation:
-
Liquid Waste: Collect all solutions containing this compound in a designated, clearly labeled, and sealed container for "Halogenated Organic Waste."[8][10]
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, pipette tips, and paper towels, must be collected in a separate, sealed, and clearly labeled container for "Solid Hazardous Waste."
-
-
Container Management:
-
Ensure waste containers are compatible with the chemical waste.
-
Keep waste containers closed except when adding waste.
-
Do not overfill waste containers.
-
-
Final Disposal: Arrange for the disposal of all hazardous waste through your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste management company.
Experimental Workflow Diagram
The following diagram illustrates the standard workflow for handling this compound in a laboratory setting.
Caption: A flowchart outlining the key steps for the safe handling of this compound.
PPE Selection Logic Diagram
This diagram provides a logical decision-making process for selecting the appropriate personal protective equipment.
Caption: A decision tree for selecting the correct PPE based on the form of the chemical.
References
- 1. research.arizona.edu [research.arizona.edu]
- 2. 9.4 Guidelines for Working with Particularly Hazardous Substances | Environment, Health and Safety [ehs.cornell.edu]
- 3. Quick Guide to Risk Assessment for Hazardous Chemicals | Worcester Polytechnic Institute [wpi.edu]
- 4. Risk assessment - Work & research safety - Simon Fraser University [sfu.ca]
- 5. benchchem.com [benchchem.com]
- 6. ehs.wisc.edu [ehs.wisc.edu]
- 7. campusoperations.temple.edu [campusoperations.temple.edu]
- 8. bucknell.edu [bucknell.edu]
- 9. 7.2 Organic Solvents [ehs.cornell.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
